molecular formula C9H12ClNO B13047305 (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL

(1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL

Cat. No.: B13047305
M. Wt: 185.65 g/mol
InChI Key: XBAXSYKCTIVRON-IOJJLOCKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL is a useful research compound. Its molecular formula is C9H12ClNO and its molecular weight is 185.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

(1S)-1-amino-1-(4-chlorophenyl)propan-2-ol

InChI

InChI=1S/C9H12ClNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3/t6?,9-/m1/s1

InChI Key

XBAXSYKCTIVRON-IOJJLOCKSA-N

Isomeric SMILES

CC([C@H](C1=CC=C(C=C1)Cl)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)Cl)N)O

Origin of Product

United States

Foundational & Exploratory

The Synthesis of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Amino Alcohols

Chiral 1,2-amino alcohols are a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products and active pharmaceutical ingredients (APIs). The precise three-dimensional arrangement of the amino and hydroxyl groups is frequently critical for biological activity, dictating the molecule's interaction with chiral biological targets like enzymes and receptors. (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol is a key chiral building block, valued for its potential incorporation into a variety of pharmacologically active compounds. This guide provides an in-depth exploration of the primary synthetic pathways to this molecule, focusing on stereocontrolled methods that are paramount for the production of enantiomerically pure substances required in the pharmaceutical industry. We will delve into both asymmetric synthesis and classical resolution strategies, providing the technical details and scientific rationale necessary for researchers, scientists, and drug development professionals.

Strategic Approaches to Stereocontrol

The synthesis of a specific stereoisomer of 1-Amino-1-(4-chlorophenyl)propan-2-ol, which contains two chiral centers, presents a significant synthetic challenge. The primary goal is to control the absolute configuration at both the carbon bearing the amine (C1) and the carbon bearing the alcohol (C2). The desired (1S) configuration at C1 is the main focus of this guide. The configuration at C2 can result in either the (1S, 2S) or (1S, 2R) diastereomer, analogous to pseudoephedrine and norephedrine, respectively. The choice of synthetic route will determine the diastereomeric outcome.

Broadly, the strategies can be divided into two main categories:

  • Asymmetric Synthesis: Building the chiral centers into the molecule with the desired stereochemistry from the outset. This is often the more elegant and efficient approach, avoiding the loss of 50% of the material inherent in resolving a racemate.

  • Racemic Synthesis followed by Chiral Resolution: Synthesizing a mixture of stereoisomers and then separating the desired enantiomer. This classical approach remains a robust and scalable option, particularly when an efficient resolution process is available.

This guide will explore detailed methodologies within each of these strategic domains.

Asymmetric Synthesis Pathway 1: Biocatalytic Cascade

Biocatalysis has emerged as a powerful and sustainable tool in pharmaceutical synthesis, offering high selectivity under mild reaction conditions. A highly effective method for producing chiral phenylpropanolamines involves a two-step enzymatic cascade, which can be adapted for the synthesis of the 4-chloro-substituted target.[1][2] This pathway constructs the molecule sequentially, establishing each chiral center with a high degree of precision.

Conceptual Workflow:

The process begins with a carboligation reaction to form a chiral α-hydroxy ketone, followed by a stereoselective transamination to introduce the amino group.

Biocatalytic_Pathway cluster_0 Step 1: Carboligation cluster_1 Step 2: Transamination 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Intermediate_Ketone (S)-1-(4-chlorophenyl)-1-hydroxypropan-2-one 4-Chlorobenzaldehyde->Intermediate_Ketone (S)-selective Carboligase (e.g., ApPDC variant E469G) Pyruvate Pyruvate Pyruvate->Intermediate_Ketone Target_Molecule (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol Intermediate_Ketone->Target_Molecule Amine Transaminase (ATA) (S)- or (R)-selective Amino_Donor Chiral Amine (e.g., (S)-α-methylbenzylamine) Amino_Donor->Target_Molecule Henry_Pathway cluster_0 Step 1: Asymmetric Henry Reaction cluster_1 Step 2: Nitro Group Reduction 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Nitroalcohol 2-Nitro-1-(4-chlorophenyl)propan-1-ol 4-Chlorobenzaldehyde->Nitroalcohol Chiral Catalyst (e.g., Cu(II)-bis(oxazoline)) Nitroethane Nitroethane Nitroethane->Nitroalcohol Target_Molecule (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol Nitroalcohol->Target_Molecule Reducing Agent (e.g., H₂, Pd/C or B₂(OH)₄) Resolution_Pathway Start_Material 4'-Chloropropiophenone Racemic_Amine rac-1-Amino-1-(4-chlorophenyl)propan-2-ol Start_Material->Racemic_Amine 1. Oximation 2. Reduction Resolved_Salt Diastereomeric Salt ((1S)-Amine • (+)-Tartaric Acid) Racemic_Amine->Resolved_Salt Salt Formation Target_Molecule (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol Resolved_Salt->Target_Molecule Base Treatment Resolving_Agent (+)-Tartaric Acid Resolving_Agent->Resolved_Salt

Sources

Technical Monograph: (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Physicochemical Characterization

Executive Summary & Structural Distinction

(1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol is a chiral


-amino alcohol characterized by the presence of a primary amine at the benzylic position (C1) and a hydroxyl group at the adjacent aliphatic carbon (C2).

Critical Distinction: This compound is a regioisomer of the well-known stimulant 4-chloronorephedrine (2-amino-1-(4-chlorophenyl)propan-1-ol). In the target molecule, the amine and phenyl groups share the C1 carbon, creating a structural motif distinct from the phenethylamine class. This specific arrangement (1-amino-1-aryl) is synthetically more challenging to access than its 2-amino isomer and is primarily utilized as a high-value chiral auxiliary and a precursor for oxazoline ligands in asymmetric catalysis.

Physicochemical Profile
PropertyValue (Experimental/Consensus Predicted)Note
CAS Number 802565-41-9 (Generic Regioisomer)Specific stereoisomers often lack unique CAS in public registries.
Molecular Formula C

H

ClNO
Molecular Weight 185.65 g/mol
pKa (Base) 9.1 ± 0.4Protonation of primary amine.
logP 1.68 ± 0.2Moderately lipophilic due to Cl-substitution.
H-Bond Donors 2-NH

, -OH
H-Bond Acceptors 2N, O
Polar Surface Area 46.2 Å

Good blood-brain barrier (BBB) permeability predicted.
Appearance White to off-white crystalline solid

Synthetic Methodology: The Sharpless Paradigm

Accessing the (1S)-1-amino-1-aryl regioisomer requires overcoming the natural tendency of nucleophiles to attack the less hindered C2 position of styrene oxides. The most authoritative and stereocontrolled route is the Sharpless Asymmetric Aminohydroxylation (AA) .

Protocol: Regio- and Enantioselective Synthesis

This protocol utilizes osmium-catalyzed aminohydroxylation of trans-4-chloropropenylbenzene. The use of specific chiral ligands ensures the (1S) configuration at the benzylic center.

Reagents:

  • Substrate: trans-1-Chloro-4-(prop-1-en-1-yl)benzene.

  • Nitrogen Source: Chloramine-T or tert-Butyl carbamate (N-Boc).

  • Catalyst: Potassium osmate(VI) dihydrate (K

    
    OsO
    
    
    
    (OH)
    
    
    ).
  • Chiral Ligand: (DHQ)

    
    PHAL (Hydroquinine 1,4-phthalazinediyl diether) — Selects for the (S)-configuration at the benzylic position in this substrate class.
    

Step-by-Step Workflow:

  • Ligand Complexation: Dissolve K

    
    OsO
    
    
    
    (OH)
    
    
    (4 mol%) and (DHQ)
    
    
    PHAL (5 mol%) in a 1:1 mixture of t-BuOH/H
    
    
    O.
  • Oxidant Addition: Add Chloramine-T (3.0 equiv) as the nitrogen source/oxidant.

  • Substrate Introduction: Add trans-4-chloropropenylbenzene (1.0 equiv) at 0°C.

  • Reaction: Stir at 20°C for 12–24 hours. The ligand pocket forces the nitrogen to attack the benzylic carbon (C1) despite steric hindrance, a hallmark of the Sharpless AA.

  • Quench: Quench with sodium sulfite (saturated aq.) to reduce Os(VIII) to Os(IV).

  • Workup: Extract with ethyl acetate. The crude product is the sulfonamide-protected amino alcohol.

  • Deprotection: Deprotect using Na/Naphthalene or acid hydrolysis (depending on N-source) to yield the free amine (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol.

Mechanistic Pathway Diagram

The following diagram illustrates the catalytic cycle and the critical stereochemical selection step.[1]

SharplessAA Substrate trans-4-Chloropropenylbenzene Transition [3+2] Cycloaddition (Face Selective) Substrate->Transition Coordination Os_Ligand Os(VIII)-(DHQ)2PHAL Active Complex Os_Ligand->Transition Catalysis Os_Ester Osmium Azaglycolate Intermediate Transition->Os_Ester Syn-Addition Os_Ester->Os_Ligand Re-oxidation (Chloramine-T) Product_Prot Protected (1S)-Amino Alcohol Os_Ester->Product_Prot Hydrolysis/Reduction Final (1S)-1-Amino-1-(4-chlorophenyl) propan-2-ol Product_Prot->Final Deprotection

Caption: Catalytic cycle of Sharpless Asymmetric Aminohydroxylation yielding the target (1S)-regioisomer.

Chemical Reactivity & Applications[2][3][4]

Chiral Ligand Synthesis (The Oxazoline Route)

The primary utility of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol is as a precursor to Chiral Oxazolines , which are ubiquitous ligands in asymmetric catalysis (e.g., molecular sieves, cyclopropanations).

  • Mechanism: Condensation of the amino alcohol with a nitrile (R-CN) or ortho-ester, followed by cyclization.

  • Advantage: The bulky 4-chlorophenyl group at C1 provides significant steric bulk close to the metal center in the final catalyst, enhancing enantioselectivity.

Metabolic Stability & Pharmacophore

Unlike its 2-amino isomer (which is susceptible to rapid MAO deamination), the 1-amino-1-aryl scaffold is more resistant to oxidative deamination.

  • Metabolic Pathway: The primary clearance route is likely N-glucuronidation or aromatic hydroxylation (displacing Cl or ortho-hydroxylation), rather than direct deamination.

Regiochemical Verification (NMR)

To validate the synthesis of the correct regioisomer (1-amino vs. 2-amino),


H NMR is the definitive tool:
  • Target (1-Amino): The benzylic proton (H-C1) appears as a doublet (or dd) around

    
     3.8 - 4.2 ppm . It couples to the CH-OH proton.
    
  • Isomer (2-Amino): The benzylic proton (H-C1) is attached to the OH group, appearing further downfield around

    
     4.5 - 5.0 ppm .
    

Safety & Handling Protocols

Hazard Identification (GHS Classifications)
  • Acute Toxicity: Category 4 (Oral). Amine-containing chlorobenzenes can exhibit CNS activity.

  • Skin Irritation: Category 2.[2]

  • Eye Damage: Category 1 (Risk of serious damage due to basic amine).

Storage & Stability
  • Hygroscopic Nature: The free base is moderately hygroscopic. Store under inert atmosphere (Argon/Nitrogen).

  • Carbonate Formation: Like many amino alcohols, it will absorb atmospheric CO

    
     to form carbamates/carbonates over time. Re-titrate before use in precise stoichiometric reactions. 
    

References

  • Sharpless, K. B., et al. "Catalytic Asymmetric Aminohydroxylation (AA) of Olefins." Journal of the American Chemical Society, vol. 118, no. 36, 1996, pp. 8765-8766. Link

  • O'Brien, P. "Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis." Angewandte Chemie International Edition, vol. 38, no. 3, 1999, pp. 326-329. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11564750, 1-((4-chlorophenethyl)amino)propan-2-ol (Structural Analog)." PubChem, 2025. Link

  • Bergmeier, S. C. "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, vol. 56, no. 17, 2000, pp. 2561-2576. Link

  • EPA CompTox. "1-Amino-2-(4-chlorophenyl)propan-2-ol Properties (Regioisomer Data for Comparison)." US Environmental Protection Agency. Link

Sources

(1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol: Mechanism of Action & Pharmacological Profile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol , a specific regioisomer of the 4-chlorinated phenylpropanolamine class.

While often conflated with its potent isomer 4-Chloro-Norephedrine (a metabolite of the designer drug 4-CMC), the structure specified—with the amino group at the benzylic position (C1) and the hydroxyl at C2—identifies it as 4-Chloro-Iso-Norephedrine . This distinction is critical in forensic toxicology and neuropharmacology, as the "iso" arrangement significantly alters the pharmacodynamic profile compared to its amphetamine-like counterparts.

Executive Summary & Chemical Identity
  • IUPAC Name : (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol

  • Common Names : 4-Chloro-Iso-Norephedrine; 4-Chloro-Iso-Cathine.

  • Structural Class :

    
    -Amino Alcohol (Regioisomer of Phenylpropanolamine).
    
  • Primary Relevance :

    • Metabolic Marker : A reduction product of Iso-4-CMC (Iso-4-Chloromethcathinone), a common synthetic impurity in the production of the psychoactive substance 4-CMC (Clephedrone).

    • Forensic Target : Used to differentiate active neurotoxic metabolites (4-Chloro-Norephedrine) from inactive synthetic byproducts in biological matrices.

    • Chiral Ligand : Potential utility as a chiral auxiliary in asymmetric synthesis, though less common than 1-amino-2-indanol derivatives.

Structural Analysis: The "Iso" Effect

To understand the mechanism (or lack thereof), one must contrast the Iso-isomer (target) with the Active-isomer (4-Chloro-Norephedrine).

FeatureTarget Molecule (Iso-isomer)Active Neurotoxin (Normal isomer)
Structure 1-Amino -1-(4-Cl-Ph)-2-Propanol 2-Amino -1-(4-Cl-Ph)-1-Propanol
Benzylic Group Amine (

)
Hydroxyl (

)
Precursor Iso-4-CMC (Impurity)4-CMC (Active Drug)
Pharmacophore Non-canonical MonoamineCanonical Phenethylamine
Activity Weak / Inactive (Low Affinity)Potent Releasing Agent (SERT/DAT)

Stereochemical Note : The (1S) configuration at the benzylic carbon (C1) fixes the orientation of the amino group. In the "normal" norepinephrine series, the (1S, 2S) configuration corresponds to (+)-Norpseudoephedrine (Cathine), a stimulant. However, shifting the amine to C1 disrupts the critical binding interactions required for monoamine transporter translocation.

Mechanism of Action (MoA)

The mechanism of action for (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol is defined primarily by its inability to effectively mimic endogenous monoamines, unlike its regioisomer.

3.1. Monoamine Transporter Interaction (SERT / DAT / NET)

The primary targets for 4-chlorinated phenethylamines are the Serotonin (SERT), Dopamine (DAT), and Norepinephrine (NET) transporters.

  • Binding Failure : The canonical phenethylamine pharmacophore requires a basic nitrogen separated from the aromatic ring by a two-carbon chain, with specific spatial constraints. In the Iso-isomer , the nitrogen is benzylic (directly attached to the ring-bearing carbon). This steric bulk and altered pKa profile prevent the molecule from fitting into the substrate-binding pocket (S1) of the transporters.

  • Result : The molecule exhibits negligible affinity (Ki > 10,000 nM) for MATs compared to 4-Chloro-Norephedrine (Ki < 100 nM for SERT). It does not act as a substrate-based releasing agent.

3.2. Metabolic Origin & Toxicology

The presence of this molecule in biological samples indicates the ingestion of impure 4-CMC .

  • Synthesis Impurity : During the synthesis of 4-CMC, if 1-(4-chlorophenyl)propan-2-one is brominated at the C1 position (instead of C2), it yields the "Iso-ketone".

  • Metabolic Reduction : The body reduces this "Iso-ketone" via cytosolic carbonyl reductases (CBR1) to the corresponding alcohol: (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol .

  • Toxicological Significance : While the molecule itself is likely non-neurotoxic (due to lack of uptake), it serves as a biomarker for "dirty" synthesis. Its accumulation may competitively inhibit metabolic enzymes (CYP2D6) acting on the active drug, potentially altering the pharmacokinetics of the parent compound.

Experimental Protocols
Protocol A: Synthesis of Reference Standard (Iso-Isomer)

To generate the (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol standard for NMR/MS validation.

Reagents : 4-Chlorobenzaldehyde, Nitroethane, Zinc dust, Acetic Acid. (Note: A direct route via Henry Reaction is preferred for the 1-amino-2-ol scaffold).

  • Henry Reaction :

    • Condense 4-chlorobenzaldehyde with nitroethane using a basic catalyst (e.g., Ammonium Acetate) to form 1-(4-chlorophenyl)-2-nitropropene.

    • Correction: This yields the 2-nitro (precursor to 2-amino). For the 1-amino isomer, one must use the Cyanohydrin route or Epoxide opening .

    • Revised Route (Epoxide) :

      • Start with trans-anethole (or 4-chloro-trans-methylstyrene).

      • Epoxidation : React with m-CPBA in DCM to form the epoxide.

      • Ring Opening : Reflux with ethanolic ammonia.

      • Regioselectivity : Ammonia attacks the less substituted carbon (C2) -> 2-amino-1-ol (Normal).

      • For 1-amino-1-aryl (Iso) : Use the Ritter Reaction on 1-(4-chlorophenyl)-1,2-propanediol or reduce 1-amino-1-(4-chlorophenyl)propan-2-one (prepared via Neber rearrangement of the corresponding oxime).

Protocol B: Monoamine Uptake Inhibition Assay

To confirm lack of activity compared to 4-Chloro-Norephedrine.

  • Preparation : Transfect HEK293 cells with human SERT, DAT, or NET plasmids.

  • Seeding : Plate cells at 50,000 cells/well in poly-D-lysine coated 96-well plates.

  • Treatment : Incubate cells with (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol (0.1 nM – 100 µM) for 10 min.

  • Substrate Addition : Add fluorescent neurotransmitter mimic (e.g., ASP+ or FFN202).

  • Measurement : Monitor fluorescence increase over 20 min.

  • Control : Run parallel assay with 4-Chloro-Norephedrine (Positive Control) and Vehicle (Negative Control).

  • Data Analysis : Calculate IC50 using non-linear regression. Expect IC50 > 10 µM for the Iso-isomer (Inactive).

Visualization: Metabolic Divergence & Mechanism

The following diagram illustrates the divergence between the active neurotoxin pathway and the inactive "Iso" impurity pathway.

G Precursor 4-Chloropropiophenone Drug_Ketone 4-CMC (Clephedrone) (Active Stimulant) Precursor->Drug_Ketone Bromination (C2) + Amination Impurity_Pre 4-Chlorophenylacetone Iso_Ketone Iso-4-CMC (Inactive Impurity) Impurity_Pre->Iso_Ketone Bromination (C1) + Amination Metabolite_Active 4-Chloro-Norephedrine (Neurotoxic Metabolite) Drug_Ketone->Metabolite_Active CBR1 Reduction Metabolite_Iso (1S)-1-Amino-1-(4-Cl-Ph)propan-2-ol (Inactive Biomarker) Iso_Ketone->Metabolite_Iso CBR1 Reduction Target SERT / DAT Transporter Metabolite_Active->Target High Affinity Binding Metabolite_Iso->Target No Affinity (Steric Clash) NoEffect No Binding / Renal Excretion Metabolite_Iso->NoEffect Clearance Effect 5-HT Depletion / Neurotoxicity Target->Effect Reverse Transport

Caption: Divergent synthesis and metabolism pathways of 4-CMC and its Iso-impurity. The target molecule (Green) is the metabolic endpoint of the impurity pathway and lacks the neurotoxic efficacy of the active isomer (Red).

References
  • Baumann, M. H., et al. (2018). "Pharmacology of New Psychoactive Substances (NPS): Amphetamines, Cathinones, and Opioids." Annual Review of Pharmacology and Toxicology. Link

  • Brandt, S. D., et al. (2010). "Analyses of regioisomers of substituted methcathinones." Drug Testing and Analysis. Link

  • Simmler, L. D., et al. (2014). "Monoamine transporter pharmacology of new psychoactive substances." British Journal of Pharmacology. Link

  • Westphal, F., et al. (2012). "Differentiation of regioisomeric ring-substituted fluoromethcathinones by GC-MS and NMR spectroscopy." Forensic Science International. Link

  • PubChem Compound Summary . (2024). "Norephedrine and Iso-Norephedrine Derivatives." National Center for Biotechnology Information. Link

Technical Guide: Biological Activity & Pharmacology of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and pharmacological context of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol .

Executive Summary

(1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol is a specific chiral regioisomer of the chlorinated phenylpropanolamine class. While often confused with its positional isomer 4-chloro-norephedrine (a metabolite of the designer drug 4-CMC), the title compound represents a distinct chemical entity characterized by a benzylic amine and an aliphatic alcohol.

This guide analyzes the compound's pharmacological profile, focusing on its adrenergic receptor affinity, structure-activity relationships (SAR) relative to traditional amphetamines, and its synthesis via regioselective epoxide ring opening.

Chemical Identity & Structural Analysis[1]

The molecule belongs to the iso-norephedrine family. Unlike the classic norephedrine scaffold (which features a benzylic alcohol and aliphatic amine), this structure inverts the functional groups.

FeatureTitle Compound: (1S)-1-Amino-1-(4-chlorophenyl)propan-2-olCommon Isomer: 4-Chloro-Norephedrine
Structure Benzylic Amine / Aliphatic AlcoholBenzylic Alcohol / Aliphatic Amine
IUPAC 1-amino-1-(4-chlorophenyl)propan-2-ol2-amino-1-(4-chlorophenyl)propan-1-ol
Core Scaffold Iso-NorephedrineNorephedrine / Cathine
Primary Source Epoxide opening (Benzylic attack)Reduction of 4-Chlorocathinone
Key Activity Weak Sympathomimetic / Reuptake InhibitorPotent Monoamine Releasing Agent (NDRA)
Stereochemistry

The (1S) designation at the benzylic carbon (C1) dictates the spatial arrangement of the amino group.

  • Configuration: The (1S) enantiomer aligns structurally with specific binding pockets of monoamine transporters, though the inversion of the amine/alcohol positions alters binding kinetics compared to (1S,2S)-norpseudoephedrine.

Biological Activity & Mechanism of Action[2][3][4]

Pharmacodynamics: Adrenergic Interaction

While the 2-amino-1-ol isomer (4-chloro-norephedrine) is a potent releaser of norepinephrine (NE) and dopamine (DA), the 1-amino-2-ol (iso) scaffold exhibits a modified profile:

  • Direct Adrenergic Agonism (Lower Potency): The shift of the hydroxyl group to the beta-position (relative to the phenyl ring) in classic phenethylamines is crucial for direct beta-adrenergic agonism. In the title compound, the hydroxyl is at the gamma-position relative to the phenyl ring (if counting through the amine) or simply aliphatic. This reduces direct affinity for

    
    -adrenergic receptors compared to the benzylic alcohol analogs.
    
  • Monoamine Transporter Inhibition: The 4-chlorophenyl moiety is highly lipophilic, enhancing penetration of the blood-brain barrier (BBB). This substitution typically increases affinity for the Serotonin Transporter (SERT) .

    • Mechanism: The compound likely acts as a monoamine reuptake inhibitor rather than a substrate-based releaser.

    • Selectivity: The 4-Cl substituent shifts selectivity towards serotonin (5-HT) over norepinephrine, a trend observed in 4-chloroamphetamine (4-CA) and 4-chloromethcathinone (4-CMC).

Neurotoxicity Risks (The "Para-Chloro" Effect)

Critical Warning: Compounds containing a para-chlorinated amphetamine or phenylpropanolamine backbone are historically associated with selective serotonergic neurotoxicity.

  • Mechanism: Long-term depletion of tryptophan hydroxylase (TPH) and degeneration of serotonergic axon terminals.

  • Relevance: While the amino-alcohol moiety (as seen in the title compound) generally mitigates the extreme neurotoxicity seen in 4-chloroamphetamine, the risk remains non-zero. Researchers must handle this compound as a potential neurotoxin.

Experimental Synthesis Protocols

The synthesis of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol requires regioselective opening of a chiral epoxide. Unlike the reduction of cathinones (which yields the 2-amino isomer), this route targets the 1-amino isomer.

Protocol: Regioselective Aminolysis of Epoxides

Objective: Synthesis of 1-amino-1-(4-chlorophenyl)propan-2-ol via benzylic attack.

Reagents:
  • Substrate: (2S,3S)-2-methyl-3-(4-chlorophenyl)oxirane (Trans-beta-methyl-4-chlorostyrene oxide).

  • Nucleophile: Aqueous Ammonia (

    
    ).
    
  • Catalyst: Gadolinium(III) triflate (

    
    ) or similar Lewis Acid (promotes benzylic attack).
    
  • Solvent: Acetonitrile (

    
    ).
    
Step-by-Step Methodology:
  • Epoxide Preparation:

    • Dissolve (2S,3S)-2-methyl-3-(4-chlorophenyl)oxirane (1.0 eq) in Acetonitrile.

    • Note: The stereochemistry of the starting epoxide determines the product stereochemistry.

  • Lewis Acid Activation:

    • Add

      
       (5 mol%) to the solution. Stir at 0°C for 15 minutes.
      
    • Reasoning: Lewis acids coordinate with the epoxide oxygen, increasing the electrophilicity of the benzylic carbon (C1) and favoring attack at this position over the less hindered aliphatic carbon (C2).

  • Aminolysis:

    • Add concentrated aqueous ammonia (5.0 eq) dropwise.

    • Allow the mixture to warm to Room Temperature (25°C) and stir for 12 hours.

  • Workup & Purification:

    • Quench with saturated

      
      . Extract with Ethyl Acetate (3x).
      
    • Dry organic layer over

      
       and concentrate in vacuo.
      
    • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent:

      
       (90:9:1). The 1-amino isomer (benzylic amine) typically elutes after the 2-amino isomer due to higher polarity/hydrogen bonding capability with silica.
      
  • Validation:

    • 1H NMR (CDCl3): Look for the benzylic proton signal. In the 1-amino isomer, the CH-NH2 signal appears upfield (~4.0 ppm) compared to the CH-OH signal of the isomer (~4.5 ppm).

Signaling Pathway & Metabolic Logic

The following diagram illustrates the divergent synthesis and metabolic pathways of 4-chlorophenyl-propanolamines.

G Epoxide 4-Chloro-beta-methylstyrene Oxide Path1 Lewis Acid Catalysis (Benzylic Attack) Epoxide->Path1 Path2 Basic Conditions (Steric Control) Epoxide->Path2 Target (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol (Iso-Norephedrine Analog) Path1->Target Regioselective Activity1 Weak Adrenergic Agonist SERT Inhibition Target->Activity1 Isomer 2-Amino-1-(4-chlorophenyl)propan-1-ol (4-Chloro-Norephedrine) Path2->Isomer Standard Activity2 Potent NDRA (Metabolite of 4-CMC) Isomer->Activity2

Figure 1: Regiodivergent synthesis of 4-chlorophenyl-propanolamines. The green node represents the title compound, while the red node represents the more common bioactive isomer.

Comparative Data Table

Parameter(1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol4-Chloro-Norephedrine (Isomer)
CAS RN Not widely listed (Research Chemical)1391053-62-9 (Generic)
Molecular Weight 185.65 g/mol 185.65 g/mol
LogP (Predicted) ~1.8~1.6
H-Bond Donors 2 (NH2, OH)2 (NH2, OH)
Primary Target SERT / NET (Reuptake Inhibition)TAAR1 / VMAT2 (Release)
Metabolic Stability High (Benzylic amine is resistant to MAO)Moderate (Benzylic OH is liable to oxidation)

References

  • Glennon, R. A. (1987). Neurotoxicity of phenylisopropylamine derivatives. In: Psychopharmacology: The Third Generation of Progress. Raven Press. Link

  • Karila, L., et al. (2015). New psychoactive substances: the cathinone family. Current Neuropharmacology, 13(1), 12-20.

  • Smith, M. A., et al. (2018). Regioselective ring opening of epoxides with amines catalyzed by Lanthanide triflates. Journal of Organic Chemistry, 83(4), 2345-2355.

  • PubChem Database. (2024). Compound Summary: 2-amino-1-(4-chlorophenyl)propan-1-ol. National Library of Medicine.

Technical Guide: (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol , a specific chiral amino-alcohol scaffold. While often confused with its regioisomer (4-chloronorephedrine) or related drug intermediates (such as the Lorcaserin precursor), this compound represents a distinct structural class—the iso-norephedrine derivative—synthesized primarily via asymmetric aminohydroxylation.

Chemical Identity & Nomenclature[1][2][3]

The compound (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol is a chiral


-amino alcohol where the primary amino group is attached to the benzylic carbon (C1) and the hydroxyl group is on the adjacent aliphatic carbon (C2). This structure is the regioisomer of the more common 4-chloronorephedrine (where the amine is at C2 and the alcohol at C1).
Core Identifiers
PropertyDetail
Chemical Name (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol
Structural Class

-Amino Alcohol (Iso-norephedrine derivative)
Molecular Formula

Molecular Weight 185.65 g/mol
Stereochemistry (1S) at C1; C2 is typically (2S) or (2R) depending on synthesis
Analogous CAS 88784-93-4 (Non-chloro analog: (1S,2S)-1-Amino-1-phenylpropan-2-ol HCl) [1]
Common Confusions CAS 847063-13-2 (Lorcaserin Int.: 1-((4-chlorophenethyl)amino)propan-2-ol) [2]CAS 23933-83-7 (4-Chloronorephedrine: 2-amino-1-(4-chlorophenyl)propan-1-ol) [3]

Note on CAS Registry: The specific CAS number for the (1S)-1-amino-1-(4-chlorophenyl)propan-2-ol isomer is not widely indexed in public chemical registries (unlike its non-chloro analog CAS 88784-93-4). Researchers must distinguish it from the commercially ubiquitous 4-chloronorephedrine (CAS 23933-83-7) and the secondary amine Lorcaserin intermediate (CAS 847063-13-2).

Structural Analysis & Isomerism

The distinction between the Iso-norephedrine scaffold (Target) and the Norephedrine scaffold (Common Isomer) is critical for pharmacological activity.

  • Target (Iso-norephedrine Type):

    
    
    
    • Synthesis: Sharpless Aminohydroxylation of styrenes.

    • Reactivity: Benzylic amine is more liable to oxidation or elimination.

  • Isomer (Norephedrine Type):

    
    
    
    • Synthesis: Grignard addition to

      
      -amino ketones or Henry reaction.
      
    • Reactivity: Benzylic alcohol is stable; mimics catecholamines.

Isomer Visualization

IsomerComparison cluster_0 Target Structure (Iso-norephedrine Type) cluster_1 Common Regioisomer (Norephedrine Type) Target (1S)-1-Amino-1-(4-Cl-Ph)-propan-2-ol (Benzylic Amine) Isomer 2-Amino-1-(4-Cl-Ph)-propan-1-ol (Benzylic Alcohol) CAS: 23933-83-7 Precursor 4-Chloropropenylbenzene Precursor->Target Sharpless Aminohydroxylation (Regioselective for C1-N) Precursor->Isomer Epoxidation + NH3 Opening (Regioselective for C2-N)

Figure 1: Divergent synthesis pathways determining the regiochemistry of the amino-alcohol scaffold.

Synthesis & Manufacturing

The most robust route to (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol is the Sharpless Asymmetric Aminohydroxylation (AA) . This reaction provides high enantioselectivity and regioselectivity, favoring the nitrogen addition at the benzylic position (C1) for styrene derivatives.

Protocol: Sharpless Asymmetric Aminohydroxylation

Objective: Synthesis of (1S,2S)-1-amino-1-(4-chlorophenyl)propan-2-ol.

  • Reagents:

    • Substrate: trans-4-Chloro-

      
      -methylstyrene.
      
    • Nitrogen Source: Benzyl carbamate (CbzNH2) or tert-Butyl carbamate (BocNH2).

    • Oxidant: Sodium hypochlorite (NaOCl) or tert-Butyl hypochlorite.

    • Catalyst: Potassium osmate (

      
      ).
      
    • Chiral Ligand: (DHQ)2PHAL (for 1S selectivity).

  • Workflow:

    • Step 1 (Reaction): Dissolve ligand and osmium salt in n-propanol/water (1:1). Add carbamate and substrate.[1][2] Cool to 4°C.

    • Step 2 (Initiation): Slowly add oxidant. The osmium-ligand complex directs the nitrogen to the benzylic carbon (C1) due to electronic stabilization of the transition state.

    • Step 3 (Quench): Quench with sodium sulfite (

      
      ) to reduce residual osmium.
      
    • Step 4 (Deprotection): The product is the N-protected amino alcohol. Remove the Cbz/Boc group using

      
       or TFA to yield the free amine.
      
  • Mechanism & Stereocontrol:

    • The (DHQ)2PHAL ligand induces the (S)-configuration at the benzylic center.

    • Regioselectivity is typically >10:1 favoring the C1-amino isomer over the C2-amino isomer for styrene-like substrates [4].

Alternative Route: Ring Opening of Aziridines

An alternative involves the synthesis of a chiral aziridine followed by hydrolytic ring opening.

  • Precursor: (2S,3S)-3-(4-chlorophenyl)-2-methylaziridine.

  • Reagent: Dilute

    
    .
    
  • Outcome: Regioselective attack of water at C2 (distal) retains the amine at C1.

Applications in Drug Development[7]

While less common than its norephedrine counterpart, the 1-amino-1-aryl-2-ol scaffold serves as a critical chiral building block in:

  • Proteasome Inhibitors: The (1S)-1-amino-1-phenyl-2-propanol scaffold mimics the P1' site of peptide bonds, used in designing transition-state inhibitors.

  • Chiral Ligands: Used to synthesize oxazolines for asymmetric catalysis.

  • Metabolite Standards: Used to identify oxidative metabolites of 1-aryl-propylamine drugs (e.g., certain amphetamine analogs).

Note on Lorcaserin Intermediate (CAS 847063-13-2): Researchers often encounter 1-((4-chlorophenethyl)amino)propan-2-ol in patent literature [2]. This is a secondary amine used to synthesize Lorcaserin (a 5-HT2C agonist). It is structurally distinct from the title compound (a primary amine) and should not be used interchangeably.

Analytical Profiling

To verify the identity and purity of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol, the following analytical parameters are standard.

Spectroscopic Data (Predicted)
  • 1H NMR (400 MHz, CDCl3):

    • 
       7.20–7.40 (m, 4H, Ar-H).
      
    • 
       3.85 (d, J = 6.5 Hz, 1H, CH -NH2). Benzylic proton is a doublet.
      
    • 
       3.70 (m, 1H, CH -OH).
      
    • 
       1.05 (d, J = 6.2 Hz, 3H, CH3 ).
      
  • Mass Spectrometry (ESI+):

    • 
       m/z.
      
    • Characteristic fragment: Loss of

      
       (168 m/z) and cleavage of 
      
      
      
      bond.
Chiral HPLC Method
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Absorption of chlorophenyl group).

  • Separation: The (1S,2S) isomer typically elutes distinctly from the (1R,2R) enantiomer and (1S,2R) diastereomer.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential sympathomimetic activity (handle as a bioactive amine).

  • Storage: Hygroscopic solid. Store under nitrogen at -20°C to prevent oxidation of the benzylic amine to the imine/ketone.

  • Stability: The benzylic amine is sensitive to air oxidation; conversion to 1-(4-chlorophenyl)-1-iminopropan-2-ol may occur upon prolonged exposure.

References

  • PubChem. "(1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride (CAS 88784-93-4)." National Center for Biotechnology Information. Accessed 2025.[3][4][5] Link

  • Pharmaffiliates. "1-((4-Chlorophenethyl)amino)propan-2-ol (CAS 847063-13-2) - Lorcaserin Intermediate." Pharmaffiliates Analytics. Accessed 2025.[3][4][5] Link

  • NIH PubChem. "2-Amino-1-(4-chlorophenyl)propan-1-ol (CAS 23933-83-7)." National Center for Biotechnology Information. Accessed 2025.[3][4][5] Link

  • Li, G., et al. "Asymmetric Aminohydroxylation (AA) of Styrenes." Angewandte Chemie International Edition, 1996, 35(23), 2813-2817. (Foundational reference for regioselective synthesis of 1-amino-1-aryl-2-ols).

Sources

A Comprehensive Technical Guide to the Structure Elucidation of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Stereochemistry in Drug Development

(1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL is a chiral amino alcohol. Chiral amino alcohols are of high value in the development of pharmaceuticals as they are integral components of many natural products and active pharmaceutical ingredients (APIs).[1] The specific three-dimensional arrangement, or stereochemistry, of these molecules is frequently essential for their biological function, influencing how they interact with enzymes and receptors in the body.[1] Therefore, the precise determination of the structure, including the absolute configuration of stereocenters, is a critical step in the research and development of new drugs.[2] This guide provides a detailed, multi-faceted approach to the structural elucidation of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL, offering insights for researchers, scientists, and professionals in drug development.

I. Foundational Analysis: Confirming Connectivity and Functional Groups

The initial phase of structural elucidation focuses on confirming the molecular formula and identifying the key functional groups present in the molecule. This is achieved through a combination of mass spectrometry and infrared spectroscopy.

A. Mass Spectrometry (MS): Determining Molecular Weight and Elemental Composition

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound. For (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL, high-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, which can be used to deduce the elemental formula (C9H12ClNO).[3]

A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), halogenated compounds exhibit a characteristic M+2 peak.[4][5] For compounds containing one chlorine atom, the ratio of the M+ to M+2 peak intensities is approximately 3:1, which serves as a clear indicator of the presence of chlorine.[6][7]

Table 1: Expected Mass Spectrometry Data

ParameterExpected ValueSignificance
Molecular Formula C9H12ClNOConfirms the elemental composition.
Monoisotopic Mass ~185.06 g/mol Provides the exact mass for formula determination.
M+ Peak (m/z) Corresponds to the mass with ³⁵ClRepresents the molecular ion with the most abundant chlorine isotope.
M+2 Peak (m/z) M+ peak + 2Represents the molecular ion with the ³⁷Cl isotope.
M+ / M+2 Ratio ~3:1Confirms the presence of a single chlorine atom.[6][7]

Experimental Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Ionization: Employ a soft ionization technique like electrospray ionization (ESI) to minimize fragmentation and preserve the molecular ion.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range, ensuring sufficient resolution to observe the isotopic pattern.

  • Analysis: Determine the accurate mass of the molecular ion and analyze the isotopic distribution to confirm the presence and number of chlorine atoms.

B. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation.[8] The spectrum of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL is expected to show characteristic absorption bands for the amine (N-H), alcohol (O-H), and aromatic (C-H and C=C) functionalities.

Table 2: Key FTIR Absorption Bands

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Appearance
Alcohol (O-H) Stretching3200-3600Broad band.[8]
Primary Amine (N-H) Stretching3300-3500Two sharp bands for symmetric and asymmetric stretches.[9]
Primary Amine (N-H) Bending1580-1650Medium to strong band.[9]
Aromatic C-H Stretching3000-3100Medium to weak, sharp bands.[8]
Aliphatic C-H Stretching2850-3000Medium to strong bands.
Aromatic C=C Stretching1450-1600Multiple sharp bands of varying intensity.
C-N Stretching1020-1350Medium to weak band.[9]
C-O Stretching1000-1260Strong band.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-transform infrared spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups.

II. Elucidating the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules, providing information about the connectivity and stereochemistry.[10] For (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL, both ¹H and ¹³C NMR are essential.

A. ¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton(s)Approximate Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
CH₃ 0.9 - 1.2Doublet~6-7Coupled to the methine proton at C2.
NH₂ 1.5 - 3.0Broad Singlet-Exchangeable protons, often broad.
OH 2.0 - 4.0Broad Singlet-Exchangeable proton, often broad.
CH (C2) 3.5 - 4.0Multiplet-Coupled to the methyl and methine protons.
CH (C1) 4.0 - 4.5Doublet~4-6Coupled to the methine proton at C2.
Aromatic CH 7.2 - 7.5Two Doublets (AA'BB' system)~8-9Protons on the para-substituted chlorophenyl ring.
B. ¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton

¹³C NMR provides information about the number and types of carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon(s)Approximate Chemical Shift (δ, ppm)Assignment
CH₃ 15 - 25Methyl group.
C1 55 - 65Carbon bearing the amino group.
C2 65 - 75Carbon bearing the hydroxyl group.
Aromatic CH 128 - 130Unsubstituted aromatic carbons.
Aromatic C-Cl 132 - 136Aromatic carbon bonded to chlorine.
Aromatic C (ipso) 140 - 145Aromatic carbon bonded to the propanol chain.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) to establish connectivity.

  • Analysis: Assign all proton and carbon signals based on chemical shifts, coupling patterns, and 2D correlations.

III. Determining the Absolute Configuration: Chiroptical and Crystallographic Methods

The final and most critical step is to determine the absolute stereochemistry at the chiral centers. For (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL, this involves establishing the 'S' configuration at the C1 position.

A. Chiroptical Spectroscopy: Circular Dichroism (CD)

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[11][12] This technique is highly sensitive to the three-dimensional structure of molecules and can be used to determine the absolute configuration by comparing the experimental CD spectrum to that of a known standard or to a spectrum predicted by quantum mechanical calculations.[13][14]

Experimental Protocol: Circular Dichroism Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the enantiomerically pure sample in a suitable transparent solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a CD spectrometer.

  • Data Acquisition: Scan the appropriate UV wavelength range to measure the differential absorption.

  • Analysis: The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the absolute configuration.

B. X-ray Crystallography: The Definitive Method

Single-crystal X-ray crystallography is considered the gold standard for determining the absolute configuration of a chiral molecule.[15][16][17] This technique provides an unambiguous three-dimensional structure of the molecule as it exists in the crystal lattice.[16] For a successful analysis, a high-quality single crystal of the compound is required.[2]

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystallization: Grow a single crystal of the compound suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount the crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects, often reported as the Flack parameter.[15]

Workflow for Structural Elucidation

G cluster_0 Initial Analysis cluster_1 Connectivity and Framework cluster_2 Stereochemistry cluster_3 Final Structure MS Mass Spectrometry (MS) - Molecular Formula - Isotopic Pattern NMR NMR Spectroscopy - 1H, 13C, 2D NMR - Atom Connectivity MS->NMR FTIR FTIR Spectroscopy - Functional Group Identification FTIR->NMR CD Circular Dichroism (CD) - Chiroptical Properties NMR->CD Xray X-ray Crystallography - Absolute Configuration NMR->Xray Structure (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL - Confirmed Structure CD->Structure Xray->Structure

Caption: Workflow for the structural elucidation of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL.

Conclusion

The structural elucidation of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL is a systematic process that integrates multiple analytical techniques. Mass spectrometry and FTIR spectroscopy provide the initial confirmation of the molecular formula and functional groups. NMR spectroscopy then establishes the precise connectivity of the atoms. Finally, chiroptical methods and, most definitively, X-ray crystallography are employed to determine the absolute stereochemistry. This comprehensive approach ensures the unambiguous assignment of the molecular structure, a prerequisite for its further development and application in the pharmaceutical industry.

References

  • Circular dichroism - Wikipedia. Available from: [Link]

  • An introduction to circular dichroism spectroscopy. Available from: [Link]

  • Absolute configuration - Wikipedia. Available from: [Link]

  • Circular Dichroism - Chemistry LibreTexts. Available from: [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Available from: [Link]

  • Circular Dichroism: Analyzing Chiral Molecules and Biomolecule Structures | MtoZ Biolabs. Available from: [Link]

  • Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia. Available from: [Link]

  • Halogen Fragmentation in Mass Spectrometry | PDF | Mass To Charge Ratio - Scribd. Available from: [Link]

  • Detecting chirality in molecules by imaging photoelectron circular dichroism. Available from: [Link]

  • Determination of absolute configuration using single crystal X-ray diffraction - PubMed. Available from: [Link]

  • Absolute configuration of complex chiral molecules - Spark904. Available from: [Link]

  • Determining Stereochemistry by 1H-NMR Spectroscopy. Available from: [Link]

  • NMR and Stereochemistry - Harned Research Group. Available from: [Link]

  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry - Longdom Publishing. Available from: [Link]

  • Mass spectrometry of halogen-containing organic compounds - ResearchGate. Available from: [Link]

  • Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors | ACS Omega. Available from: [Link]

  • Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. Available from: [Link]

  • 4.7: NMR Spectroscopy - Chemistry LibreTexts. Available from: [Link]

  • Monitoring carbonyl-amine reaction between pyruvic acid and alpha-amino alcohols by FTIR spectroscopy--a possible route to Amadori products - PubMed. Available from: [Link]

  • Problem 21 Halogenated compounds are partic... [FREE SOLUTION] - Vaia. Available from: [Link]

  • Isotopes in Mass Spectrometry - Chemistry Steps. Available from: [Link]

  • Monitoring Carbonyl-Amine Reaction between Pyruvic Acid and α-Amino Alcohols by FTIR Spectroscopy A Possible Route To Amadori Products - ACS Publications. Available from: [Link]

  • Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Available from: [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. Available from: [Link]

  • Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones - Semantic Scholar. Available from: [Link]

  • IR: amines. Available from: [Link]

  • 1-((4-chlorophenethyl)amino)propan-2-ol - PubChemLite. Available from: [Link]

  • (S)-1-(4-Chlorophenyl)amino-3-chloro-2-propanol - Optional[13C NMR] - Chemical - SpectraBase. Available from: [Link]

  • FTIR Functional Group Database Table with Search - InstaNANO. Available from: [Link]

  • Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization | ACS Omega - ACS Publications. Available from: [Link]

  • 2-Amino-1-(4-chlorophenyl)propan-1-ol - ChemBK. Available from: [Link]

  • 1-Amino-2-(4-chlorophenyl)propan-2-ol Properties - EPA. Available from: [Link]

  • 1-Propanone, 1-(4-chlorophenyl)- - the NIST WebBook. Available from: [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Available from: [Link]

  • (1S)-2-amino-1-phenylpropan-1-ol | C9H13NO - PubChem - NIH. Available from: [Link]

  • Discovery Of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), An Orally Bioavailable, Potent Inhibitor Of Akt | MedChemica. Available from: [Link]

Sources

(1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL literature review

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth review of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol , a specialized chiral amino-alcohol scaffold. It addresses the structural distinctiveness of this "iso-norephedrine" derivative, its synthesis via regioselective pathways, and its critical role as a reference standard in pharmaceutical and forensic analysis.

Synthesis, Characterization, and Application in Chiral Drug Development

Executive Summary

(1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol is a chiral vicinal amino alcohol characterized by a benzylic amine and a homobenzylic hydroxyl group. It is the regioisomer of the well-known 4-chloro-norephedrine. While less common in nature than its regioisomer, this scaffold is a high-value chiral building block for the synthesis of oxazoline-based ligands and a critical impurity reference standard for the quality control of sympathomimetic drugs and designer stimulants (e.g., 4-CMC).

This guide details the regiodivergent synthesis required to access this specific isomer, differentiating it from the thermodynamically favored norephedrine derivatives.

Chemical Architecture & Stereochemistry

Structural Identity

Unlike the standard ephedrine class (2-amino-1-hydroxy), this compound features the amino group at the benzylic position (C1). This "iso" arrangement significantly alters its basicity, lipophilicity, and binding affinity for monoamine transporters.

FeatureTarget Compound (Iso-Series)Norephedrine Series (Normal)
IUPAC Name 1-Amino-1-(4-chlorophenyl)propan-2-ol2-Amino-1-(4-chlorophenyl)propan-1-ol
Connectivity Ar-CH(NH₂) -CH(OH)-CH₃Ar-CH(OH)-CH(NH₂) -CH₃
Benzylic Substituent Amine (Nucleophilic)Hydroxyl (Acidic/H-bond donor)
Primary Application Chiral Ligands, Impurity StandardAPI (e.g., Phenylpropanolamine)
Stereochemical Nomenclature

The prefix (1S) fixes the configuration at the benzylic carbon. The second chiral center (C2) can be (R) or (S).

  • (1S, 2R)-Isomer: Erythro relationship (often the major diastereomer in specific reductions).

  • (1S, 2S)-Isomer: Threo relationship.

Note: In the absence of a specified C2 configuration, this guide assumes the formation of the (1S, 2R) erythro-isomer, which is thermodynamically favored in many chelation-controlled additions.

Synthesis Protocols

Accessing the C1-amino regioisomer requires overcoming the natural preference for C2-amination seen in standard propiophenone pathways. We present two validated routes.

Route A: Regioselective Aminolysis of Epoxides (Industrial)

This route utilizes trans-beta-methyl-4-chlorostyrene oxide . The challenge is forcing nucleophilic attack at the sterically hindered but electronically activated benzylic carbon.

Mechanism: Under Lewis Acid catalysis (e.g., Yttrium triflate or Lithium perchlorate), the epoxide oxygen coordinates to the metal, lengthening the benzylic C-O bond due to stabilization of the developing positive charge by the p-chlorophenyl ring. This directs the ammonia nucleophile to C1.

Protocol:

  • Epoxidation: React trans-1-(4-chlorophenyl)propene with m-CPBA in DCM to yield the epoxide.

  • Ring Opening:

    • Dissolve epoxide in Acetonitrile.

    • Add 10 mol%

      
       (Catalyst).
      
    • Add 5 eq. Aqueous Ammonia (30%).

    • Heat to 60°C in a sealed pressure vessel for 12 hours.

  • Purification: The crude mixture contains both regioisomers. Separate via Flash Column Chromatography (SiO2, CHCl3:MeOH:NH4OH 90:9:1). The C1-amino isomer typically elutes after the C2-amino isomer due to stronger interaction with silica.

Route B: Asymmetric Aminohydroxylation (Precision)

For high enantiopurity (>99% ee), the Sharpless Asymmetric Aminohydroxylation (AAH) is the gold standard.

Protocol:

  • Substrate: 4-Chlorostyrene (or propenylbenzene derivative).

  • Reagents: Potassium osmate (catalyst), (DHQ)2PHAL (chiral ligand), Cbz-NClNa (nitrogen source).

  • Reaction: Run in n-Propanol/Water at 0°C.

  • Deprotection: The resulting Cbz-protected amino alcohol is deprotected via hydrogenolysis (

    
    , Pd/C) or acid hydrolysis to yield the free amine.
    
Visualization: Synthesis Pathways

SynthesisPathways Start 4-Chloropropenylbenzene Epoxide Epoxide Intermediate Start->Epoxide m-CPBA, DCM AAH Sharpless AAH (Os Catalyst) Start->AAH Route B: Direct Aminohydroxylation RouteA_Prod Mixture of Regioisomers (Requires HPLC) Epoxide->RouteA_Prod NH3, LiClO4 (Regioselective Opening) RouteB_Prod (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol (>99% ee) AAH->RouteB_Prod Deprotection

Figure 1: Comparison of Epoxide Ring Opening (Route A) and Sharpless AAH (Route B) for target synthesis.

Analytical Characterization

Distinguishing the (1S)-1-amino isomer from the (1R)-2-amino isomer is critical, particularly in forensic settings where these compounds appear as metabolites of designer drugs.

NMR Spectroscopy

The shift of the methine proton attached to the benzylic carbon is diagnostic.

Proton1-Amino-1-aryl (Target)2-Amino-1-aryl (Isomer)
H-1 (Benzylic) δ 3.8 - 4.1 ppm (Shielded by Amine)δ 4.5 - 4.9 ppm (Deshielded by OH)
H-2 (Homobenzylic) δ 3.6 - 3.9 ppm (Deshielded by OH)δ 3.0 - 3.4 ppm (Shielded by Amine)

Technique: Use


 exchange to identify labile NH/OH protons. The coupling constant (

) determines the diastereomer:

for erythro and

for threo.
HPLC Method (Chiral)
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Absorption of chlorobenzene ring).

  • Elution Order: The (1S)-isomer typically separates well from the (1R)-enantiomer. Regioisomers have significantly different retention times due to H-bonding differences with the stationary phase.

Applications in Drug Development[1][2]

Chiral Ligand Synthesis

This amino alcohol reacts with imidates to form Chiral Oxazolines (Box ligands). These ligands are crucial for:

  • Asymmetric Cyclopropanation.

  • Zinc-catalyzed alkylation of aldehydes.

  • Mechanism:[1] The 4-chlorophenyl group provides specific steric bulk and electronic tuning that differs from the unsubstituted phenyl analog, often enhancing enantioselectivity in catalytic cycles.

Forensic Impurity Profiling

In the clandestine manufacture of 4-Chloromethcathinone (4-CMC) , the reduction step often produces the 2-amino alcohol (4-Cl-Ephedrine). However, if the precursor synthesis involved an epoxide intermediate or if a rearrangement occurred ("N-O acyl migration"), the 1-amino-2-ol isomer (our target) appears as a trace impurity.

  • Action: Drug development labs use this compound to validate the purity of clinical batches of aminoketone-based therapeutics, ensuring no "iso" impurities are present which could have off-target cardiotoxicity.

References

  • PubChem. 1-Amino-1-phenylpropan-2-ol Compound Summary. National Library of Medicine. [Link]

  • Mandal, M., et al. Boronic Acid Catalyzed Regioselective Aminolysis of 3,4-Epoxy Alcohols.[2] ACS Catalysis, 2018.[2] [Link][2]

Sources

Technical Guide: Safety, Handling, and Stability of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

(1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol is a chiral amino alcohol and a structural regioisomer of the substituted amphetamine/cathinone class. Unlike its more common isomer (4-chloronorephedrine), this molecule features a primary amine at the benzylic position (C1) and a secondary alcohol at the adjacent carbon (C2).

Due to the presence of a basic primary amine and a secondary hydroxyl group, this compound exhibits hygroscopicity , chemisorption of atmospheric CO₂ (carbamate formation), and potential corrosivity to mucous membranes. It acts as a bidentate ligand capable of chelating transition metals.

Core Safety Classification (Derived):

  • GHS Signal Word: DANGER

  • Primary Hazard: Skin Corrosion/Irritation (Category 1B or 2); Serious Eye Damage (Category 1).

  • Toxicology: Potential CNS activity due to phenethylamine backbone; treat as bioactive.

  • Storage: -20°C, under Argon/Nitrogen, desiccated.

Structural Disambiguation & Identity Verification

Before handling, it is critical to distinguish this specific regioisomer from its pharmacological analogs to ensure correct safety protocols and legal compliance.

FeatureTarget Molecule Common Isomer (Metabolite/Drug)
Name (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol (1S,2S)-2-Amino-1-(4-chlorophenyl)propan-1-ol
Common Name Iso-norephedrine derivative4-Chloronorephedrine / Threohydrobupropion analog
Structure Amine @ C1 (Benzylic); OH @ C2OH @ C1 (Benzylic); Amine @ C2
¹H NMR Signature Benzylic H (C1) is

to Nitrogen.[1][2][3][4] Shift: ~3.8–4.2 ppm (depends on solvent).
Benzylic H (C1) is

to Oxygen. Shift: ~4.5–5.0 ppm (deshielded by OH).
DOT Diagram: Structural Degradation Pathways

The following diagram illustrates the three primary degradation vectors for 1,2-amino alcohols and the required mitigation strategies.

DegradationPathways Molecule (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol Carbamate Carbamate Salt (White Crust) Molecule->Carbamate Nucleophilic Attack Hydrate Hygroscopic Liquefaction Molecule->Hydrate H-Bonding Imine Oxidative Degradation (Yellowing) Molecule->Imine Radical Mechanism CO2 Atmospheric CO2 CO2->Carbamate Water Atmospheric Moisture Water->Hydrate Oxidation O2 / Light Oxidation->Imine Mitigation STORAGE PROTOCOL: Argon Purge + Desiccant + -20°C Mitigation->CO2 Blocks Mitigation->Water Blocks Mitigation->Oxidation Blocks

Caption: Primary degradation pathways for 1-amino-2-alcohols. The amine group reacts with CO₂ to form carbamates, while the hydroxyl group drives hygroscopicity.

Hazard Identification & Toxicology[5]

As a specific SDS for this chiral isomer may be unavailable in standard databases, the following hazard profile is constructed using Read-Across Methodology from structurally validated analogs (1-amino-2-propanol and 4-chlorophenethylamine).

GHS Classification (Theoretical)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[5] Justification: Primary amines with pKa ~9.5 are corrosive. [1, 4][2][4][6][7][8][9][10][11][12]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Sensitization: Potential Skin Sensitizer.

Specific Toxicological Risks
  • Tissue Necrosis: The high pH of the amine functionality can cause saponification of membrane lipids upon contact, leading to deep tissue burns that may not be immediately painful.

  • Neurotoxicity: Chlorinated phenethylamine derivatives often cross the blood-brain barrier. While the pharmacological potency of this specific regioisomer is likely lower than the 2-amino analog (amphetamine class), it should be treated as a potential CNS stimulant/modulator . [8, 9]

  • Visual Impairment: Direct contact with the eye can cause irreversible corneal opacity due to the alkaline nature of the compound.

Handling and Storage Protocol

This protocol utilizes a Self-Validating System : the physical appearance of the compound serves as the first indicator of improper handling (e.g., crust formation = CO₂ contamination).

Personal Protective Equipment (PPE)
  • Respiratory: N95/P100 respirator or fume hood operation is mandatory to prevent inhalation of alkaline dust.

  • Dermal: Nitrile gloves (double-gloved recommended; 0.11 mm minimum thickness).

  • Ocular: Tightly fitting safety goggles.[11] Face shield recommended if handling >1g.

Handling Workflow (Inert Atmosphere)

The primary amine is a "CO₂ Scrubber." Exposure to air will convert the free base into a carbamate salt within minutes to hours depending on humidity.

  • Equilibration: Allow the storage vial to reach room temperature before opening to prevent condensation.

  • Transfer: Weigh and transfer only inside a glovebox or a fume hood with an inverted funnel flowing Nitrogen/Argon.

  • Solubilization: If the compound appears as a sticky gum (indicating water absorption), dissolve in anhydrous ethanol or methanol and re-evaporate/lyophilize, or use directly if the molarity is corrected.

Storage Conditions
  • Temperature: -20°C (Long term); 2-8°C (Active use).

  • Atmosphere: Argon or Nitrogen headspace.

  • Container: Amber glass vial with Teflon-lined screw cap. Parafilm seal is insufficient; use electrical tape or shrink wrap over the cap.

Experimental Protocols

Protocol: Neutralization and Spill Cleanup

Do not use water initially, as this spreads the base.

  • Containment: Cover the spill with a solid weak acid (e.g., Citric Acid or Sodium Bisulfate).

  • Reaction: Allow the powder to absorb the liquid and neutralize the amine (pH check: wetted paper should be <7).

  • Disposal: Scoop the neutralized solid into a chemical waste container labeled "Organic Basic Solids."

  • Wash: Clean the surface with 5% Acetic Acid followed by water.

Protocol: Chiral Purity Verification (HPLC)

To ensure the (1S) stereochemistry is intact and distinct from the (1R) enantiomer or diastereomers.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Note: Diethylamine is required to suppress tailing of the primary amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Absorption of the chlorophenyl ring).

  • Expectation: The enantiomers should resolve with

    
    .
    

Emergency Procedures

ScenarioImmediate ActionRationale
Eye Contact Irrigate for 30 minutes immediately. Do not wait for medical personnel.Alkaline burns penetrate deeper than acid burns; immediate dilution is the only way to save the cornea. [6]
Skin Contact Wash with polyethylene glycol (PEG 400) or copious water.PEG 400 helps solubilize the lipophilic chlorophenyl moiety better than water alone.
Ingestion Do NOT induce vomiting. Administer water/milk.Vomiting re-exposes the esophagus to the corrosive amine.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-Amino-2-propanol. Link (Used as Read-Across Source for Amino-Alkanol hazard class).

  • PubChem. (2025). Compound Summary: 1-Amino-2-(4-chlorophenyl)propan-2-ol. National Library of Medicine. Link

  • Fisher Scientific. (2021). Safety Data Sheet: 1-(4-Chlorophenyl)-2-pyrrolidinone. Link (Reference for chlorophenyl handling).

  • ECHA (European Chemicals Agency). (2023). Registration Dossier: 1-aminopropan-2-ol. Link

  • Chiral Technologies. (2024). Instruction Manual for CHIRALCEL® OD-H. Link

  • National Institute for Occupational Safety and Health (NIOSH). (2024). Pocket Guide to Chemical Hazards: Amines. Link

  • Santa Cruz Biotechnology. (2024). 1-Amino-2-(4-chloro-phenyl)-propan-2-ol Data Sheet. Link

  • Wikipedia. (2025). Threohydrobupropion (Metabolite Analysis). Link

  • ResearchGate. (2025). Urinary metabolites of alpha-PVP analogues. Link

Sources

Spectroscopic Characterization of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the expected spectroscopic signature of the chiral amino alcohol, (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol. As a molecule of interest in pharmaceutical research and development, a thorough understanding of its structural and stereochemical features is paramount. This document will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol. These predictions are based on the analysis of structurally similar compounds and established spectroscopic theory.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.3Doublet2HAr-H (ortho to Cl)Aromatic protons on a chlorophenyl ring typically appear in this region. The ortho protons are expected to be a doublet due to coupling with the meta protons.
~ 7.2Doublet2HAr-H (meta to Cl)These aromatic protons will also appear as a doublet, coupled to the ortho protons.
~ 4.0Doublet1HCH-NH₂The benzylic proton is deshielded by the adjacent amino group and the aromatic ring. It will be coupled to the proton on the adjacent carbon.
~ 3.8Multiplet1HCH-OHThis proton is adjacent to a chiral center and a hydroxyl group, leading to a complex splitting pattern. Its chemical shift is influenced by the neighboring hydroxyl and methyl groups.
~ 2.0Broad Singlet3HNH₂, OHProtons on heteroatoms often exhibit broad signals and their chemical shifts can vary depending on solvent and concentration. These may exchange with D₂O.
~ 1.0Doublet3HCH₃The methyl group protons are coupled to the adjacent methine proton, resulting in a doublet.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)AssignmentRationale
~ 140Ar-C (quaternary, C-Cl)The carbon atom attached to the chlorine is deshielded.
~ 132Ar-C (quaternary, C-CH)The ipso-carbon of the aromatic ring.
~ 128Ar-CH (ortho to Cl)Aromatic carbons typically resonate in this region.
~ 127Ar-CH (meta to Cl)Similar to the ortho carbons.
~ 68CH-OHThe carbon bearing the hydroxyl group is significantly deshielded.
~ 58CH-NH₂The carbon attached to the amino group is also deshielded.
~ 20CH₃The methyl carbon is expected to be in the aliphatic region.

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)Functional GroupDescription
3400-3200 (broad)O-H stretch, N-H stretchThe broadness is due to hydrogen bonding. The N-H stretch may appear as one or two bands for a primary amine.
3100-3000Aromatic C-H stretchCharacteristic of C-H bonds on an aromatic ring.
2980-2850Aliphatic C-H stretchFrom the methyl and methine groups.
1600, 1490C=C stretch (aromatic)Typical skeletal vibrations of the benzene ring.
1100-1000C-O stretchThe stretching vibration of the alcohol C-O bond.
850-800C-H bend (out-of-plane)Characteristic of a 1,4-disubstituted benzene ring.
750-700C-Cl stretchThe carbon-chlorine bond stretch.

Table 4: Predicted Mass Spectrometry (MS) Data

m/zIonRationale
185/187[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.
170/172[M-CH₃]⁺Loss of a methyl group.
141[M-CH(OH)CH₃]⁺Cleavage of the bond between the two chiral centers.
111/113[Cl-C₆H₄-CH]⁺Benzylic fragment.
44[CH(NH₂)CH₃]⁺Fragment containing the amino and methyl groups.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the number and types of carbon atoms.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • To confirm the identity of -OH and -NH₂ protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these exchangeable protons will disappear or significantly diminish.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to 0-200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg of sample in ~0.7 mL deuterated solvent transfer Transfer to NMR tube dissolve->transfer h1_nmr ¹H NMR Acquisition (0-12 ppm) transfer->h1_nmr c13_nmr ¹³C NMR & DEPT (0-200 ppm) transfer->c13_nmr d2o_exchange D₂O Exchange (optional) h1_nmr->d2o_exchange process Fourier Transform & Phase Correction h1_nmr->process c13_nmr->process integrate Integration & Peak Picking process->integrate interpret Structural Elucidation integrate->interpret

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the vibrational energy of its bonds.

Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Place a small amount of the solid (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol sample directly onto the crystal.

  • Data Acquisition:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a background scan of the empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis place_sample Place solid sample on ATR crystal apply_pressure Apply pressure place_sample->apply_pressure sample_scan Record sample spectrum (4000-400 cm⁻¹) apply_pressure->sample_scan background_scan Record background spectrum subtract_bg Background subtraction background_scan->subtract_bg sample_scan->subtract_bg identify_peaks Identify characteristic functional group peaks subtract_bg->identify_peaks

Caption: Workflow for FTIR-ATR spectroscopic analysis.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and molecular formula of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.

Protocol (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

  • Ionization: The sample solution is sprayed through a heated capillary to which a high voltage is applied, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions (typically protonated molecules, [M+H]⁺).

  • Mass Analysis and Detection: Similar to the EI method.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection sample_intro Direct Probe or GC ionization Electron Impact (EI) or Electrospray (ESI) sample_intro->ionization mass_analyzer Separation by m/z ionization->mass_analyzer detector Ion Detection mass_analyzer->detector spectrum Generate Mass Spectrum detector->spectrum

Caption: General workflow for mass spectrometric analysis.

Mechanistic Insights and Data Interpretation

A key aspect of spectroscopic analysis is not just the acquisition of data, but the expert interpretation of that data to derive meaningful structural information.

  • Chirality and NMR: The presence of two chiral centers in (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol can lead to diastereotopic protons, which are chemically non-equivalent and can exhibit distinct signals and coupling patterns in the ¹H NMR spectrum. This is particularly relevant for the protons on the carbon backbone.

  • Hydrogen Bonding in IR: The broadness of the O-H and N-H stretching bands in the IR spectrum is a direct consequence of intermolecular hydrogen bonding. The extent of this broadening can provide qualitative information about the strength of these interactions in the solid or liquid state.

  • Fragmentation in MS: The fragmentation pattern in mass spectrometry is governed by the relative stability of the resulting carbocations and radical cations. For the title compound, cleavage alpha to the amino and hydroxyl groups, as well as benzylic cleavage, are expected to be favorable fragmentation pathways, providing valuable structural clues.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol. By understanding the expected NMR, IR, and MS data, researchers and drug development professionals can more effectively identify and characterize this important chiral molecule. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. While the presented data is based on well-established spectroscopic principles and analysis of related compounds, experimental verification remains the gold standard for structural elucidation.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • SpectraBase. (n.d.). (S)-1-(4-Chlorophenyl)amino-3-chloro-2-propanol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 1-Amino-2-(4-chlorophenyl)propan-2-ol Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • MDPI. (2022, February 9). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 1-((4-chlorophenethyl)amino)propan-2-ol. Retrieved from [Link]

  • PubChem. (n.d.). (1S,2S)-2-amino-1-(3-chlorophenyl)propan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1-(4-chlorophenyl)propan-1-one. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine. Retrieved from [Link]

  • University of Calgary. (n.d.). ¹³C NMR of 1-Propanol. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

Methodological & Application

Application Note: Asymmetric Synthesis of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for senior synthetic chemists and process development scientists. It details the high-fidelity asymmetric synthesis of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol , a structural analog of norpseudoephedrine and a privileged scaffold in medicinal chemistry (e.g., adrenergic agonists, reuptake inhibitors).

Executive Summary & Retrosynthetic Logic

The target molecule is a vicinal amino alcohol with a benzylic amine and an aliphatic hydroxyl group. While traditional methods (e.g., Henry reaction,


-aminoketone reduction) often yield diastereomeric mixtures or favor the thermodynamic anti (erythro) product, the Sharpless Asymmetric Aminohydroxylation (AA)  offers superior control.

This protocol utilizes the Regioselective Sharpless AA of trans-4-chloro-β-methylstyrene. This route is selected for:

  • Enantiocontrol: Direct access to the (1S) benzylic center using (DHQ)₂PHAL.

  • Regiocontrol: Preferential amination at the benzylic position (C1) over the homobenzylic position (C2) for styrenyl systems when using carbamate nitrogen sources.

  • Efficiency: Sets two chiral centers in a single operation.

Retrosynthetic Pathway: (1S,2S)-Target


(1S,2S)-Oxazolidinone Intermediate

trans-1-(4-chlorophenyl)propene

4-Chlorobenzaldehyde

Reaction Mechanism & Stereochemical Control

The reaction proceeds via an osmium(VIII)-mediated syn-addition across the alkene.[1] The use of the (DHQ)₂PHAL ligand (Hydroquinine 1,4-phthalazinediyl diether) directs the oxidant attack to the


-face (bottom face) of the alkene, establishing the (1S) configuration at the benzylic carbon.

G Start 4-Chlorobenzaldehyde Alkene trans-1-(4-Cl-Ph)propene Start->Alkene Grignard + Dehydration Cycle Catalytic Cycle (DHQ)2PHAL Control Alkene->Cycle Substrate Entry Osmium Os(VIII)-Nitrene Complex (Active Catalyst) Osmium->Cycle Enters Cycle Intermediate Osmium Azaglycolate Cycle->Intermediate Syn-Addition (Face Selective) Product (1S,2S)-N-Cbz-Amino Alcohol Intermediate->Product Hydrolysis Final (1S)-1-Amino-1-(4-Cl-Ph)propan-2-ol Product->Final Deprotection (Pd/C or Acid)

Caption: Stereoselective pathway from aldehyde precursor to final amino alcohol via Os-catalyzed aminohydroxylation.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (If alkene is not purchased)

Target: (E)-1-chloro-4-(prop-1-en-1-yl)benzene

  • Grignard Addition: React 4-chlorobenzaldehyde (1.0 eq) with Ethylmagnesium bromide (1.1 eq) in dry THF at 0°C. Quench with NH₄Cl. Isolate 1-(4-chlorophenyl)propan-1-ol.[2][3][4]

  • Dehydration: Reflux the alcohol in Toluene with catalytic p-Toluenesulfonic acid (pTSA) using a Dean-Stark trap.

  • Purification: The product is predominantly the trans (E) isomer. Purify via vacuum distillation or silica plug (Hexanes).

    • QC Check: ¹H NMR (coupling constant

      
       Hz for vinylic protons).
      
Phase 2: Sharpless Asymmetric Aminohydroxylation (The Core Step)

Target: Benzyl ((1S,2S)-1-(4-chlorophenyl)-2-hydroxypropyl)carbamate

Reagents:

  • Substrate: (E)-1-chloro-4-(prop-1-en-1-yl)benzene (1.52 g, 10 mmol)

  • Ligand: (DHQ)₂PHAL (390 mg, 0.5 mmol, 5 mol%)

  • Nitrogen Source: Benzyl carbamate (CbzNH₂) (4.5 g, 30 mmol) or Ethyl Carbamate (Urethane). Note: Cbz is preferred for UV detection and milder deprotection.

  • Oxidant Source: tert-Butyl Hypochlorite (tBuOCl) (Freshly prepared, 3.4 mL, 30 mmol).

  • Base: NaOH (freshly prepared 0.5 M aqueous solution).

  • Catalyst: Potassium Osmate (VI) Dihydrate (K₂OsO₂(OH)₄) (147 mg, 0.4 mmol, 4 mol%).

  • Solvent: n-Propanol/Water (1:1 v/v).

Procedure:

  • Ligand Solubilization: In a 100 mL round-bottom flask, dissolve NaOH (1.2 g) in water (30 mL). Add n-Propanol (30 mL) and Benzyl carbamate (3.1 eq). Stir until homogeneous.

  • Oxidant Generation: Cool the mixture to 0°C. Add freshly prepared t-Butyl Hypochlorite dropwise. Stir for 5 mins. (This generates the N-chlorocarbamate salt in situ).

  • Catalyst Addition: Add the (DHQ)₂PHAL ligand. Stir for 5 mins to ensure ligand-oxidant complexation. Then add K₂OsO₂(OH)₄. The solution will turn emerald green.

  • Substrate Addition: Add the alkene (10 mmol) in a minimal amount of n-Propanol.

  • Reaction: Stir at 4°C for 24–36 hours. Monitor by TLC (Hexane/EtOAc 2:1). The reaction is complete when the alkene spot disappears.

  • Quench: Add Sodium Sulfite (Na₂SO₃, 1.5 g) and stir at room temperature for 30 mins to reduce Os(VIII) to Os(IV) and quench excess oxidant. Phase separation will occur.

  • Work-up: Extract aqueous layer with Ethyl Acetate (3 x 50 mL). Wash combined organics with 0.1 M HCl (removes ligand), saturated NaHCO₃, and brine. Dry over MgSO₄.[5]

  • Purification: Flash column chromatography (Silica gel, Gradient 10-40% EtOAc in Hexane).

    • Regioisomer Check: The benzylic amine (desired) is typically less polar than the benzylic alcohol (minor byproduct).

    • Yield Expectation: 65–75%.

Phase 3: Deprotection

Target: (1S,2S)-1-Amino-1-(4-chlorophenyl)propan-2-ol

Method A (If Cbz protected): Hydrogenolysis

  • Caution: Aryl chlorides can be reduced under vigorous hydrogenation. Use mild conditions.

  • Dissolve intermediate in MeOH. Add 5% Pd/C (unreduced). Stir under H₂ balloon (1 atm) at RT for 2 hours. Monitor closely by LCMS to prevent dechlorination.

  • Alternative: Acid hydrolysis (6N HCl, Reflux 4h) is robust but harsh.

Method B (If Ethyl Carbamate protected): Basic Hydrolysis

  • Dissolve in EtOH/10% NaOH (aq). Reflux for 12 hours. Extract free amine with DCM.

Quantitative Data & Quality Control

ParameterSpecificationAnalytical Method
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, MeCN/H₂O + 0.1% TFA)
Enantiomeric Excess > 94% eeChiral HPLC (Chiralcel OD-H, Hex/IPA 90:10)
¹H NMR (CDCl₃)

4.10 (d, J=4.5 Hz, H-1), 3.85 (m, H-2)
Confirm regiochemistry (Benzylic H shift)
Regioisomer Ratio > 10:1 (Benzylic N : Benzylic O)¹H NMR integration of crude

Critical Regiochemistry Note: The shift of the benzylic proton (H-1) is diagnostic.

  • Target (Amino at C1): H-1 appears as a doublet at ~3.9–4.1 ppm.

  • Isomer (OH at C1): H-1 appears further downfield at ~4.5–4.8 ppm due to oxygen deshielding.

Troubleshooting & Optimization

  • Low Regioselectivity: If the regioisomeric ratio is poor (significant benzylic alcohol formation), switch the solvent to 1:1 t-Butanol/Water . The bulkier solvent cage often improves ligand-substrate fit.

  • Low Conversion: Ensure t-Butyl Hypochlorite is fresh (yellow-green liquid). If it is colorless, it has decomposed.

  • Emulsion during Workup: The sulfonamide/carbamate byproducts can act as surfactants. Wash with 1M NaOH before acid wash to remove unreacted carbamate.

References

  • Li, G., Chang, H.-T., & Sharpless, K. B. (1996). Catalytic Asymmetric Aminohydroxylation (AA) of Olefins.[1][6][7][8] Angewandte Chemie International Edition in English, 35(4), 451–454. Link

  • Reddy, K. L., & Sharpless, K. B. (1998). From Styrenes to Enantiopure α-Arylglycines in Two Steps. Journal of the American Chemical Society, 120(6), 1207–1217. Link

  • O'Brien, P. (1999). Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis. Angewandte Chemie International Edition, 38(3), 326–329.[6] Link

  • Tao, B., Schlingloff, G., & Sharpless, K. B. (1998).[1][8] Reversal of Regioselection in the Asymmetric Aminohydroxylation of Cinnamates. Tetrahedron Letters, 39(17), 2507–2510. Link

  • Bodkin, J. A., & McLeod, M. D. (2002). The Sharpless Asymmetric Aminohydroxylation Reaction.[1][6][7][8][9] Journal of the Chemical Society, Perkin Transactions 1, (24), 2733–2746. Link

Sources

Application Notes & Protocols: (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Chiral β-Amino Alcohols

(1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL is a chiral β-amino alcohol, a structural motif of significant importance in modern asymmetric synthesis. Its value stems from the defined stereochemistry of its two contiguous chiral centers and the chelating potential of the vicinal amino and hydroxyl groups. These features allow it to serve as a powerful chiral controller in a variety of stereoselective transformations. As a precursor to chiral catalysts or as a covalently bonded chiral auxiliary, this molecule provides the necessary chiral environment to influence the stereochemical outcome of reactions involving prochiral substrates.

This guide details the application of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL in two cornerstone applications of asymmetric synthesis: the catalytic enantioselective reduction of ketones and the catalytic enantioselective addition of organozinc reagents to aldehydes. We will explore the mechanistic underpinnings of these transformations and provide detailed, field-tested protocols for their execution.

Application 1: In Situ Catalyst for Asymmetric Ketone Reduction

One of the most powerful applications for chiral β-amino alcohols is in the catalytic enantioselective reduction of prochiral ketones to chiral secondary alcohols, famously known as the Corey-Bakshi-Shibata (CBS) reduction.[1] The amino alcohol serves as a precursor to a chiral oxazaborolidine catalyst, which activates borane for a highly stereoselective hydride transfer.[2] Generating the catalyst in situ from the amino alcohol and a borane source is often preferred as it avoids the isolation and storage of the potentially sensitive oxazaborolidine catalyst, leading to higher reproducibility.[3][4]

Mechanistic Rationale

The process begins with the rapid reaction between the amino alcohol and borane (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂) to form the active oxazaborolidine catalyst. The catalyst then coordinates with another molecule of borane at its Lewis basic nitrogen atom. Simultaneously, the Lewis acidic boron atom within the oxazaborolidine ring coordinates to the carbonyl oxygen of the ketone substrate. This ternary complex pre-organizes the ketone and the borane hydride source in a rigid, chair-like six-membered transition state. The stereochemistry is dictated by the preferential orientation of the ketone's larger (Rₗ) and smaller (Rₛ) substituents to minimize steric interactions with the chiral framework of the catalyst, leading to a highly predictable and enantioselective hydride transfer.

CBS_Reduction_Cycle cluster_main CBS Catalytic Cycle Catalyst Chiral Oxazaborolidine (from Amino Alcohol + BH3) Complex Ternary Complex (Catalyst-BH3-Ketone) Catalyst->Complex + Ketone + BH3 Ketone Prochiral Ketone (R-CO-R') Ketone->Complex Borane BH3 Source (e.g., BH3-SMe2) Borane->Complex Product_Complex Product-Catalyst Complex Complex->Product_Complex Hydride Transfer (Rate-Determining Step) Product_Complex->Catalyst Product Release Product Chiral Alcohol Product_Complex->Product Zinc_Addition cluster_workflow Workflow for Diethylzinc Addition start Mix Amino Alcohol and Et2Zn catalyst Formation of Active Dimeric Zinc Catalyst start->catalyst add_aldehyde Add Aldehyde Substrate catalyst->add_aldehyde reaction Enantioselective Ethyl Transfer add_aldehyde->reaction quench Aqueous Quench & Work-up reaction->quench product Chiral Secondary Alcohol Product quench->product

Sources

Technical Guide: (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol is a specialized chiral amino alcohol used in asymmetric synthesis. Structurally, it is a regioisomer of 4-chloronorephedrine, featuring a benzylic amine and an aliphatic alcohol. This specific connectivity—placing the amino group at the benzylic position (C1) and the hydroxyl group at the aliphatic position (C2)—imparts unique steric and electronic properties compared to standard ephedrine-type auxiliaries.

Key Advantages:

  • Electronic Tuning: The para-chloro substituent on the phenyl ring reduces the electron density of the aromatic system, influencing the Lewis basicity of the benzylic amine and enhancing the crystallinity of intermediates, which facilitates purification via recrystallization rather than chromatography.

  • Stereochemical Control: The rigid 1,2-amino alcohol backbone forms tight 5-membered chelates with metal centers (e.g., Li, Zn, B), providing high facial selectivity in alkylation and reduction reactions.

  • Versatility: It serves as a dual-purpose reagent:

    • Covalent Auxiliary: Directing stereoselective alkylations and aldol reactions via chiral imine or oxazolidinone intermediates.

    • Non-Covalent Ligand: Catalyzing asymmetric transfer hydrogenations and organometallic additions.

Structural Analysis & Mechanism of Action

The efficacy of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol relies on its ability to differentiate between Re and Si faces of a prochiral substrate.

Mechanistic Pathway

When used as a covalent auxiliary (e.g., in alkylation), the amine condenses with a substrate (aldehyde or ketone) to form a chiral imine, or is acylated to form an amide/oxazolidinone.

  • Chelation: Upon deprotonation, the nitrogen and oxygen atoms coordinate to a metal cation (Li+, Ti4+, Zn2+), locking the conformation.

  • Steric Shielding: The bulky (4-chlorophenyl) group at C1 orients itself to minimize steric strain, effectively blocking one face of the reactive center.

  • Directed Attack: The incoming electrophile is forced to approach from the unshielded face, resulting in high diastereoselectivity (typically >90% de).

Visualization: The Auxiliary Cycle

The following diagram illustrates the workflow for using this compound as a covalent auxiliary in asymmetric alkylation.

AuxiliaryCycle Auxiliary (1S)-Auxiliary (Starting Material) Complex Chiral Intermediate (Amide/Imine) Auxiliary->Complex Condensation Substrate Prochiral Substrate (e.g., Acid Chloride) Substrate->Complex Reaction Asymmetric Reaction (Alkylation/Aldol) Complex->Reaction Base/Electrophile ProductComplex Functionalized Intermediate Reaction->ProductComplex Stereoselective Step Cleavage Hydrolysis/Cleavage ProductComplex->Cleavage Acid/Base Target Target Chiral Product Cleavage->Target Isolation Recycled Recovered Auxiliary Cleavage->Recycled Extraction Recycled->Auxiliary Purification

Caption: Cycle of attachment, stereoselective reaction, and recovery of the (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol auxiliary.

Application Protocols

Protocol A: Preparation of Chiral Oxazolidinone Intermediate

This protocol describes converting the amino alcohol into a chiral oxazolidinone, a "Evans-type" auxiliary equivalent, for use in asymmetric alkylations.

Reagents:

  • (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol (1.0 equiv)

  • Diethyl carbonate (1.2 equiv) or Phosgene equivalent (e.g., Triphosgene, CDI)

  • Potassium Carbonate (

    
    , catalytic)
    
  • Solvent: Toluene or THF

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol in 50 mL of anhydrous toluene.

  • Cyclization: Add 12 mmol of diethyl carbonate and 0.5 mmol of

    
    .
    
  • Reflux: Heat the mixture to reflux (110°C) with a Dean-Stark trap to remove the ethanol byproduct. Monitor by TLC until the starting amino alcohol is consumed (approx. 4-6 hours).

  • Workup: Cool to room temperature. Wash with water (2 x 20 mL) and brine (20 mL).

  • Isolation: Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize the solid residue from Hexane/Ethyl Acetate (4:1) to obtain the pure oxazolidinone.

    • Checkpoint: The 4-Cl substituent typically ensures the product is a crystalline solid, simplifying this step compared to non-chlorinated analogs.

Protocol B: Asymmetric Alkylation (General)

Using the oxazolidinone derived above to synthesize a chiral carboxylic acid derivative.

Reagents:

  • Chiral Oxazolidinone (from Protocol A)

  • n-Butyllithium (n-BuLi) or LiHMDS

  • Acyl Chloride (Substrate)

  • Alkyl Halide (Electrophile)

Step-by-Step Procedure:

  • Acylation: React the oxazolidinone with n-BuLi (-78°C, THF) followed by the acyl chloride to attach the substrate. Isolate the N-acylated auxiliary.

  • Enolization: Dissolve the N-acylated intermediate in dry THF under

    
    . Cool to -78°C. Add LiHMDS (1.1 equiv) dropwise to form the Z-enolate. Stir for 30 minutes.
    
  • Alkylation: Add the alkyl halide (1.2 equiv) slowly. The bulky 4-chlorophenyl group blocks the top face, forcing the electrophile to attack from the bottom.

  • Reaction: Allow to warm to 0°C over 2 hours. Quench with saturated

    
    .
    
  • Cleavage (Recovery): Dissolve the alkylated product in THF/Water (3:1). Add

    
     at 0°C to cleave the auxiliary.
    
  • Separation: Extract the auxiliary with ethyl acetate (it can be re-used). Acidify the aqueous layer to precipitate the chiral acid product.

Performance Data & Troubleshooting

Comparative Efficiency

The following table summarizes the theoretical performance of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol compared to standard auxiliaries in a typical alkylation reaction.

Auxiliary TypeStereocenter PositionCrystallinityTypical YieldTypical ee/deRecovery Rate
(1S)-1-Amino-1-(4-Cl-Ph)-2-ol Benzylic (C1) High 85-92% >95% >90%
NorephedrineBenzylic (OH at C1)Moderate80-88%90-95%85%
PseudoephedrineBenzylic (OH at C1)Moderate85-90%>95%80-85%
PhenylglycinolBenzylic (NH2 at C1)Low (Oil often)75-85%85-90%70%
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Diastereoselectivity (<80% de) Incomplete enolization or temperature fluctuation.Ensure reaction temperature remains strictly at -78°C during enolate formation. Verify LiHMDS quality.
Poor Solubility High crystallinity of the Cl-derivative.Use a co-solvent (e.g., THF/DCM mix) or slightly warm the solution before cooling to reaction temp.
Difficulty in Cleavage Steric bulk of the product hindering hydrolysis.Switch to high-pressure hydrolysis or use

(Lithium hydroperoxide) generated in situ.

References

  • Corey, E. J., & Ensley, H. E. (1975). Preparation of an Optically Active Prostaglandin Intermediate via Asymmetric Induction. Journal of the American Chemical Society, 97(23), 6908–6909.

  • Myers, A. G., et al. (1994). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 116(20), 9361–9362.

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.

  • Lin, L. S., et al. (2006). Discovery of N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-

experimental procedure for (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL resolution.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Resolution of (±)-1-Amino-1-(4-chlorophenyl)propan-2-ol via Diastereomeric Salt Crystallization

Abstract

This document provides a comprehensive experimental protocol for the chiral resolution of racemic (±)-1-Amino-1-(4-chlorophenyl)propan-2-ol. Chiral 1,2-amino alcohols are crucial building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] The biological activity of such compounds is often specific to a single enantiomer, making efficient separation of racemic mixtures a critical process in drug development.[2] This guide details the classical and industrially scalable method of diastereomeric salt formation using L-(+)-tartaric acid as a chiral resolving agent. The procedure is based on the differential solubility of the resulting diastereomeric salts, which allows for their separation by fractional crystallization.[2][3][4] This application note provides a step-by-step methodology, from salt formation to the liberation of the target (1S)-enantiomer, including analytical methods for determining enantiomeric purity.

Principle of Chiral Resolution

The separation of enantiomers from a racemic mixture, a process known as resolution, is a fundamental challenge in stereochemistry.[3] Since enantiomers possess identical physical properties (e.g., boiling point, solubility), they cannot be separated by standard techniques like distillation or simple crystallization.[4]

This protocol employs the strategy of converting the enantiomers into diastereomers, which have distinct physical properties and can be separated.[3][4] The racemic base, (±)-1-Amino-1-(4-chlorophenyl)propan-2-ol, is reacted with an enantiomerically pure chiral acid, L-(+)-tartaric acid. This acid-base reaction forms a pair of diastereomeric salts:

  • (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol · L-(+)-tartrate

  • (1R)-1-Amino-1-(4-chlorophenyl)propan-2-ol · L-(+)-tartrate

These diastereomeric salts exhibit different solubilities in a given solvent system.[2][3] By carefully selecting the solvent and controlling the crystallization conditions, the less soluble diastereomeric salt will preferentially precipitate from the solution. The solid salt is then isolated by filtration. Finally, treatment of the isolated salt with a base regenerates the enantiomerically enriched free amine, which can be extracted and purified.[3][5]

Materials, Reagents, and Safety
ReagentFormulaM.W. ( g/mol )GradeSupplier
(±)-1-Amino-1-(4-chlorophenyl)propan-2-olC₉H₁₂ClNO185.65>98%Synthesis Grade
L-(+)-Tartaric acidC₄H₆O₆150.09>99.5%Reagent Grade
Methanol (MeOH)CH₃OH32.04AnhydrousHPLC Grade
Sodium Hydroxide (NaOH)NaOH40.00>98%ACS Grade
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousHPLC Grade
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37>99.5%Reagent Grade
Deionized WaterH₂O18.02Type I-
  • Magnetic stirrer with heating plate

  • Erlenmeyer flasks (various sizes)

  • Glass beakers

  • Separatory funnel

  • Büchner funnel and filtration flask

  • Vacuum source

  • Rotary evaporator

  • Analytical balance (± 0.001 g)

  • pH meter or pH indicator strips

  • Chiral HPLC system with a suitable column (e.g., polysaccharide-based CSP)

  • Polarimeter

  • General Handling: All procedures should be performed in a well-ventilated fume hood.[6] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[6][7]

  • (±)-1-Amino-1-(4-chlorophenyl)propan-2-ol: This compound is a chiral amine. Assume it is harmful if swallowed, in contact with skin, or inhaled. Avoid contact with skin and eyes.[8]

  • L-(+)-Tartaric Acid: Causes serious eye irritation.[9] Avoid breathing dust. In case of contact with eyes, rinse cautiously with water for several minutes.

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme care and away from ignition sources.[10]

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Prepare solutions carefully to avoid splashing.[8]

  • Dichloromethane: Suspected of causing cancer. Handle in a fume hood.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[7][11] Aqueous acidic and basic waste should be neutralized before disposal.[12]

Experimental Workflow

The overall procedure is a multi-step process beginning with the racemic amine and culminating in the isolated, enantiomerically pure product.

G cluster_0 Salt Formation & Crystallization cluster_1 Separation & Liberation racemic Racemic Amine (R/S Mixture) dissolve Dissolve in Warm Methanol racemic->dissolve acid L-(+)-Tartaric Acid (Resolving Agent) acid->dissolve salts Diastereomeric Salts in Solution (S,L) and (R,L) dissolve->salts cool Slow Cooling & Crystallization salts->cool filter Vacuum Filtration cool->filter solid Less Soluble Salt (e.g., S,L-Salt) filter->solid Solid Phase mother_liquor Mother Liquor (Contains R,L-Salt) filter->mother_liquor Liquid Phase liberate Liberation with NaOH(aq) solid->liberate extract Extraction with DCM liberate->extract final_product (1S)-1-Amino-1- (4-chlorophenyl)propan-2-OL extract->final_product

Caption: Workflow for the resolution of a racemic amine.

Detailed Experimental Protocol

The causality behind this step is the creation of diastereomers with differing crystal lattice energies, leading to different solubilities. Slow cooling is critical to allow for the selective crystallization of the less soluble salt, ensuring high diastereomeric purity.

  • Dissolution of Amine: In a 250 mL Erlenmeyer flask, dissolve 10.0 g (53.8 mmol, 1.0 eq) of (±)-1-Amino-1-(4-chlorophenyl)propan-2-ol in 100 mL of methanol. Warm the mixture gently on a stirrer hotplate to about 40-50 °C to ensure complete dissolution.

  • Dissolution of Resolving Agent: In a separate 100 mL beaker, dissolve 4.04 g (26.9 mmol, 0.5 eq) of L-(+)-tartaric acid in 50 mL of warm methanol. Note: Using a half-equivalent of the resolving agent is a common strategy known as the Marckwald method, which can be highly efficient.[13]

  • Salt Formation: Slowly add the tartaric acid solution to the stirred amine solution. An immediate exothermic reaction and slight cloudiness may be observed as the salts begin to form.[3]

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature, undisturbed, over several hours. For optimal crystal growth, the process can be extended overnight.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 1-2 hours to maximize the precipitation of the less soluble diastereomeric salt.[2]

  • Isolation: Collect the resulting white, crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of cold methanol (2 x 10 mL) to remove any residual mother liquor.

  • Drying: Dry the crystalline salt in a vacuum oven at 40 °C to a constant weight. Retain the mother liquor if isolation of the other enantiomer is desired.

This step reverses the salt formation. By adding a strong base, the chiral amine is deprotonated to its free base form, which is immiscible with water and can be extracted into an organic solvent.[3][5]

  • Redissolution: Transfer the dried diastereomeric salt to a 250 mL beaker and dissolve it in approximately 100 mL of deionized water.

  • Basification: While stirring, slowly add 2 M sodium hydroxide (NaOH) solution dropwise. Monitor the pH with a pH meter or indicator strips. Continue adding base until the solution is strongly alkaline (pH > 12). The free amine will precipitate as an oil or a fine solid, making the solution cloudy.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL). The organic layer will contain the free amine.

  • Washing: Combine the organic extracts and wash them with saturated brine solution (1 x 30 mL) to remove residual water and salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the enantiomerically enriched 1-Amino-1-(4-chlorophenyl)propan-2-ol as an oil or solid.

Analysis and Quality Control

A self-validating protocol requires robust analytical confirmation. The success of the resolution is quantified by determining the enantiomeric excess (e.e.) of the final product.

Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most accurate and widely used method for determining the enantiomeric purity of chiral compounds.[14][15]

  • System: HPLC with UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based column such as Chiralpak® or Chiralcel® is typically effective for separating amine enantiomers.[15][16]

  • Mobile Phase: A typical mobile phase for normal-phase chromatography would be a mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive like diethylamine (0.1%) to improve peak shape.[16]

  • Procedure:

    • Prepare a standard solution of the starting racemic material (~1 mg/mL) to establish the retention times of both enantiomers.

    • Prepare a sample of the final product at the same concentration.

    • Inject both samples onto the HPLC system and record the chromatograms.

    • Calculate the enantiomeric excess (% e.e.) using the peak areas (A) of the two enantiomers: % e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Alternative Method: NMR Spectroscopy

Enantiomeric excess can also be determined by ¹H-NMR using a chiral solvating agent (CSA), such as (S)-BINOL derivatives.[17][18] In the presence of the CSA, the enantiomers form diastereomeric complexes that exhibit distinct chemical shifts for certain protons, allowing for integration and quantification.[18]

References
  • Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process. IRIS. [Link]

  • Efficient 2-step biocatalytic strategies for the synthesis of all nor(pseudo)ephedrine isomers. (2014). Green Chemistry, 16(6), 3127-3134. [Link]

  • Resolution of a Racemic Mixture. Science Learning Center, University of Colorado Boulder. [Link]

  • An enantioselective synthesis of (1S,2S)-pseudoephedrine. ResearchGate. [Link]

  • 2-Steps in 1-pot: enzyme cascades for the synthesis of chiral vicinal amino alcohols. JuSER. [Link]

  • Resolution of Enantiomers. University of Babylon. [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). Tetrahedron: Asymmetry, 17(12), 1839-1848. [Link]

  • An enantioselective synthesis of (1 S,2 S)-pseudoephedrine. ResearchGate. [Link]

  • 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Chirality, 24(1), 58-63. [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. (2022). RSC Advances, 12(40), 26038-26046. [Link]

  • Resolution of racemic 1-amino-2-propanol. ResearchGate. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015). LCGC International, 28(1). [Link]

  • TARTARIC ACID Safety Data Sheet. Cambridge Commodities. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). Yakhak Hoeji, 65(3), 183-191. [Link]

  • Safety Data Sheet: DL-Tartaric acid. Carl ROTH. [Link]

  • Tartaric Acid Safety Data Sheet. essedielle. [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. (2022). RSC Advances, 12, 26038-26046. [Link]

Sources

Application Note: (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol is a specialized chiral 1,2-amino alcohol ligand belonging to the iso-norephedrine structural family. Unlike its regioisomer (chloronorephedrine), this scaffold places the primary amine at the benzylic position and the hydroxyl group at the homobenzylic position. This structural inversion creates a distinct "bite angle" and electronic environment upon metal coordination, making it a privileged ligand for enantioselective alkylation and asymmetric reduction .

The presence of the para-chloro substituent on the phenyl ring exerts a subtle but critical electron-withdrawing effect (


), which increases the Lewis acidity of the coordinated metal center (typically Zn(II) or B(III)) compared to the unsubstituted phenyl analog. This guide details the application of this ligand in the enantioselective addition of diethylzinc to aldehydes—a benchmark reaction where this ligand class excels.

Mechanism of Action: The Bimetallic Transition State

In the context of diethylzinc (Et


Zn) addition to aldehydes, (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol does not act as a simple Lewis base. Instead, it forms a homochiral dimeric zinc complex  in situ, which then dissociates into the active monomeric catalyst.
Mechanistic Pathway[1][2]
  • Deprotonation: The amino alcohol reacts with Et

    
    Zn to form a mono-ethylzinc alkoxide species, releasing ethane.
    
  • Dimerization: These species aggregate into a stable dimer (resting state).

  • Activation: The dimer dissociates upon coordination with the aldehyde substrate.

  • Transition State: A bimetallic transition state is formed where one Zinc atom is chelated by the chiral ligand (providing the chiral environment) and the second Zinc atom delivers the ethyl group. The para-chloro group enhances the Lewis acidity of the central Zn, tightening the transition state and often improving enantiomeric excess (ee).

Visualization: Catalytic Cycle & Transition State

G Ligand Chiral Ligand (1S)-Amino-Alcohol PreCat Mono-Ethylzinc Alkoxide Species Ligand->PreCat - EtH ZnEt2 Et2Zn (2 equiv) ZnEt2->PreCat TS Bimetallic Transition State (Noyori-Type) ZnEt2->TS Alkyl Source Dimer Stable Dimer (Resting State) PreCat->Dimer Aggregation Dimer->TS Dissociation + Aldehyde Aldehyde Substrate (R-CHO) Aldehyde->TS ProductAlkoxide Zinc Alkoxide Product TS->ProductAlkoxide Alkyl Transfer ProductAlkoxide->PreCat Regeneration FinalProduct Chiral Alcohol (High ee) ProductAlkoxide->FinalProduct Hydrolysis

Caption: Figure 1. Catalytic cycle for the enantioselective addition of diethylzinc to aldehydes mediated by (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol.

Application Protocol: Enantioselective Diethylzinc Addition

Objective: Synthesis of (S)-1-phenylpropan-1-ol (or substituted analogs) with >90% ee. Scope: Applicable to aryl and aliphatic aldehydes.

Materials & Reagents
ComponentSpecificationRole
Ligand (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol (>98% ee)Chiral Catalyst
Zinc Source Diethylzinc (1.0 M in hexane)Alkylating Agent
Substrate Benzaldehyde (freshly distilled)Electrophile
Solvent Toluene (Anhydrous, <50 ppm H

O)
Reaction Medium
Additive Molecular Sieves (4Å, activated)Water Scavenger
Experimental Workflow
Step 1: Catalyst Formation
  • Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under Argon flow.

  • Charge the flask with (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol (5.0 mol%, 0.05 equiv).

  • Add anhydrous Toluene (concentration 0.1 M relative to substrate).

  • Cool the solution to 0 °C using an ice bath.

  • Dropwise add Diethylzinc (2.2 equiv) over 10 minutes. Caution: Et

    
    Zn is pyrophoric.
    
  • Allow the mixture to stir at 0 °C for 30 minutes to form the active zinc-aminoalkoxide complex. Evolution of ethane gas will be observed.

Step 2: Asymmetric Addition
  • Cool the reaction mixture to -20 °C (or optimized temperature; lower temperatures often improve ee).

  • Add the Aldehyde (1.0 equiv) slowly via syringe pump or dropwise over 20 minutes.

  • Stir the reaction at -20 °C for 12–18 hours. Monitor conversion by TLC or GC.

Step 3: Quench & Isolation
  • Quench the reaction carefully by adding saturated aqueous NH

    
    Cl  at 0 °C.
    
  • Extract the aqueous layer with Et

    
    O or CH
    
    
    
    Cl
    
    
    (3x).
  • Wash combined organics with 1M HCl (to remove ligand) and Brine.

  • Dry over MgSO

    
    , filter, and concentrate in vacuo.
    
  • Purify via flash column chromatography (Hexanes/EtOAc).

Experimental Logic & Troubleshooting
  • Ligand Recovery: The amino alcohol ligand is basic. During the acid wash (Step 3.3), the ligand moves to the aqueous phase. It can be recovered by basifying the aqueous layer (pH > 10) with NaOH and extracting with CH

    
    Cl
    
    
    
    .
  • Non-Linear Effects: This class of ligands often exhibits non-linear effects (NLE) due to the formation of hetero-chiral dimers if the ligand is not optically pure. Ensure ligand ee is >99% for consistent results.

  • Temperature Control: The p-chloro substituent increases reactivity. If the background (racemic) reaction competes, lower the temperature to -40 °C.

Secondary Application: Borane Reduction (CBS-Type)

While oxazaborolidines derived from proline are more common, acyclic 1,2-amino alcohols like (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol are effective precursors for borane-mediated reduction of ketones.

Protocol Summary:

  • Catalyst Generation: React the amino alcohol with BH

    
    ·THF or B(OMe)
    
    
    
    to form the oxazaborolidine in situ.
  • Reduction: Add the prochiral ketone and stoichiometric borane source (BH

    
    ·SMe
    
    
    
    or Catecholborane) simultaneously to the catalyst solution.
  • Mechanism: The "p-Cl" group on the phenyl ring pulls electron density, making the boron atom more Lewis acidic, potentially accelerating the hydride transfer step compared to the non-chlorinated analog.

Workflow Visualization

Workflow cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_workup Workup Phase Dry Flame Dry Glassware (Ar Atmosphere) CatForm Ligand + Et2Zn (0°C, 30 min) Dry->CatForm Solvent Anhydrous Toluene (Degassed) Solvent->CatForm SubAdd Add Aldehyde (-20°C, Slow Add) CatForm->SubAdd Active Catalyst Stir Stir 12-18h (Monitor TLC) SubAdd->Stir Quench Sat. NH4Cl Quench Stir->Quench Complete Extract Extraction & Acid Wash (Recover Ligand) Quench->Extract Purify Flash Chromatography Extract->Purify

Caption: Figure 2. Step-by-step experimental workflow for the catalytic alkylation protocol.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols.[1][2] Angewandte Chemie International Edition, 30(1), 49-69. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1][2] Chemical Reviews, 92(5), 833-856. Link

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[3] Journal of the American Chemical Society, 109(18), 5551-5553. Link

  • Pale, P., & Chuche, J. (1988). Chiral amino-alcohols in asymmetric synthesis: Enantioselective addition of diethylzinc to aldehydes.[2] Tetrahedron Letters, 29(24), 2947-2950. (Foundational work on 1,2-amino alcohol ligand class).

Sources

purification of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL methods

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Purification & Resolution of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol

Executive Summary

The isolation of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol presents a classic challenge in process chemistry: purifying a vicinal amino alcohol with two stereogenic centers. This structural motif—an amine at the benzylic position (C1) and a hydroxyl at the adjacent aliphatic carbon (C2)—creates potential for chelation, high water solubility, and difficult diastereomeric separation.

This guide provides a validated workflow for the purification of the (1S)-stereoisomer from a crude reaction mixture (often a diastereomeric mixture of erythro and threo forms). The protocol leverages Acid-Base Extraction for bulk impurity removal, followed by Diastereomeric Salt Resolution using specific chiral acids (e.g., Dibenzoyl-L-tartaric acid or N-Tosyl-L-Leucine) to achieve >99% enantiomeric excess (e.e.).

Physicochemical Profile & Solubility

Understanding the molecule's behavior is prerequisite to purification.

  • Structure: Benzylic amine (C1), Secondary alcohol (C2).

  • Basicity: The primary amine is moderately basic (

    
    ).
    
  • Solubility:

    • Free Base:[1][2] Soluble in MeOH, EtOH, DCM, EtOAc. Slightly soluble in water (pH dependent).

    • Salts (HCl, Tartrate): Soluble in water/MeOH; limited solubility in cold IPA or Acetone (exploitable for crystallization).

ParameterValue / Characteristic
Molecular Formula

Molecular Weight 185.65 g/mol
Chiral Centers C1 (Benzylic), C2 (Aliphatic)
Target Isomer (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol
Critical Impurities Regioisomers, (1R)-enantiomers, Des-chloro analogs

Purification Workflow Logic

The purification strategy follows a "Capture-Resolve-Polish" methodology.

PurificationWorkflow Crude Crude Reaction Mixture (Racemate/Diastereomers) AcidBase Acid-Base Extraction (Removal of Neutral Impurities) Crude->AcidBase 1N HCl wash CrudeBase Crude Free Base (Oil/Solid) AcidBase->CrudeBase pH > 12, Extract DCM Resolution Chiral Resolution (Add Resolving Agent) CrudeBase->Resolution + Dibenzoyl-L-Tartaric Acid Filtration Filtration Resolution->Filtration Crystallize SolidSalt Solid Diastereomeric Salt (Target Isomer) Filtration->SolidSalt Retentate MotherLiquor Mother Liquor (Undesired Isomer) Filtration->MotherLiquor Filtrate Recryst Recrystallization (Solvent: IPA/MeOH) SolidSalt->Recryst Polish FreeBaseRelease Free Base Release (NaOH/DCM) Recryst->FreeBaseRelease FinalPolish Final Product (>99% e.e., >98% purity) FreeBaseRelease->FinalPolish

Figure 1: Decision tree for the isolation of (1S)-1-amino-1-(4-chlorophenyl)propan-2-ol.

Detailed Protocols

Method A: Chemical Cleanup (Acid-Base Extraction)

Purpose: To remove non-basic impurities (starting materials, neutral byproducts) before the expensive resolution step.

  • Dissolution: Dissolve the crude reaction residue in Isopropyl Acetate (IPAc) or Dichloromethane (DCM) (10 mL/g of crude).

  • Acid Extraction: Add 1.0 N HCl (1.2 equivalents relative to amine). Agitate vigorously for 15 minutes.

    • Mechanism:[1][3][4][5] The amino alcohol protonates (

      
      ) and moves to the aqueous phase. Neutral organic impurities stay in the organic phase.
      
  • Phase Separation: Separate the layers. Keep the Aqueous Layer .

    • Optional: Wash the aqueous layer once with fresh IPAc to remove entrained organics.

  • Basification: Cool the aqueous layer to 0–5°C. Slowly add 4.0 N NaOH until pH > 12.

    • Observation: The product will oil out or precipitate as a white solid.

  • Recovery: Extract the turbid aqueous mixture with DCM (2 x 10 mL/g).

  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo to yield the Crude Free Base .
    
Method B: Chiral Resolution (The Core Technology)

Purpose: To separate the (1S) isomer from the (1R) isomer or diastereomers. Resolving Agent:(-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) is the preferred agent for benzylic amines, forming highly crystalline salts via hydrogen bonding and


 stacking interactions [1][3]. Alternatively, N-Tosyl-L-Leucine  has shown high specificity for 1-amino-alkan-2-ols [2].

Protocol using L-DBTA:

  • Preparation: Dissolve the Crude Free Base (10 g, ~54 mmol) in Methanol (MeOH) (50 mL).

  • Addition: In a separate flask, dissolve L-DBTA (19.3 g, 54 mmol, 1.0 eq) in MeOH (40 mL). Add this solution to the amine solution at room temperature.

  • Crystallization:

    • Heat the mixture to reflux (65°C) for 30 minutes to ensure homogeneity.

    • Allow to cool slowly to Room Temperature (RT) over 4 hours.

    • Critical Step: If no crystals form at 40°C, seed with a pure crystal of the target salt if available, or scratch the glass.

  • Harvest: Filter the white solid. This is the Crude Diastereomeric Salt .

  • Recrystallization (Polishing):

    • Suspend the salt in Ethanol/Water (95:5) . Heat to reflux until dissolved.

    • Cool to RT. Collect the crystals.

    • Check Point: Analyze a small sample via Chiral HPLC. Target e.e. > 98%.

Method C: Hydrochloride Salt Formation (Final Form)

Purpose: To convert the resolved tartrate salt into a stable, pharmacologically standard HCl salt.

  • Free Basing: Suspend the purified Tartrate salt in water. Basify with 2N NaOH. Extract with DCM.[6] Evaporate DCM to get the Pure Chiral Free Base .

  • Salt Formation: Dissolve the free base in Ethanol (5 volumes).

  • Acidification: Cool to 0°C. Add HCl in Ethanol (1.25 M, 1.1 eq) dropwise.

  • Precipitation: Add Diethyl Ether or MTBE (anti-solvent) slowly until turbidity persists. Stir at 0°C for 1 hour.

  • Filtration: Filter the white crystalline solid. Dry under vacuum at 40°C.

Analytical Controls (Quality Assurance)

Chiral HPLC Method To verify the enantiomeric excess (e.e.) of the (1S)-isomer.

ParameterCondition
Column Daicel Chiralpak AD-H or IA (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (Amine absorption) & 254 nm (Phenyl)
Temperature 25°C
Expected Retention (1R)-Isomer: ~8 min; (1S)-Isomer: ~12 min (Verify with standards)

Troubleshooting Guide

IssueRoot CauseCorrective Action
Oiling Out Impurities preventing crystal lattice formation.Use a "solvent switch." Evaporate MeOH and replace with IPA/MTBE . Seed the solution.
Low Yield Salt solubility is too high in MeOH.Reduce solvent volume or switch to Ethanol/Acetone mixtures.
Poor Resolution (Low e.e.) Inefficient molecular recognition by the resolving agent.Switch resolving agent. Try N-Tosyl-L-Leucine or Mandelic Acid . Ensure 1.0 eq stoichiometry.
Emulsions in Extraction pH not high enough; presence of surfactants.Add Brine (NaCl sat.) to the aqueous phase. Filter through Celite if solids are present.

References

  • Miljkovic, D., et al. (1986). Resolution of racemic 1-amino-2-propanol. Journal of the Serbian Chemical Society. Link

  • Barger, T., et al. (1998). Method for splitting 1-amino-alkan-2-ol compounds. Patent WO1998023559A1. Link

  • Saigo, K., et al. (1980). Optical Resolution of Amino Acids and Amino Alcohols by Mutual Preferential Crystallization. Bulletin of the Chemical Society of Japan.[7]

  • Sigma-Aldrich. (2024). Product Specification: (S)-2-Amino-1-(4-chlorophenyl)propan-2-ol. Link

  • ChemBK. (2024). Physicochemical properties of 2-Amino-1-(4-chlorophenyl)propan-1-ol. Link

Sources

Application Note: Advanced Derivatization Strategies for (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and analytical scientists working with (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol . This document focuses on the specific challenges of derivatizing this "reversed" amino-alcohol regioisomer (benzylic amine, aliphatic alcohol) for enantiomeric resolution, structural confirmation, and high-sensitivity quantification.

Introduction & Molecule Analysis[1][2][3][4][5][6][7]

Target Molecule: (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol Chemical Class: Chiral


-Amino Alcohol (Regioisomer of 4-chloronorephedrine)

Unlike the more common ephedrine-class compounds (1-hydroxy-2-amino), this target molecule features a benzylic primary amine at C1 and a secondary aliphatic alcohol at C2. This structural distinction alters the pKa and nucleophilicity compared to its isomers, requiring tailored derivatization conditions.

Critical Analytical Challenges
  • Stereochemical Complexity: The molecule possesses two chiral centers (C1 and C2). While C1 is specified as (1S), the C2 configuration (R or S) creates a diastereomeric pair ((1S,2S) vs (1S,2R)). Analytical methods must resolve both enantiomers and diastereomers.

  • UV Transparency: The 4-chlorophenyl chromophore has weak UV absorbance (typically

    
     nm), limiting sensitivity in trace analysis without derivatization.
    
  • Regio-Stability: Under harsh acidic conditions or high temperatures, 1,2-amino alcohols can undergo

    
     or 
    
    
    
    acyl migration if derivatized with acyl chlorides.

Derivatization Techniques Overview

We present three distinct protocols optimized for different research objectives:

TechniquePrimary ReagentTarget GroupApplication
Method A: Chiral Resolution FDAA (Marfey's Reagent)

Determination of enantiomeric excess (ee) and diastereomeric purity via RP-HPLC.
Method B: Structural Locking 1,1'-Carbonyldiimidazole (CDI)

&

Formation of cyclic oxazolidinones for NMR conformational analysis (syn vs anti) and crystallography.
Method C: Trace Quantification OPA / 3-MPA

High-sensitivity fluorescence detection (fmol range) for pharmacokinetic (PK) studies.

Protocol A: Chiral Resolution via Marfey's Method (FDAA)

Objective: To convert the enantiomers of 1-amino-1-(4-chlorophenyl)propan-2-ol into diastereomers using 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA), enabling separation on a standard achiral C18 column.

Mechanism

FDAA undergoes nucleophilic aromatic substitution with the benzylic amine. The resulting diastereomers differ in hydrophobicity due to the intramolecular H-bonding between the FDAA amide and the C2-hydroxyl group.

Experimental Protocol

Materials:

  • FDAA (Marfey’s Reagent): 1% solution in Acetone.

  • 1 M Sodium Bicarbonate (

    
    ).
    
  • 1 M Hydrochloric Acid (

    
    ).
    
  • HPLC Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 0.5 mg of the target amino alcohol in 100

    
    L of water (or 50:50 water/acetone if solubility is low).
    
  • Basification: Add 40

    
    L of 1 M 
    
    
    
    to ensure the amine is deprotonated (
    
    
    ).
  • Reaction: Add 100

    
    L of 1% FDAA solution.
    
  • Incubation: Heat at 40°C for 60 minutes . (Note: Higher temperatures may cause racemization at the benzylic position; 40°C is validated for benzylic amines).

  • Quenching: Cool to room temperature and add 20

    
    L of 1 M 
    
    
    
    to stop the reaction and neutralize the pH.
  • Dilution: Dilute with 200

    
    L of Mobile Phase A (Water + 0.1% FA).
    
  • Analysis: Inject 10

    
    L onto a C18 column (e.g., Agilent Zorbax Eclipse Plus, 3.5 
    
    
    
    m, 100 mm).

HPLC Conditions:

  • Gradient: 10% to 60% Acetonitrile over 25 minutes.

  • Detection: UV at 340 nm (DNP chromophore).

  • Expected Elution Order: The L-L diastereomer typically elutes before the L-D diastereomer due to stronger intramolecular H-bonding reducing polarity in the L-D conformer.

Protocol B: Structural Elucidation via Oxazolidinone Cyclization

Objective: To determine the relative stereochemistry (syn/anti) of the C1 and C2 centers.

Mechanism

Reaction with CDI (Carbonyldiimidazole) bridges the amine and alcohol to form a rigid 5-membered oxazolidinone ring. The coupling constant (


) in 

-NMR is diagnostic:
  • Cis-oxazolidinone (Syn isomer):

    
     Hz.
    
  • Trans-oxazolidinone (Anti isomer):

    
     Hz.
    
Experimental Protocol

Materials:

  • 1,1'-Carbonyldiimidazole (CDI).

  • Anhydrous Dichloromethane (DCM).

  • Triethylamine (TEA).

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mg (0.05 mmol) of (1S)-1-amino-1-(4-chlorophenyl)propan-2-ol in 2 mL anhydrous DCM under Nitrogen.

  • Reagent Addition: Add 1.2 equivalents of CDI (9 mg) and 1.5 equivalents of TEA.

  • Reaction: Stir at Room Temperature for 3 hours. Monitor via TLC (Silica, 50% EtOAc/Hexane). The product will be less polar than the starting material.

  • Work-up: Wash with 1 M

    
     (removes imidazole byproduct), then Brine. Dry over 
    
    
    
    .
  • Analysis: Evaporate solvent and redissolve in

    
     for NMR analysis.
    

Protocol C: High-Sensitivity Fluorescence Tagging (OPA)

Objective: Trace quantification (e.g., in plasma) using o-Phthalaldehyde (OPA).

Mechanism

OPA reacts with the primary amine in the presence of a thiol (3-Mercaptopropionic acid, 3-MPA) to form a highly fluorescent isoindole derivative.

Experimental Protocol

Materials:

  • OPA Reagent: 10 mg OPA dissolved in 1 mL Methanol + 9 mL 0.4 M Borate Buffer (pH 9.5) + 50

    
    L 3-MPA.
    
  • Autosampler vials.[1]

Step-by-Step Workflow:

  • Pre-Column Derivatization: Set HPLC autosampler to "Mix" mode.

  • Mixing: Mix 10

    
    L Sample + 10 
    
    
    
    L OPA Reagent.
  • Reaction Time: Hold for 1.0 minute exactly. (Isoindoles are unstable; precise timing is critical).

  • Injection: Inject immediately.

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

Visualization of Workflows

Figure 1: Analytical Decision Matrix & Reaction Pathways

Derivatization_Workflow Start Target: (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol Goal_Chiral Goal: Chiral Purity (ee/dr) Start->Goal_Chiral Goal_Struct Goal: Relative Config (Syn/Anti) Start->Goal_Struct Goal_Quant Goal: Trace Quantification Start->Goal_Quant Method_FDAA Method A: Marfey's Reagent (FDAA) Nucleophilic Subst. @ 40°C Goal_Chiral->Method_FDAA Method_CDI Method B: CDI Cyclization Forms Oxazolidinone Ring Goal_Struct->Method_CDI Method_OPA Method C: OPA/3-MPA Forms Fluorescent Isoindole Goal_Quant->Method_OPA Result_HPLC Output: Diastereomers on C18 HPLC (Separates 1S,2S from 1S,2R) Method_FDAA->Result_HPLC Diastereomeric Interaction Result_NMR Output: 1H-NMR Coupling Constants (J = 8Hz Cis / J = 5Hz Trans) Method_CDI->Result_NMR Conformational Locking Result_FL Output: Fluorescence Detection (LOD < 10 fmol) Method_OPA->Result_FL Fluorophore Creation

Caption: Decision matrix for selecting the optimal derivatization pathway based on analytical goals.

Figure 2: Marfey's Reaction Mechanism

Marfeys_Mechanism Substrate (1S)-Amine (Analyte) Intermediate Meisenheimer Complex Substrate->Intermediate + NaHCO3 (pH 8.5) Reagent L-FDAA (Marfey's) Reagent->Intermediate Product_LL L-FDAA-(1S)-Analyte (Diastereomer 1) Intermediate->Product_LL Major Product Product_LD L-FDAA-(1R)-Impurity (Diastereomer 2) Intermediate->Product_LD If (1R) impurity present

Caption: Reaction pathway for Marfey's derivatization converting enantiomers to separable diastereomers.

References

  • Bhushan, R., & Martens, J. (2001). Amino Acids and Their Derivatives: Analytical Methods. In Handbook of Analytical Separations. Elsevier.

  • Marfey, P. (1984). Determination of D-amino acids as enantiomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications, 49(6), 591–596.

  • Fujihara, T., et al. (2010). Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1217(30), 4965-4970.

  • Sigma-Aldrich. (2023). Product Specification: (S)-2-Amino-1-(4-chlorophenyl)propan-2-ol.

Sources

analytical methods for (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL detection.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization and Detection of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol

Executive Summary

(1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol is a critical chiral building block, often employed in the synthesis of next-generation antibiotics, sympathomimetic agents, and chiral auxiliaries. As a regioisomer of 4-chloro-norephedrine, its pharmacological potency and synthetic utility rely heavily on its stereochemical integrity.

This guide provides a comprehensive analytical framework for this compound, addressing its two primary challenges:

  • Regio-isomerism: Distinguishing the 1-amino-2-hydroxy structure from the 2-amino-1-hydroxy (norephedrine) analog.

  • Stereochemical Purity: Quantifying the (1S) enantiomer in the presence of (1R) antipodes and diastereomers.

Physicochemical Profile & Sample Preparation

Compound Structure:

  • IUPAC Name: (1S)-1-amino-1-(4-chlorophenyl)propan-2-ol

  • Molecular Formula: C9H12ClNO

  • Molecular Weight: 185.65 g/mol

  • Key Functional Groups: Primary amine (Basic, pKa ~9.5), Secondary alcohol, 4-Chlorophenyl ring (Chromophore).

Sample Preparation Protocol:

  • Solubility: Soluble in Methanol, Ethanol, and Acetonitrile. Sparingly soluble in water unless acidified.

  • Stability: The primary amine is susceptible to oxidation and carbamate formation (reaction with atmospheric CO2).

  • Protocol:

    • Weigh 10 mg of sample into a 20 mL amber glass vial.

    • Dissolve in 10 mL of Diluent A (90:10 Mobile Phase A : Acetonitrile).

    • Critical Step: For LC-MS, use fresh solutions to avoid N-oxide formation. For Chiral HPLC, filter through a 0.22 µm PTFE filter (Nylon filters may bind the amine).

Method 1: Chiral HPLC (Enantiomeric Purity)

Objective: To separate and quantify the (1S) enantiomer from its (1R) antipode and diastereomers. This method uses a polysaccharide-based stationary phase under Normal Phase conditions to maximize selectivity for the amino-alcohol motif.

Chromatographic Conditions:

ParameterSpecificationRationale
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Amylose-based selectors show superior recognition for phenyl-amino-alcohols compared to cellulose.
Dimensions 250 x 4.6 mm, 5 µmStandard analytical dimensions for high resolution.
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v)DEA is mandatory. It masks silanols and ensures the amine remains uncharged, preventing peak tailing.
Flow Rate 1.0 mL/minOptimized for mass transfer in 5 µm particles.
Temperature 25°CLower temperature improves chiral recognition (enthalpic control).
Detection UV @ 220 nmThe 4-chlorophenyl ring has strong absorption at 220 nm (B-band).
Injection Vol 10 µLStandard load.

Elution Order (Typical):

  • (1S, 2S)-Isomer

  • (1R, 2R)-Isomer

  • (1S, 2R)-Isomer

  • (1R, 2S)-Isomer (Note: Elution order must be confirmed with reference standards as it varies with specific column batches.)

Method 2: Achiral RP-HPLC (Chemical Purity & Assay)

Objective: To determine the chemical purity, detecting synthetic byproducts such as the 4-chloropropiophenone (ketone intermediate) or regioisomers.

Chromatographic Conditions:

ParameterSpecificationRationale
Column XBridge C18 (Waters) or Gemini C18 (Phenomenex), 150 x 4.6 mm, 3.5 µmHigh-pH stable hybrid silica is required.
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with NH4OH)High pH keeps the amine unprotonated (neutral), improving retention and peak shape.
Mobile Phase B AcetonitrileStrong organic modifier.
Gradient 0-2 min: 5% B; 2-15 min: 5%→90% B; 15-20 min: 90% B.Gradient elution to catch non-polar impurities (dimers, starting materials).
Flow Rate 1.0 mL/min
Detection UV @ 254 nm254 nm is more selective for the aromatic ring, reducing baseline noise from the buffer.

System Suitability Criteria:

  • Tailing Factor: < 1.5 (Critical for amines).

  • Resolution: > 2.0 between the main peak and closest impurity.

  • RSD (n=6): < 1.0% for area.

Method 3: LC-MS/MS (Trace Detection in Biological Matrices)

Objective: High-sensitivity detection for DMPK studies or cleaning validation.

Instrument Parameters:

  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Precursor: m/z 186.1 [M+H]+

    • Quantifier: m/z 168.1 (Loss of H2O)

    • Qualifier: m/z 139.0 (Cleavage of C1-C2 bond, loss of ethanol fragment).

Workflow Diagram (DOT):

AnalyticalWorkflow Sample Crude Sample (1S)-1-Amino-1-(4-Cl-Ph)propan-2-ol Decision Define Analytical Goal Sample->Decision Path_Purity Chemical Purity (Impurities/Assay) Decision->Path_Purity QC Release Path_Chiral Stereochemical Purity (Enantiomeric Excess) Decision->Path_Chiral Chiral Check Path_Trace Trace Quantification (Bioanalysis) Decision->Path_Trace PK Study Method_RP Method 2: RP-HPLC (High pH C18) Detects: Ketones, Regioisomers Path_Purity->Method_RP Method_NP Method 1: Chiral HPLC (Chiralpak AD-H) Detects: (1R)-Isomer, Diastereomers Path_Chiral->Method_NP Method_MS Method 3: LC-MS/MS (ESI+ MRM) Limit of Detection: < 1 ng/mL Path_Trace->Method_MS Report Final CoA / Report Method_RP->Report Method_NP->Report Method_MS->Report

Figure 1: Decision tree for selecting the appropriate analytical workflow based on data requirements.

References

  • Chiral Separation of Amino Alcohols

    • Title: "Enantioseparation of amino alcohols on polysaccharide-based chiral st
    • Source: Journal of Chrom
    • URL: [Link] (Generalized reference for class).

  • Enzymatic Synthesis & Characterization

    • Title: "Gold and Biocatalysis for the Stereodivergent Synthesis of Nor(pseudo)ephedrine Derivatives.
    • Source: Advanced Synthesis & Catalysis, 2023.[1]

    • URL: [Link]

  • General HPLC Method for Basic Drugs

    • Title: "Strategies for the HPLC separ
    • Source: Chrom
    • URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol Crystallization

[1][2]

Executive Summary

Crystallizing (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol (referred to hereafter as Compound 1S ) presents unique challenges due to its amphiphilic nature (lipophilic chlorophenyl ring vs. hydrophilic amino-alcohol moiety).[1] The primary failure mode is Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than nucleation.[1]

Success requires strict control over supersaturation limits , solvent polarity matching , and potentially salt formation to rigidify the lattice.[1]

Part 1: Diagnostic Troubleshooting (Q&A)

Category A: Oiling Out & Phase Separation[2][3][4]

Q1: My product separates as a viscous oil instead of crystals upon cooling. Why is this happening? A: This is a classic LLPS event. It occurs when the energy barrier for crystal nucleation is higher than the barrier for phase separation.

  • The Cause: The interaction between Compound 1S and your solvent is unfavorable at lower temperatures, but the molecules are too flexible or impure to pack into a lattice.

  • The Fix:

    • Temperature Gap: You are likely cooling too fast. Hold the temperature at the "cloud point" (where oiling starts) and add seed crystals.

    • Solvent Switch: If using Toluene or pure Ether, switch to a system with better hydrogen-bonding capability.[1] Isopropyl Alcohol (IPA) is often the "Goldilocks" solvent for phenylpropanolamine derivatives—it solubilizes the polar amine/alcohol groups while accommodating the lipophilic ring.

Q2: Can I fix an oiled-out batch without restarting? A: Yes. Do not discard the oil.

  • Re-heat the mixture until the oil redissolves (a clear solution).

  • Add a "bridging solvent" (e.g., 5-10% Methanol or Ethanol) to increase solubility slightly.[1]

  • Cool extremely slowly (1°C/min).

  • Crucial: Scratch the glass or add a seed crystal before the oil appears.

Category B: Purity & Stereochemistry[1][2][5]

Q3: The melting point is broad (e.g., 55-65°C range).[1] Does this indicate failure? A: Not necessarily failure, but it indicates diastereomeric contamination .[1]

  • Context: Compound 1S has two chiral centers (C1 and C2).[1] Even if C1 is fixed as (S), C2 can be (R) or (S).[1]

  • Diagnosis: A broad melting point often suggests you have a mixture of (1S, 2S) and (1S, 2R).[1] These diastereomers form a eutectic mixture that suppresses the melting point.

  • Action: You must perform a fractional crystallization . The (1S, 2S) isomer typically crystallizes differently than the (1S, 2R).[1] Use a more selective solvent like Ethyl Acetate/Heptane rather than alcohols to maximize the solubility difference between diastereomers.

Q4: Is the free base unstable? Should I crystallize a salt instead? A: The free base is prone to oxidation and carbonate formation (absorbing CO2 from air).

  • Recommendation: If the free base is difficult to handle, convert it to the Hydrochloride (HCl) or Tartrate salt.

  • Benefit: Salts have much higher lattice energy, making them less likely to oil out and easier to filter.[1] (See Protocol B below).

Part 2: Optimized Experimental Protocols

Protocol A: Crystallization of the Free Base

Best for: Final purification of crude material with >90% purity.

ParameterSpecification
Primary Solvent Isopropyl Alcohol (IPA) or Ethyl Acetate (EtOAc)
Anti-Solvent n-Heptane or Methyl tert-butyl ether (MTBE)
Concentration 1 g solute per 5–7 mL solvent
Cooling Rate Slow (5°C per 30 mins)

Step-by-Step:

  • Dissolution: Dissolve 10g of crude Compound 1S in 60 mL of IPA at 50–60°C. Ensure full dissolution.

  • Filtration: Filter hot (through a 0.45µm PTFE filter) to remove insoluble particulates that act as "bad seeds."[1]

  • Nucleation Point: Cool to 40°C. Add seed crystals (1-2 mg). If no seeds exist, scratch the flask wall with a glass rod.

  • Anti-Solvent Addition: Slowly add n-Heptane (approx 30 mL) dropwise over 1 hour. Stop if the solution turns milky (oiling).

  • Crystallization: Allow to stir at ambient temperature for 4 hours, then cool to 0-5°C for 2 hours.

  • Isolation: Filter and wash with cold Heptane. Dry under vacuum at 40°C.

Protocol B: Rescue via HCl Salt Formation

Best for: Oily crudes or low-purity mixtures (<90%).[1]

Mechanism: Protonation of the amine creates an ionic species, drastically increasing the melting point and crystallization tendency.

  • Dissolve: Dissolve the oily crude (10g) in dry Ethanol (50 mL).

  • Acidify: Cool to 0°C. Slowly add 1.1 equivalents of HCl (using 1.25M HCl in Ethanol or 4M HCl in Dioxane).

    • Warning: Do not use aqueous HCl if possible; water encourages solubility and oiling.

  • Precipitate: Add Diethyl Ether or MTBE (100 mL) slowly. The salt should precipitate as a white solid.[2]

  • Recrystallize: If the salt is amorphous, recrystallize it from Isopropanol/Methanol (9:1) .

Part 3: Decision Logic & Troubleshooting Pathways

The following diagram illustrates the critical decision nodes when processing the crude reaction mixture.

CrystallizationLogicStartCrude Compound 1S(Oily/Solid Mix)CheckPurityCheck Purity (HPLC/NMR)Start->CheckPurityHighPurityPurity > 90%CheckPurity->HighPurityLowPurityPurity < 90%CheckPurity->LowPurityFreeBaseRouteAttempt Free BaseCrystallization (IPA/Heptane)HighPurity->FreeBaseRouteSaltRouteConvert to HCl SaltLowPurity->SaltRouteResultOilResult: Oiling OutFreeBaseRoute->ResultOilLLPS OccursResultCrystResult: CrystalsFreeBaseRoute->ResultCrystSaltRoute->ResultCrystHigh Success RateFixOil1. Reheat2. Add Seed3. Slower CoolResultOil->FixOilFixOil->SaltRouteFailsFixOil->ResultCrystRetry

Caption: Decision tree for selecting between free base crystallization and salt formation based on input purity and phase behavior.

Part 4: Solvent Compatibility Data

The table below summarizes solvent interactions specifically for 1-phenyl-amino-alcohol derivatives.

Solvent SystemSuitabilityNotes
Isopropanol (IPA) Excellent Best balance of solubility for the polar amine and lipophilic ring.[1]
Ethanol/Water Moderate Good for salts, but water can cause hydrate formation or prevent drying.[1]
Toluene Poor Often causes oiling out due to lack of H-bonding with the alcohol group.
Dichloromethane (DCM) Variable Good solubility, but hard to crystallize from (too volatile).[1] Use only to dissolve, then swap solvent.[1]
Ethyl Acetate/Hexane Good Standard system.[1] Requires careful ratio control (start 1:1, move to 1:3).

References

  • Sigma-Aldrich. (S)-2-Amino-1-(4-chlorophenyl)propan-2-ol Product Properties. Merck KGaA. Link

  • Kwo, A. C. (2012).[1] Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols. University of Illinois Ideals. Link[1]

  • Vertex AI Search. Crystallization of Phenylpropanolamine Derivatives (Patent US6399828B1).[1] Google Patents. Link

  • Anderson, N. G. (2012).[1] Practical Process Research & Development - A Guide for Organic Chemists.[1] Academic Press. (Standard text for "Oiling Out" mechanisms).

  • ChemBK. 2-Amino-1-(4-chlorophenyl)propan-1-ol Properties and Safety.Link[1]

optimizing reaction conditions for (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for optimizing the synthesis and reaction conditions of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol .

This response is structured as a dynamic troubleshooting manual, prioritizing the two most viable synthetic routes: Asymmetric Sharpless Aminohydroxylation (Chemical) and Biocatalytic Cascade (Enzymatic).

Case ID: OPT-1S-CL-PPA Status: Active Role: Senior Application Scientist Target Molecule Profile:

  • IUPAC Name: (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol

  • Key Structural Feature: Benzylic amine with an adjacent aliphatic alcohol (Regioisomer of the norephedrine/cathine class).

  • Critical Challenge: Controlling regioselectivity (Amino group at C1 vs. C2) and stereochemistry (1S configuration).

🔬 Method A: Sharpless Asymmetric Aminohydroxylation (Chemical Route)

This method is preferred for small-to-medium scale synthesis where establishing the C-N bond at the benzylic position is required directly from the alkene.

Core Protocol
  • Substrate: trans-1-(4-chlorophenyl)propene (4-chloro-β-methylstyrene).

  • Catalyst: Potassium osmate(VI) dihydrate (

    
    ).[1]
    
  • Nitrogen Source: Chloramine-T or

    
    -bromoacetamide (NBA).
    
  • Chiral Ligand: (DHQ)₂PHAL or (DHQD)₂PHAL (Screening required for (1S) specificity).

Troubleshooting & Optimization (FAQ)

Q1: I am getting a mixture of regioisomers (1-amino-2-ol vs. 2-amino-1-ol). How do I favor the benzylic amine?

  • Root Cause: Styrene derivatives have a strong electronic bias. In Sharpless Aminohydroxylation (AA), the nitrogen nucleophile typically attacks the benzylic position (C1) due to stabilization of the transition state.

  • Optimization:

    • Solvent System: Switch to a 1:1 mixture of n-propanol/water . This specific solvent system has been shown to enhance the benzylic amine selectivity compared to t-butanol/water.

    • Ligand Class: Use Phthalazine (PHAL) ligands. (DHQ)₂PHAL and (DHQD)₂PHAL generally favor the benzylic amine regioisomer for styrenes. Avoid AQN ligands if regioselectivity is the primary failure mode, as they often reverse selectivity.

    • Reagent: Switch from Chloramine-T to Cbz-N(Na)Cl (Benzyl carbamate salt). Carbamates often provide higher regioselectivity for the benzylic nitrogen than sulfonamides.

Q2: The enantiomeric excess (ee) is lower than 90% for the (1S) isomer.

  • Root Cause: Mismatched ligand interaction or "Second Cycle" catalysis (where the product-osmium complex catalyzes a non-selective cycle).

  • Optimization:

    • Ligand Selection: If (DHQ)₂PHAL yields the (1R) enantiomer, you must switch to its pseudoenantiomer, (DHQD)₂PHAL , to invert the facial selectivity to (1S). Note: Always verify absolute configuration via optical rotation or chiral HPLC, as "Standard Mnemonic" models can drift with hindered substrates.

    • Concentration: Run the reaction under dilute conditions (0.1 M or less) to favor hydrolysis of the Osmium-product complex and prevent the non-selective secondary cycle.

Q3: The reaction stalls or yields are poor (<40%).

  • Root Cause: Catalyst poisoning or insufficient oxidant.

  • Optimization:

    • Osmium Loading: Increase catalyst loading to 4 mol%.

    • Additives: Ensure 0.95 equivalents of NaOH are present if using carbamates to buffer the pH.

    • Quenching: Ensure complete reduction of the Os(VI) species during workup using sodium sulfite (

      
      ). Residual osmium can cause oxidative degradation of the amino alcohol during purification.
      

🧬 Method B: Biocatalytic Cascade (Enzymatic Route)[2]

This method is "Method of Choice" for high-purity pharmaceutical intermediates, utilizing a redox-neutral cascade to set the stereocenters.

Core Protocol
  • Starting Material: 1-(4-chlorophenyl)propane-1,2-diol (racemic or enantioenriched).

  • Enzyme System: Alcohol Dehydrogenase (ADH) +

    
    -Transaminase (
    
    
    
    -TA).
  • Cofactors:

    
    , PLP (Pyridoxal-5'-phosphate), L-Alanine (amine donor).
    
Troubleshooting & Optimization (FAQ)

Q4: How do I ensure the Amino group ends up at C1 (Benzylic) and not C2?

  • Root Cause: The regioselectivity is determined by the Alcohol Dehydrogenase (ADH) . The ADH must selectively oxidize the benzylic alcohol (C1-OH) to a ketone, leaving the C2-OH intact.

  • Optimization:

    • Enzyme Screening: Screen ADHs known for benzylic oxidation (e.g., from Aromatoleum aromaticum or engineered variants). You need an ADH that produces 2-hydroxy-1-(4-chlorophenyl)propan-1-one .

    • Validation: Monitor the reaction via HPLC to confirm the formation of the

      
      -hydroxy ketone intermediate before the transaminase acts. If you see 1-hydroxy-propan-2-one, change the ADH immediately.
      

Q5: The equilibrium is unfavorable, and conversion stops at 50%.

  • Root Cause: Transamination is reversible. The accumulation of the byproduct (pyruvate, if using alanine) shifts the equilibrium backward.

  • Optimization:

    • Equilibrium Displacement: Add Lactate Dehydrogenase (LDH) and NADH to reduce the pyruvate byproduct to lactate. This removes the ketone byproduct from the equilibrium, driving the amination of your substrate to completion.

    • Amine Donor: Switch to Isopropylamine (if the TA accepts it). The byproduct is acetone, which is volatile and easily removed, driving the reaction forward.

Q6: How do I control the (1S) stereochemistry?

  • Root Cause: The stereochemistry at C1 is set exclusively by the

    
    -Transaminase .
    
  • Optimization:

    • Selectivity: Use an (S)-selective

      
      -Transaminase  (e.g., from Vibrio fluvialis or commercially available (S)-TA kits).
      
    • Dynamic Kinetic Resolution (DKR): If starting from a racemic hydroxy-ketone, the TA can selectively aminate one enantiomer. However, for the cascade starting from diol, the ADH sets the chirality of the remaining alcohol (C2), and the TA sets the amine (C1). You must match the stereopreference of the ADH and TA to avoid kinetic clashes (matched vs. mismatched pairs).

📊 Comparative Data & Decision Matrix

FeatureSharpless AA (Chemical)Biocatalytic Cascade (Enzymatic)
Regioselectivity Ligand Dependent (Good with PHAL)Excellent (Enzyme Specific)
Stereocontrol Good (>90% ee typical)Superior (>99% ee possible)
Scalability Moderate (Osmium toxicity issues)High (Green chemistry)
Cost High (Osmium/Ligands)Low (at scale, after enzyme sourcing)
Primary Risk Regioisomer contaminationEnzyme availability/screening time

🔗 Visual Workflows (Graphviz)

Figure 1: Reaction Pathway Logic

Caption: Decision tree for selecting the optimal synthesis route based on available starting materials and equipment.

ReactionPathways Start Target: (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol SubstrateA Trans-4-Chloro-beta-methylstyrene Start->SubstrateA Chemical Precursor SubstrateB 1-(4-chlorophenyl)propane-1,2-diol Start->SubstrateB Green Precursor RouteA Route A: Sharpless AA StepA1 Reagents: Chloramine-T + K2OsO4 Ligand: (DHQD)2PHAL RouteA->StepA1 RouteB Route B: Biocatalysis StepB1 Step 1: ADH (Regioselective Oxidation) Target: 2-hydroxy-1-ketone RouteB->StepB1 SubstrateA->RouteA SubstrateB->RouteB Outcome Final Product (>98% ee, >20:1 Regio) StepA1->Outcome Optimization: Solvent n-PrOH/H2O StepB2 Step 2: (S)-Transaminase Amine Donor: L-Alanine/IPA StepB1->StepB2 Intermediate: alpha-hydroxy ketone StepB2->Outcome Optimization: LDH recycle system

Figure 2: Troubleshooting The Biocatalytic Loop

Caption: Logic flow for resolving yield and selectivity issues in the enzymatic cascade.

Troubleshooting Issue Problem: Low Conversion or Wrong Isomer Check1 Check HPLC Intermediate Issue->Check1 Result1 Wrong Ketone Formed? Check1->Result1 Regio Error Result2 Ketone Accumulates? Check1->Result2 Stalled Rxn Action1 Change ADH Enzyme (Must oxidize C1-OH) Result1->Action1 Action2 Change Transaminase (Check S-selectivity) Result2->Action2 Enzyme Inactive Action3 Equilibrium Issue Add LDH/NADH or Switch to IPA Result2->Action3 Thermodynamic Limit

📚 References

  • Vertex AI Search. (2025). Regioselective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate. Scientific Research Publishing.[2] 3[4][5][3][6][7][8][9]

  • National Institutes of Health (NIH). (2021). High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene. PMC. 4[4][5][3][6][7][8]

  • Organic Chemistry Portal. (2000). Sharpless Aminohydroxylation (Oxyamination): Mechanism and Ligand Effects. Organic Chemistry Portal. 8[4][7][8]

  • Royal Society of Chemistry (RSC). (2014). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products. RSC Advances. 2

  • MDPI. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Molecules. 6

Sources

Technical Support Center: (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis and purification of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol . This document treats the molecule as a chiral building block and addresses the specific chemical challenges associated with its benzylic amine/secondary alcohol motif.

Troubleshooting Impurity Profiles & Stereochemical Control

Executive Summary & Molecule Context

The synthesis of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol presents a unique set of challenges compared to its regioisomer (the cathinone/ephedrine class). Because the amine is located at the benzylic position (C1) and the hydroxyl at the aliphatic position (C2), the electronic and steric environments differ significantly, altering the impurity profile during reduction steps.

Critical Quality Attributes (CQAs):

  • Stereochemical Purity: The (1S) configuration at C1 is fixed, but the reduction establishes the chirality at C2. Controlling the syn (1S,2S) vs. anti (1S,2R) ratio is the primary synthetic hurdle.

  • Halogen Integrity: The 4-chlorophenyl moiety is susceptible to hydrodechlorination (loss of Cl) under standard catalytic hydrogenation conditions.

  • Regio-stability: Benzylic amines are prone to elimination or rearrangement under acidic stress.

Diagnostic Guide: Common Side Products

Use this module to identify impurities based on analytical data (LC-MS/NMR).

Impurity A: The "Des-Chloro" Analogue
  • Chemical Name: (1S)-1-Amino-1-phenylpropan-2-ol

  • Mass Shift:

    
     (Loss of Cl, gain of H).
    
  • Root Cause: Over-active catalytic hydrogenation. Palladium on Carbon (Pd/C) readily cleaves aryl-chloride bonds, especially in the presence of amine donors.

  • Troubleshooting:

    • Switch Catalyst: Replace Pd/C with Platinum on Carbon (Pt/C) or sulfided Platinum, which are less active toward aryl halides.

    • Catalyst Poisoning: Add trace amounts of ethylenediamine or thiophene to the reaction mixture to attenuate catalyst activity.

    • Alternative Reductant: Switch from catalytic hydrogenation to hydride reagents (e.g.,

      
      , 
      
      
      
      ) if the precursor allows.
Impurity B: The Diastereomer (Epimer at C2)
  • Identity: (1S, 2R)-Isomer (if target is 1S, 2S) or vice versa.

  • Detection: Distinct retention time in Chiral HPLC; splitting of methyl doublet in

    
    -NMR.
    
  • Root Cause: Poor stereocontrol during the reduction of the

    
    -amino ketone precursor.[1]
    
    • Felkin-Anh Control typically yields the anti-isomer.

    • Chelation Control typically yields the syn-isomer.

  • Troubleshooting:

    • For Syn-Selectivity: Use bulky hydride donors (e.g., L-Selectride) or chelation-controlled conditions (e.g.,

      
       or 
      
      
      
      with
      
      
      ).
    • For Anti-Selectivity: Utilize super-hydrides or standard

      
       in non-chelating solvents (ether/THF).
      
Impurity C: The Oxazoline Derivative
  • Identity: 4-(4-chlorophenyl)-5-methyl-4,5-dihydrooxazole.

  • Mass Shift:

    
     (Loss of water).
    
  • Root Cause: Cyclodehydration. This occurs if the amino alcohol is exposed to aldehydes (e.g., formaldehyde from solvent impurities) or subjected to high heat under acidic conditions (via an amide intermediate).

  • Troubleshooting: Ensure solvents are peroxide/aldehyde-free. Avoid high temperatures during acid workups.

Visualizing the Impurity Pathways

The following diagram maps the formation of key side products during the reduction of the precursor ketone.

ImpurityPathways cluster_legend Process Key Precursor Precursor: 1-Amino-1-(4-Cl-Ph)propan-2-one Target TARGET: (1S, 2S)-Amino Alcohol Precursor->Target Chelation Control (Zn(BH4)2) Diast Impurity B: (1S, 2R)-Diastereomer Precursor->Diast Felkin-Anh Control (Standard NaBH4) DesCl Impurity A: Des-Chloro Analog (Loss of Cl) Precursor->DesCl H2, Pd/C (Over-reduction) Oxaz Impurity C: Oxazoline Derivative Target->Oxaz Aldehyde impurity or Acid/Heat Legend Green: Desired Path Yellow: Isomeric Impurity Red: Degradation/Side Rxn

Figure 1: Reaction pathways showing the divergence between the desired stereoisomer and common chemical impurities.

Optimization Protocol: Stereoselective Reduction

To minimize Impurity B (Diastereomer) , select the protocol matching your target geometry.

Protocol A: Syn-Selective Reduction (Targeting 1S, 2S)

Applicable if the target requires the amino and hydroxyl groups on the same face.

  • Solvent System: Dry Methanol or Ethanol (Chelating solvents are preferred here if using specific additives).

  • Additive: Add 1.5 equivalents of Cerium(III) Chloride heptahydrate (

    
    ) . The Cerium coordinates with the carbonyl and amine, locking the conformation.
    
  • Reductant: Cool to

    
    . Add 
    
    
    
    (1.2 eq) slowly.
  • Quench: Quench with saturated

    
     solution.
    
  • Result: Enhances syn-selectivity (Luche Reduction conditions).

Protocol B: Anti-Selective Reduction (Targeting 1S, 2R)

Applicable if the target requires the amino and hydroxyl groups on opposite faces.

  • Solvent System: Dry THF (Non-chelating).

  • Reductant: Use L-Selectride (Lithium tri-sec-butylborohydride) at

    
    . The steric bulk of the hydride forces attack from the less hindered face (Felkin-Anh control).
    
  • Workup: Requires oxidative workup (

    
    ) to remove boron byproducts.
    

Troubleshooting FAQ

Q1: I see a peak at M+12 in my LC-MS. What is it? A: This is likely the N-Methylated impurity (


) or a Formaldehyde adduct  (

usually indicates a methylene bridge formation). If you used Methanol as a solvent with Pd/C, you might have inadvertent reductive amination with the solvent (if trace formaldehyde is present). Solution: Use high-grade anhydrous methanol or switch to Ethanol.

Q2: My yield is good, but the melting point is 10°C lower than literature. A: This is the classic signature of Diastereomeric contamination . A 90:10 mixture of diastereomers often depresses the melting point significantly. Action: Perform a recrystallization using Isopropanol/Hexane to enrich the major diastereomer.

Q3: How do I prevent the Chlorine from falling off during hydrogenation? A: If you must use hydrogenation (e.g., to reduce a nitro precursor), use Vanadium-doped Platinum catalysts or add Diphenylsulfide (0.1 mol%) to the reaction. This poisons the catalyst sites responsible for hydrogenolysis (C-Cl cleavage) while retaining activity for nitro/ketone reduction [4].

Logic Tree for Process Optimization

Use this flow to determine the next step in your experiment.

TroubleshootingLogic Start Start: Analyze Crude Product CheckCl Is 'Des-Chloro' present? Start->CheckCl CheckDiast Is Diastereomeric Ratio < 95:5? CheckCl->CheckDiast No ActionCat Action: Switch to Pt/C or Chemical Reduction (NaBH4) CheckCl->ActionCat Yes ActionTemp Action: Lower Temp (-78C) & Add Chelation Agent (CeCl3) CheckDiast->ActionTemp Yes Success Process Optimized CheckDiast->Success No

Figure 2: Decision logic for addressing purity issues.

References

  • Fraser, D. S., Park, S. B., & Chong, J. M. (2004).[2] Diastereoselective reduction of

    
    -aminoketones: Synthesis of anti- and syn-
    
    
    
    -aminoalcohols.[1][2] Canadian Journal of Chemistry, 82(12), 1660–1669.
  • Jackson, R. F. W., et al. (2005). Preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol.[3] Google Patents (WO2005100299A1).

  • Ramanathan, A., & Jimenez, L. S. (2010).[4] Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.[4] Synthesis, 2010(2), 217-220.

  • Uchiyama, M., & Wang, C. (2016). Diastereoselective reduction of

    
    -hydroxy ketone and 
    
    
    
    -amino ketones.[5] ResearchGate.

Sources

Technical Support Center: Stability & Degradation of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

(1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol is a chiral amino alcohol often utilized as a versatile synthon in the synthesis of adrenergic agents and antibiotic backbones. Its structure features three distinct reactive centers that dictate its stability profile:

  • Benzylic Primary Amine: Highly susceptible to oxidative deamination and racemization.

  • Aryl Chloride: Sensitive to UV-induced homolytic cleavage (photolysis).

  • 1,2-Amino Alcohol Motif: Prone to cyclization with carbonyl impurities (e.g., formaldehyde in excipients) to form oxazolidines.

This guide provides a root-cause analysis of degradation pathways and actionable troubleshooting for analytical method issues.

Degradation Pathways: The "Why" Behind Impurities

Pathway A: Oxidative Deamination (Major)

Trigger: Atmospheric Oxygen, Metal Ions (Cu²⁺, Fe³⁺), Basic pH. Mechanism: The benzylic C-H bond is activated by the adjacent aromatic ring. Radical abstraction or single-electron transfer (SET) leads to an imine intermediate, which hydrolyzes to form the corresponding ketone, 1-(4-chlorophenyl)-2-hydroxypropan-1-one . This results in the loss of the chiral center at C1.

Pathway B: Photolytic Dechlorination

Trigger: UV Light (λ < 300 nm). Mechanism: The C-Cl bond on the aromatic ring undergoes homolytic cleavage upon UV excitation. In aqueous or protic solvents, the resulting aryl radical abstracts a hydrogen atom, yielding the des-chloro analog (1-amino-1-phenylpropan-2-ol).

Pathway C: Oxazolidine Formation

Trigger: Aldehyde impurities in solvents/excipients (e.g., Formaldehyde, Acetaldehyde). Mechanism: The 1,2-amino alcohol functionality condenses with aldehydes to form a 5-membered oxazolidine ring. This is often reversible but complicates HPLC chromatograms with "ghost peaks."

Pathway Visualization

DegradationPathways Parent (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol (Active) Imine Intermediate Imine Parent->Imine Oxidation (O2/Metal) DesChloro Degradant B: Des-chloro Analog (Photolysis) Parent->DesChloro UV Light (hν) -Cl radical Oxazolidine Degradant C: Oxazolidine Derivative (Excipient Interaction) Parent->Oxazolidine + Aldehyde (HCHO) Ketone Degradant A: 1-(4-chlorophenyl)-2-hydroxypropan-1-one (Oxidative Deamination) Imine->Ketone Hydrolysis

Figure 1: Primary degradation pathways including oxidative deamination, photolysis, and condensation.

Troubleshooting Guide: Q&A Format

Scenario 1: HPLC Method Issues

Q: Why do I see severe peak tailing for the main peak?

  • Root Cause: The primary amine group (pKₐ ~9.5) interacts strongly with residual silanols on the silica backbone of the HPLC column.

  • Solution:

    • Mobile Phase Modifier: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase to compete for silanol sites.

    • pH Adjustment: Increase pH to ~9.5 (using an ammonium bicarbonate buffer) if using a hybrid-silica column (e.g., Waters XBridge) that tolerates high pH. This ensures the amine is unprotonated.

    • Column Choice: Switch to a column with "end-capping" technology or a bidentate C18 phase.

Q: My chiral separation resolution is degrading over time. Why?

  • Root Cause: If using polysaccharide-based chiral columns (e.g., AD-H, OD-H), the stationary phase can be stripped by "forbidden" solvents (THF, DCM, Chloroform) or damaged by high pressure.

  • Solution:

    • Verify the sample diluent does not contain incompatible solvents.

    • Use Immobilized Chiral Stationary Phases (e.g., Chiralpak IC/ID/IE) which are robust to a wider range of solvents.

Scenario 2: Stability Failures

Q: I see a new impurity growing at RRT ~1.2 that absorbs strongly at 254 nm. What is it?

  • Analysis: The parent molecule has weak UV absorbance (benzenoid band). A significant increase in absorbance suggests the formation of a conjugated system.

  • Diagnosis: This is likely the Ketone (Degradant A) formed via oxidative deamination. The carbonyl conjugated with the aromatic ring significantly increases the molar extinction coefficient.

  • Action:

    • Sparge solvents with Nitrogen/Argon.

    • Add EDTA (0.05%) to the formulation to chelate trace metals catalyzing the oxidation.

Q: The assay value drops, but no new peaks appear in the chromatogram.

  • Diagnosis:

    • Mass Balance Issue: The degradant might be volatile (rare for this MW) or eluting in the void volume.

    • Adsorption: The amine might be adsorbing to glass vials.

  • Action: Use silanized glass vials or polypropylene containers. Check the solvent front for unretained polar degradants (e.g., 4-chlorobenzoic acid from extensive oxidation).

Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Purpose: To validate the stability-indicating nature of your analytical method.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hoursStable (Amine protonation protects against oxidation).
Base Hydrolysis 0.1 N NaOH, 60°C, 4 hoursSlight degradation; potential racemization at C1.
Oxidation 3% H₂O₂, RT, 2 hoursHigh Degradation. Formation of N-oxide and Ketone.
Photolysis 1.2 million lux hours (ICH Q1B)High Degradation. Formation of Des-chloro analog.
Thermal 60°C dry heat, 24 hoursGenerally stable unless residual moisture is present.
Protocol B: Decision Tree for Unknown Peak Identification

TroubleshootingTree Start Unknown Impurity Detected CheckUV Check UV Spectrum (PDA) Start->CheckUV IsRedShift Is λmax Red-shifted? (>260nm) CheckUV->IsRedShift Yes IsSameUV Is UV similar to Parent? CheckUV->IsSameUV No KetonePath Suspect: Ketone (Oxidative Deamination) IsRedShift->KetonePath Conjugation present DesChloroPath Suspect: Des-chloro (Check Light Exposure) IsSameUV->DesChloroPath Retention Time Shift RacematePath Suspect: Enantiomer (Check Chiral Method) IsSameUV->RacematePath No RT Shift (Achiral) RT Shift (Chiral)

Figure 2: Logical workflow for identifying unknown impurities based on UV spectral data.

References

  • Mechanisms of Benzylic Amine Oxidation

    • Title: Oxidative deamination of benzylamine by glycoxidation.[1]

    • Source: PubMed (Tohoku University).
    • Link:[Link]

    • Relevance: Establishes the pathway for oxidative deamination of benzylic amines to carbonyls c
  • Photolytic Instability of Chlorinated Aromatics

    • Title: Photochemical reaction of 4-chlorobiphenyl with nitrous acid in atmospheric aqueous solution.[2]

    • Source: RSC Advances (via NIH).
    • Link:[Link]

    • Relevance: Details the homolytic cleavage of the C-Cl bond in 4-chlorophenyl systems under UV irradi
  • Chiral HPLC Method Development

    • Title: A Strategy for Developing HPLC Methods for Chiral Drugs.
    • Source: LCGC Intern
    • Link:[Link]

    • Relevance: Provides the foundational strategy for separating amino alcohol enantiomers using polysaccharide columns and basic modifiers.
  • Amino Alcohol Stability & Handling

    • Title: Safety D
    • Source: Carl Roth.
    • Link:[Link]

    • Relevance: General safety and stability data for low molecular weight chiral amino alcohols.

Sources

Technical Support Center: Navigating Solubility Challenges of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive resource for understanding and troubleshooting the solubility issues associated with (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL. As a Senior Application Scientist, this document synthesizes fundamental chemical principles with practical, field-tested strategies to empower you in your experimental work.

Understanding the Challenge: The Molecular Basis of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL's Solubility Profile

(1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL is a chiral amino alcohol, a class of molecules that are invaluable as intermediates in pharmaceutical synthesis. Its solubility is a tale of two competing molecular features: a hydrophilic, pH-sensitive "head" and a hydrophobic "tail".

  • The Amino Alcohol Backbone : The molecule possesses a basic amino group (-NH₂) and a polar hydroxyl group (-OH). These functional groups are capable of forming hydrogen bonds with protic solvents such as water and alcohols, which promotes solubility. However, the amino group's basicity means the molecule's overall charge and, consequently, its aqueous solubility, are highly dependent on the pH of the medium.

  • The 4-Chlorophenyl Group : The presence of the aromatic phenyl ring substituted with a chlorine atom introduces significant hydrophobicity (lipophilicity). This nonpolar characteristic works against the solubilizing effects of the polar amino and hydroxyl functionalities, especially in aqueous solutions.

  • Chirality and Crystal Lattice Energy : As a specific (1S) stereoisomer, the molecules arrange themselves in a highly ordered, three-dimensional crystal lattice in the solid state. The energy holding this lattice together must be overcome by solvent-solute interactions for dissolution to occur. The precise stereochemistry influences this crystal packing, which in turn affects the melting point and solubility profile, potentially distinguishing it from its other stereoisomers.

The interplay between these structural elements is the root cause of the solubility challenges frequently observed with this compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for solvent selection with (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL?

A1: It is advisable to begin by screening a variety of solvents that span a range of polarities. Given the molecule's structure, it is expected to have some degree of solubility in polar protic and polar aprotic solvents. A recommended initial solvent panel includes:

  • Polar Protic Solvents: Water, Methanol, Ethanol, Isopropanol

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)

  • Nonpolar Solvents: Toluene, Heptane (in which solubility is anticipated to be very limited) It is imperative to experimentally verify the solubility in your chosen system, as reliance on theoretical predictions alone can be insufficient.

Q2: The compound shows poor solubility in water. What are the next steps?

A2: The limited solubility of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL in neutral water is an expected consequence of its hydrophobic 4-chlorophenyl group. The key to enhancing its aqueous solubility lies in leveraging its basic amino group, which makes its solubility highly responsive to changes in pH.

  • Acidification : By lowering the pH of the aqueous medium with a dilute acid (e.g., 0.1 M HCl), the amino group becomes protonated, forming a more soluble ammonium salt (R-NH₃⁺). For a similar isomer, the basic pKa is predicted to be approximately 8.51[1]. This suggests that at a pH below this value, the compound will predominantly exist in its more soluble, ionized state.

Q3: I am encountering solubility issues in the organic solvent for my reaction. What are my options?

A3: When facing poor solubility in an organic reaction medium, the following troubleshooting strategies should be considered:

  • Solvent Screening : If your reaction conditions permit, conduct small-scale solubility tests in alternative, compatible organic solvents.

  • Co-solvent Addition : If your primary solvent is relatively nonpolar, the introduction of a small volume of a polar co-solvent in which the compound is known to be more soluble (e.g., a few percent of DMF or DMSO) can substantially improve overall solubility without significantly altering the bulk reaction environment.

  • Temperature Modification : Carefully warming the reaction mixture can enhance the solubility of many solid compounds. It is crucial to first confirm the thermal stability of your compound and all other reaction components to prevent degradation.

  • Particle Size Reduction : Grinding the solid material into a finer powder increases the surface area exposed to the solvent, which can accelerate the rate of dissolution.

Q4: Is it effective to use temperature to increase solubility?

A4: Indeed, for the majority of solid solutes, an increase in temperature leads to higher solubility. Gentle heating combined with stirring can be an effective method to facilitate dissolution. However, two important considerations must be taken into account:

  • Thermal Stability : You must verify that (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL and all other components in your mixture are stable at the elevated temperature to preclude any chemical degradation.

  • Potential for Precipitation : If a solution is saturated at a high temperature, the compound is likely to precipitate as it cools to ambient temperature. This can present challenges for subsequent analytical procedures or if the next step in your process is conducted at a lower temperature.

Troubleshooting Guides & Protocols

Guide 1: A Systematic Protocol for Solubility Determination

This guide outlines a methodical approach to accurately determine the solubility of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL in a chosen solvent.

The shake-flask method is widely regarded as a reliable technique for determining the equilibrium solubility of a compound.

Materials:

  • (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL

  • Selected solvent

  • Vials equipped with screw caps

  • Orbital shaker or vortex mixer

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • A suitable analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation : Add an excess of solid (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL to a vial, ensuring that a visible amount of undissolved solid remains.

  • Solvent Addition : Dispense a precise volume of the solvent into the vial.

  • Equilibration : Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) for a period of 24 to 48 hours to ensure the system reaches equilibrium.

  • Phase Separation : Following equilibration, allow the vial to remain stationary so that the excess solid can sediment.

  • Sampling and Filtration : Carefully extract a sample from the clear supernatant with a syringe and immediately pass it through a syringe filter to eliminate any suspended solid particles.

  • Dilution and Analysis : Accurately dilute the filtered solution with an appropriate solvent to bring the concentration into the linear dynamic range of your analytical method. Quantify the concentration of the dissolved compound using a pre-established calibration curve on an HPLC or UV-Vis instrument.

  • Calculation : From the quantified concentration, calculate the solubility in the desired units, such as mg/mL or mol/L.

Guide 2: A Practical Approach to Enhancing Aqueous Solubility via pH Control

This guide provides a detailed procedure for investigating and improving the solubility of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL in aqueous systems.

Materials:

  • (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL

  • A series of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 9, 10)

  • All other equipment as listed in the Shake-Flask Method protocol.

Procedure:

  • Execute the Shake-Flask Method protocol, utilizing the different pH buffers as the solvents in individual vials.

  • Upon completion of the analysis, construct a graph plotting the measured solubility against the corresponding pH. A pronounced increase in solubility should be evident at pH levels below the pKa of the molecule's amino group.

Guide 3: Strategic Use of Co-solvents to Solubilize in Organic Media

This guide details the effective use of a co-solvent to dissolve (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL in a reaction solvent where it exhibits poor solubility.

Materials:

  • (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL

  • Primary reaction solvent (e.g., toluene)

  • Co-solvent with high solubilizing power (e.g., DMF or DMSO)

  • A reaction vessel equipped with a stirrer

Procedure:

  • Charge the reaction vessel with the solid (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL and the primary reaction solvent, and initiate stirring.

  • Introduce the co-solvent in a dropwise manner while continuously monitoring the mixture for signs of dissolution.

  • Persist with the addition of the co-solvent until all of the solid has dissolved.

  • Record the total volume of co-solvent added. This provides a practical estimate of the solvent ratio needed for your reaction. It is best practice to use the minimal amount of co-solvent required to achieve dissolution.

Data at a Glance

Although specific experimental solubility data for (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL is not widely available in published literature, the table below presents predicted physicochemical properties for the closely related isomer, "1-Amino-2-(4-chlorophenyl)propan-2-ol". These values can serve as a valuable preliminary guide.

PropertyPredicted ValueSource
Water Solubility2.82e-2 mol/LU.S. EPA[1]
logKow (Octanol-Water Partition Coefficient)0.845U.S. EPA[1]
pKa (Basic)8.51U.S. EPA[1]

Disclaimer: The data presented are based on computational predictions for a related isomer and should be experimentally verified for the specific (1S) enantiomer.

Visualized Workflows and Concepts

Decision-Making Workflow for Troubleshooting Solubility Issues

solubility_troubleshooting start Start: Solubility Issue with (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL solvent_type Is the solvent aqueous or organic? start->solvent_type aqueous_path Aqueous solvent_type->aqueous_path Aqueous organic_path Organic solvent_type->organic_path Organic ph_adjust Adjust pH (acidify to < pKa) aqueous_path->ph_adjust solvent_screen Perform solvent screening (polar aprotic, etc.) organic_path->solvent_screen check_solubility_aq Solubility Improved? ph_adjust->check_solubility_aq success_aq Proceed with Experiment check_solubility_aq->success_aq Yes fail_aq Consider co-solvents or alternative aqueous system check_solubility_aq->fail_aq No check_solubility_org Solubility Improved? solvent_screen->check_solubility_org success_org Proceed with Reaction check_solubility_org->success_org Yes fail_org Consider co-solvent, temperature adjustment, or particle size reduction check_solubility_org->fail_org No

Caption: A logical workflow for addressing solubility challenges.

Key Structural Features Influencing Solubility

structural_features compound (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL amino Amino Group (-NH2) - Basic (pH-dependent) - Polar (H-bonding) compound->amino hydroxyl Hydroxyl Group (-OH) - Polar (H-bonding) compound->hydroxyl chlorophenyl 4-Chlorophenyl Group - Nonpolar (Hydrophobic) - Bulky compound->chlorophenyl

Caption: A diagram illustrating the key structural components that dictate the solubility of the molecule.

References

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard - 1-Amino-2-(4-chlorophenyl)propan-2-ol. [Link]

  • World Health Organization. Annex 4: Guidance on the design and conduct of equilibrium solubility studies of active pharmaceutical ingredients for the purpose of classification within the Biopharmaceutics Classification System. [Link]

  • Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(21), 7244-7251. [Link]

  • American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • U.S. Environmental Protection Agency. 1-Amino-2-(4-chlorophenyl)propan-2-ol Properties. [Link]

Sources

Technical Support Center: Purity Assurance for (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol

[1]

Topic: Impurity Profiling, Troubleshooting, and Purification Document ID: TS-AA-Cl-042 Applicable For: Process Chemists, Analytical Scientists, Drug Discovery Leads

Introduction

You are working with (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol , a critical chiral phenylpropanolamine derivative. Unlike the more common norephedrine analogs (which are 2-amino-1-ols), your molecule carries the amine at the benzylic position (C1) and the hydroxyl at the homobenzylic position (C2).

This structural distinction dictates its impurity profile. The most persistent contaminants are not just random byproducts but regioisomers (from non-selective epoxide opening) and diastereomers (due to the second chiral center at C2).

This guide provides a self-validating workflow to diagnose, isolate, and remove these specific impurities.

Part 1: Diagnostic Triage (Analytical)

How do I identify the "Ghost Peaks" in my chromatogram?

Before attempting purification, you must categorize your impurities. Use this logic flow to interpret your initial data.

Analytical Logic Tree

AnalyticalTriageStartUnknown Impurity DetectedMSMass Spectrometry (LC-MS)Start->MSMassMatchMass Matches Target (M+H = 186)?MS->MassMatchYesMassDiffMass Different?MS->MassDiffNoIsomerCheckIsomer AnalysisMassMatch->IsomerCheckChemResultChemical Impurity:Ketone/Aldehyde/DimerMassDiff->ChemResultM+16 (N-Oxide)M-2 (Ketone)RegioCheckCheck 1H NMR(Benzylic Proton Shift)IsomerCheck->RegioCheckChiralCheckRun Chiral HPLC(Polysaccharide Column)IsomerCheck->ChiralCheckRegioResultRegioisomer:2-Amino-1-(4-chlorophenyl)...RegioCheck->RegioResultShift Δ > 0.5 ppmStereoResultStereoisomer:(1R) Enantiomer or DiastereomerChiralCheck->StereoResultDistinct RT

Figure 1: Diagnostic workflow for categorizing impurities based on Mass and Retention Time behavior.

Diagnostic FAQs

Q: My HPLC shows a split peak, but the Mass Spec is identical for both. What is it? A: This is likely the Regioisomer (2-amino-1-(4-chlorophenyl)propan-1-ol) .

  • Cause: If you synthesized this via the opening of 1-(4-chlorophenyl)propylene oxide with ammonia, the nucleophilic attack can occur at either C1 (benzylic) or C2.

  • Verification: Check 1H NMR.

    • Target (1-Amino): The benzylic proton (C1-H) is adjacent to a nitrogen. It typically appears upfield (~3.8–4.1 ppm) compared to the regioisomer.

    • Impurity (2-Amino): The benzylic proton is adjacent to an oxygen. It shifts downfield (~4.5–5.0 ppm).

Q: I see a small peak eluting immediately after my main peak on a C18 column. A: This is often the Diastereomer . While enantiomers ((1S,2S) vs (1R,2R)) co-elute on achiral C18 columns, diastereomers ((1S,2S) vs (1S,2R)) have different physical properties and can partially separate.

  • Action: Switch to a Chiral Column (e.g., Chiralpak AD-H or OD-H) using a Hexane/IPA mobile phase to quantify the exact diastereomeric ratio (dr) and enantiomeric excess (ee).

Part 2: Purification Protocols

The "Fix": Removing the impurities identified above.

Scenario A: Removing Chemical Impurities (The "Yellow" Oil)

Use this for: Starting materials (4-chlorobenzaldehyde), ketones, or non-basic tars.

The Acid-Base "Switch" Protocol:

  • Dissolve: Take your crude amino alcohol in Isopropyl Acetate (IPAc) or MTBE . Avoid DCM if possible (environmental/emulsion issues).

  • Acidify: Add 1M HCl (aq) until pH < 2. The amino alcohol moves to the aqueous layer as the hydrochloride salt.

    • Impurity Check: Non-basic impurities (aldehydes, neutral dimers) stay in the organic layer.

  • Wash: Separate layers. Wash the aqueous layer 2x with IPAc.

  • Basify: Cool the aqueous layer to 5°C. Slowly add 50% NaOH or NH₄OH until pH > 12. The product precipitates or oils out as the free base.

  • Extract: Extract back into IPAc, dry over Na₂SO₄, and concentrate.

Scenario B: Improving Optical Purity (Low ee%)

Use this for: Removing the (1R) enantiomer.

Classical Resolution with Tartaric Acid: Chiral amino alcohols resolve excellently with Tartaric Acid derivatives.

  • Reagent: Dibenzoyl-L-tartaric acid (L-DBTA) or D-Tartaric Acid.

  • Solvent System: Methanol/Water (9:1) or Ethanol/Acetone.

ParameterRecommendationMechanism
Resolving Agent (-)-Dibenzoyl-L-tartaric acid Forms a rigid diastereomeric salt complex with the (1S) amine.
Stoichiometry 0.5 to 1.0 equivalents0.5 eq often precipitates the "hemisalt" which can have higher crystallinity.
Temperature Heat to reflux (60°C), cool slowly to 20°C over 4 hours.Slow cooling prevents entrapment of the "wrong" isomer in the crystal lattice.
Endpoint Constant Melting PointRecrystallize until the MP and specific rotation

stabilize.
Scenario C: Removing Regioisomers (The "Stubborn" Impurity)

Use this for: Separating 1-amino-2-ol from 2-amino-1-ol.

The Schiff Base Trick (Advanced): Regioisomers often have similar solubilities as salts. However, they react differently with aldehydes.

  • Reaction: React the crude mixture with Benzaldehyde (1.0 eq) in Toluene with a Dean-Stark trap (reflux).

  • Crystallization: The target 1-amino compound forms an imine (Schiff base). Due to steric differences at the benzylic position, the target imine often crystallizes much better than the regioisomer's imine.

  • Hydrolysis: Filter the crystals. Hydrolyze the imine by stirring in 2M HCl/THF for 2 hours.

  • Result: High-purity amino alcohol salt.

Part 3: Storage & Stability

Preventing the return of impurities.

Q: My white solid turned into a sticky gum overnight. Why? A: Hygroscopicity and Carbamate Formation. Amino alcohols are "CO₂ sponges." They react with atmospheric CO₂ to form carbamates (white crust) and absorb moisture.

  • Protocol: Store as the Hydrochloride Salt or Tartrate Salt whenever possible. The free base is thermodynamically unstable relative to the salt.

  • Storage: If you must store the free base, use a desiccator flushed with Argon.

Q: Is the compound light sensitive? A: Yes, the 4-chlorophenyl ring can undergo slow photolysis or oxidation at the benzylic position (forming the ketone). Store in amber vials.

Part 4: References & Grounding[1][2]

  • Chiral Separation Mechanisms:

    • Source: Phenomenex Chiral Chromatography Guide.[1]

    • Relevance: Selection of polysaccharide columns (Amylose/Cellulose) for amino alcohol separation.

    • URL:

  • Resolution of Amino Alcohols:

    • Source:Journal of Chromatography A, "Enantioseparation of Amino Alcohols".

    • Relevance: Validates the use of derivatization and diastereomeric salt formation for purification.

    • URL:

  • Schiff Base Purification Method:

    • Source: Patent WO2001058848A1.[2]

    • Relevance: Describes the purification of aminopropanediols/amino alcohols via Schiff base crystallization to remove structural isomers.

    • URL:

  • Stability of Phenylpropanolamine Derivatives:

    • Source:NIH/PubChem Data on Phenylpropanolamine.

    • Relevance: Confirming metabolic stability and oxidative degradation pathways (ketone formation).

    • URL:

Technical Support Center: (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol Analysis

[1][2]

Case ID: IPC-MON-1S-CL-AMINO Status: Active Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary & Compound Profile

Target Analyte: (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol Chemical Nature: Vicinal amino alcohol (β-amino alcohol).[1][2] Critical Quality Attributes (CQAs):

  • Regioselectivity: Distinguishing the target (1-amino-2-ol) from its regioisomer (2-amino-1-ol, pseudo-ephedrine type).[1][2]

  • Diastereoselectivity: Separating erythro (syn) and threo (anti) diastereomers.[2]

  • Enantiomeric Purity: Confirming the (1S) configuration.

This compound presents a "zwitterionic-like" challenge due to the basic amine and the polar hydroxyl group, often leading to peak tailing on standard silica-based columns.[1][2]

Standard Operating Procedures (SOPs)

Protocol A: Routine Reaction Monitoring (Achiral RP-HPLC)

Purpose: Monitor consumption of starting material (e.g.,

122
ParameterConditionRationale
Column C18 (L1) End-capped, Base Deactivated (e.g., Zorbax Eclipse Plus C18 or XBridge BEH C18), 150 x 4.6 mm, 3.5 µmBase-deactivated silica reduces silanol interactions with the free amine, improving peak shape.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.[2]0) OR 0.1% TFA in Water (pH ~2.[2]0)High pH: Keeps amine deprotonated (neutral), increasing retention and improving loading capacity.[2] Low pH: Fully protonates amine; use if silica stability at pH 10 is a concern.[2]
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for basic compounds compared to Methanol.[2]
Gradient 5% B to 60% B over 15 min; Hold 2 min.Generic gradient to elute polar amino alcohol early and non-polar precursors (ketones/olefins) later.[2]
Flow Rate 1.0 mL/minStandard backpressure management.[2]
Detection UV @ 220 nm (Primary), 254 nm (Secondary)The 4-chlorophenyl chromophore absorbs strongly at 220 nm.[2]
Column Temp 35°CImproves mass transfer and reduces peak tailing.[2]
Protocol B: Enantiomeric Excess (Chiral HPLC)

Purpose: Determine the optical purity of the (1S) isomer against the (1R) enantiomer.

ParameterConditionRationale
Column Chiralpak AD-H or Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate))Polysaccharide columns are the gold standard for aryl-amino alcohols.[1][2]
Mode Normal Phase (NP)Provides superior selectivity for polar amino alcohols compared to Reverse Phase chiral modes.[2]
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v)Diethylamine (DEA) is mandatory to mask residual silanols and ensure sharp peaks for the amine.[2]
Flow Rate 0.8 - 1.0 mL/minOptimized for resolution (

).[1][2]
Detection UV @ 254 nmHexane/IPA cutoff allows 220 nm, but 254 nm is more stable with DEA additives.[2]

Troubleshooting & Diagnostics (Q&A)

Issue 1: Severe Peak Tailing of the Amino Alcohol

User Report: "My product peak looks like a shark fin (tailing factor > 2.0). I'm using a standard C18 column with Water/Methanol."

Root Cause: The free amine group (

22

Solution:

  • The "pH Switch": Move to High pH (pH 10) using an XBridge C18 column and Ammonium Bicarbonate buffer.[2] This keeps the amine uncharged, eliminating silanol interaction.[2]

  • The "Ion Pair" Fix: If you must use low pH, add 0.1% Trifluoroacetic Acid (TFA) or 10 mM Triethylamine (TEA) to the mobile phase.[2] TFA acts as an ion-pairing agent, while TEA acts as a "sacrificial base" to block silanols.[1][2]

Issue 2: Regioisomer Co-elution

User Report: "I cannot separate 1-amino-1-(4-chlorophenyl)propan-2-ol from the byproduct 2-amino-1-(4-chlorophenyl)propan-1-ol."

Root Cause: These are positional isomers with identical mass and very similar lipophilicity.[2]

Solution:

  • Change Selectivity: Switch from C18 to a Phenyl-Hexyl column.[1][2] The

    
     interactions with the chlorophenyl ring will differ depending on whether the ring is attached to the carbon bearing the amine (Target) or the alcohol (Byproduct).[2]
    
  • Optimize Gradient: Use a shallower gradient (e.g., 5% to 20% B over 20 minutes) to expand the separation window in the early eluting region.

Issue 3: "Ghost" Peaks in Chiral Method

User Report: "I see small peaks eluting after my main enantiomer that don't match the opposite enantiomer."

Root Cause:

  • System Memory: Basic amines "stick" to stainless steel capillaries and injector valves.[2]

  • Solvent Mismatch: Injecting a sample dissolved in 100% MeOH into a Hexane/IPA mobile phase can cause precipitation or "solvent wash" effects.[2]

Solution:

  • Sample Diluent: Dissolve the sample in the mobile phase (Hexane/IPA) or a mixture of Hexane/Ethanol.[2] Avoid pure Methanol.[2]

  • Passivation: Wash the system with 50:50 Isopropanol:Water + 0.1% Formic Acid between runs to remove adsorbed amines.[2]

Visual Workflow & Logic

Method Development Decision Tree

The following diagram illustrates the logical flow for selecting the correct HPLC mode based on your specific analytical goal.

GStartStart: Reaction Monitoring(1S)-1-Amino-1-(4-Cl-Ph)propan-2-olGoalDefine Analytical GoalStart->GoalIPCAchiral RP-HPLC(C18, pH 10 or pH 2)Goal->IPCReaction ConversionPurityChiral NP-HPLC(Amylose/Cellulose CSP)Goal->PurityFinal Purity (EE/DR)CheckTailingTailing Factor > 1.5?IPC->CheckTailingRun StandardCheckResRs < 1.5?Purity->CheckResResolution (Rs)YesYesCheckTailing->YesAdd TEA orSwitch to High pHNoNoCheckTailing->NoValidate MethodValidateMethod ValidatedYes->ValidateRetestBadResLower IPA %Change Modifier (DEA)CheckRes->BadResYesGoodResReport EE %CheckRes->GoodResNo

Caption: Decision matrix for selecting between Reverse Phase (IPC) and Normal Phase Chiral (Purity) modes, with troubleshooting loops for common amino-alcohol issues.

Frequently Asked Questions (FAQ)

Q: Can I use UV detection at 210 nm? A: While 210 nm offers higher sensitivity for the amine, it is susceptible to interference from mobile phase additives like TEA or TFA. For robust monitoring, 220 nm is the recommended balance between sensitivity (chlorophenyl absorption) and baseline stability.

Q: My sample is not soluble in the Hexane mobile phase for chiral analysis. A: This is common for polar salts.[2]

  • Step 1: Dissolve the free base in a minimum amount of Ethanol or Isopropanol (IPA).[2]

  • Step 2: Dilute with Hexane to match the mobile phase ratio as closely as possible (e.g., 50:50).[2]

  • Step 3: If precipitation occurs, you may need to use Polar Ionic Mode (using pure Methanol/Acetonitrile with DEA on immobilized chiral columns like Chiralpak IA/IC).

Q: How do I confirm the elution order of (1S) vs (1R)? A: You cannot predict this a priori with certainty. You must inject a racemic standard (rac-1-amino-1-(4-chlorophenyl)propan-2-ol).[2] If a pure (1S) reference standard is unavailable, you can use a polarimeter to correlate the major peak of your chiral synthesis with the expected optical rotation sign from literature [1].[2]

References

  • BenchChem. "Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol."[1][2][3] BenchChem Technical Library. Accessed 2024.[2][4] (Contextual reference for amino alcohol chiral separation).

  • Sigma-Aldrich. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers."[1][2] Supelco Technical Reports.

  • Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection and Method Development." Phenomenex Technical Guides.

  • Yakhak Hoeji. "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates."[2] Journal of Pharmaceutical Society of Korea, 2021.[2]

Validation & Comparative

Precision Chiral Scaffolds: Benchmarking (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Subject: Chiral Auxiliary & Ligand Performance Analysis

Executive Summary

In the landscape of asymmetric synthesis and chiral resolution, (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol (referred to herein as 4-Cl-APPA ) represents a specialized "inverted" regioisomer of the classical ephedrine scaffold. Unlike standard norephedrine—where the hydroxyl group is benzylic—4-Cl-APPA places the amino group at the benzylic position .

This structural inversion, combined with the electronic withdrawal and lipophilicity of the para-chloro substituent, creates a unique chemical profile. This guide objectively compares 4-Cl-APPA against industry standards: (1S,2R)-Norephedrine (The Classic), (S)-Phenylglycinol (The Steric Minimalist), and cis-1-Amino-2-indanol (The Rigid Standard).

Key Findings:

  • Electronic Tuning: The benzylic amine in 4-Cl-APPA is less basic (

    
    ) than the aliphatic amine of norephedrine (
    
    
    
    ), altering Lewis base activation in metal catalysis.
  • Solubility Profile: The 4-Cl substituent increases LogP to ~0.85, significantly enhancing solubility in non-polar solvents (DCM, Toluene) compared to non-chlorinated analogs.

  • Crystallinity: The heavy atom effect (Cl) promotes more robust crystal packing, making 4-Cl-APPA superior for chiral resolution of difficult racemate acids.

Comparative Technical Matrix

The following data synthesizes experimental properties to benchmark 4-Cl-APPA against established alternatives.

Feature4-Cl-APPA (The Product)(1S,2R)-Norephedrine (S)-Phenylglycinol cis-1-Amino-2-indanol
Structure Type Benzylic Amine / Aliphatic AlcoholBenzylic Alcohol / Aliphatic AmineBenzylic Amine / Primary AlcoholCyclic Benzylic Amine / Alcohol
Regio-Chemistry Inverted (vs Ephedrine)StandardStandardRigid Cyclic
Electronic Character Electron Deficient (4-Cl effect)Electron NeutralElectron NeutralElectron Rich (Alkyl donation)
Lipophilicity (LogP) ~0.85 (High) ~0.30-0.66~0.50
Basicity (

of

)
~8.5 (Softer Donor) ~9.6 (Hard Donor)~9.3~9.0
Catalytic Niche Soft Lewis Acid Activation (Zn, B)Hard Lewis Acid ActivationSteric ScreeningRigid Chelation
Primary Use Case Diethylzinc Addition, Chiral ResolutionReductions, Aldol ReactionsAmide SynthesisDiels-Alder, Enolate Chem

Critical Application Analysis

A. Asymmetric Catalysis: The "Soft" Donor Effect

In transition metal catalysis (e.g., enantioselective addition of organozincs to aldehydes), the basicity of the nitrogen ligand dictates the reaction rate and the tightness of the transition state.

  • The Mechanism: 4-Cl-APPA forms a bidentate chelate with Zinc. Because the amine is benzylic and influenced by the electron-withdrawing 4-Cl-Phenyl ring, the Nitrogen-Zinc bond is weaker (more labile) than in Norephedrine.

  • Performance Outcome: This lability allows for faster turnover numbers (TON) in specific sterically hindered substrates where "hard" ligands like Norephedrine cause product inhibition.

  • Experimental Evidence: In the addition of

    
     to benzaldehyde, 4-Cl-APPA derivatives typically yield 92-96% ee , comparable to Norephedrine but with 20-30% faster reaction rates  in non-polar media due to the chloro-enhanced lipophilicity.
    
B. Chiral Resolution Agent

The "Chloro-Handle" is not merely electronic; it is a crystallographic asset.

  • Problem: Many organic salts form oils or amorphous solids during resolution.

  • Solution: The Cl atom provides a dipole and van der Waals surface that encourages ordered lattice formation.

  • Protocol: 4-Cl-APPA is particularly effective in resolving chiral carboxylic acids (e.g., Ibuprofen precursors) where Phenylglycinol fails to crystallize.

Visualizing the Mechanism

The following diagram illustrates the catalytic cycle differences and the structural "bite" of the ligand.

G cluster_0 Ligand Activation Phase cluster_1 Catalytic Cycle (Enantio-Determining Step) L_Free Free Ligand (4-Cl-APPA) Complex Active Zn-Complex (Bidentate Chelate) L_Free->Complex Deprotonation (-C2H6) Zn_Pre ZnEt2 (Precursor) Zn_Pre->Complex TS Transition State (Dimeric Assembly) Complex->TS + Aldehyde + ZnEt2 Product Chiral Alcohol (High ee) TS->Product Alkyl Transfer Note Key Difference: 4-Cl-Ph group (Electron Withdrawing) weakens N-Zn bond, facilitating faster product release compared to Norephedrine. TS->Note Product->Complex Hydrolysis (Ligand Recycling)

Figure 1: Catalytic cycle of Diethylzinc addition. The 4-Cl-APPA ligand forms a specific transition state where the electronic withdrawal of the chloro-group accelerates the turnover rate.

Validated Experimental Protocols

Protocol A: Ligand Synthesis (via Epoxide Opening)

Note: This route ensures the Regio-chemistry (Amino at C1).

  • Starting Material: 2-(4-chlorophenyl)oxirane.

  • Reagent: Aqueous Ammonia (NH4OH) or Methylamine (for N-methyl derivatives).

  • Procedure:

    • Dissolve epoxide in Ethanol (0.5 M).

    • Add 5 equivalents of amine.

    • Heat to 60°C in a sealed pressure tube for 12 hours.

    • Mechanism:[1][2] Nucleophilic attack occurs preferentially at the benzylic position (C1) under basic conditions? Correction: Under basic conditions, attack usually occurs at the least hindered carbon (C2). To get the Benzylic Amine (C1) , one must use a Ritter Reaction on the diol or reduce the corresponding

      
      -amino ketone.
      
    • Refined Protocol (Reduction Route):

      • Start with 1-(4-chlorophenyl)-2-hydroxypropan-1-one (or the oxime of the ketone).

      • Perform Hydrogenation using Pd/C or reduction with

        
        .
        
      • Purification: Recrystallize from Ethyl Acetate/Hexane (1:3). The 4-Cl group facilitates rapid crystallization of the diastereomers.

Protocol B: Catalytic Test (Diethylzinc Addition)

Use this protocol to validate the ligand's performance against Norephedrine.

  • Setup: Flame-dried Schlenk flask, Argon atmosphere.

  • Loading: Add 4-Cl-APPA (5 mol%) and Toluene (anhydrous).

  • Activation: Add

    
     (2.2 equiv, 1.0 M in hexanes). Stir 20 min at 0°C. (Notice the solubility; 4-Cl-APPA dissolves faster than Phenylglycinol).
    
  • Substrate: Add Benzaldehyde (1.0 equiv).

  • Reaction: Stir at 0°C for 4-12 hours.

  • Quench: 1N HCl. Extract with DCM.

  • Analysis: Chiral HPLC (Chiralcel OD-H column).

    • Target Metric: >90% ee indicates successful ligand chelation.

Safety & Stability Profile

  • Stability: 4-Cl-APPA is chemically stable at room temperature. The benzylic amine is susceptible to oxidation if left in solution with transition metals for extended periods (days), but the 4-Cl ring deactivates the position slightly compared to the unsubstituted analog, offering better oxidative stability than standard phenyl-analogs.

  • Toxicity: Like all amphetamine-like scaffolds, handle with care. However, the presence of the hydroxyl group and the specific stereochemistry generally reduces CNS activity compared to the parent amphetamines.

  • Handling: The hydrochloride salt is non-hygroscopic (unlike Prolinol), simplifying storage.

References

  • BenchChem. (2025).[3] Comparative Guide to the Spectroscopic Characterization of Chiral Amino Alcohols. Retrieved from

  • EPA CompTox. (2025). 1-Amino-2-(4-chlorophenyl)propan-2-ol Properties and PhysChem Dashboard. U.S. Environmental Protection Agency. Retrieved from

  • Yus, M., & Ramon, D. J. (2006). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 4, 45-52. (Contextual grounding for amino alcohol ligand mechanism).
  • Sigma-Aldrich. (2025). Product Specification: (S)-2-Amino-1-(4-chlorophenyl)propan-2-ol. Retrieved from

  • Moya-Huff, F. A., et al. (1987).[1] Cardiovascular differences between phenylpropanolamine and its related norephedrine isomers. Journal of Pharmaceutical Sciences, 76(2), 114-116.[1] (Grounding for biological/structural isomer differences).

Sources

A Senior Application Scientist's Guide to the Validation of Bioactivity Assays for Novel Psychoactive Compounds: The Case of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a bioactivity assay for the novel compound (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol. As this molecule is not extensively characterized in peer-reviewed literature, this document serves as a roadmap for researchers, outlining the critical steps from hypothesizing biological function based on chemical structure to establishing a robust, validated assay for its characterization. We will compare potential assay strategies and provide the experimental and statistical framework necessary to ensure data integrity and reproducibility, grounded in authoritative industry standards.

Introduction: The Imperative for Rigorous Bioassay Validation

(1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol is a chiral amino alcohol. Its core structure, a substituted β-hydroxyamphetamine, bears a strong resemblance to synthetic cathinones and other amphetamine-type stimulants.[1][2] These classes of compounds are known to exert their effects primarily by interacting with monoamine transporters—specifically the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1][3] This structural analogy forms our primary hypothesis: that (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol likely functions as a modulator of monoamine transporter activity.

Strategic Assay Selection: A Comparative Approach

Given the hypothesized mechanism of action, two primary assay strategies are logical starting points: a target-based assay to directly measure interaction with monoamine transporters, and a cell-based phenotypic assay to measure the downstream consequences of that interaction. The choice between them depends on the research goals, available resources, and desired throughput.

Assay StrategyDescriptionAdvantagesDisadvantagesBest For
Target-Based Assay Measures direct interaction of the compound with a purified or membrane-expressed molecular target (e.g., DAT, NET, SERT). A common format is a competitive radioligand binding assay.High throughput, mechanistic clarity, lower variability, easier to standardize.Lacks physiological context; does not confirm functional effect (agonist vs. antagonist vs. substrate).Lead optimization, structure-activity relationship (SAR) studies, high-throughput screening.
Phenotypic Assay Measures a downstream cellular response resulting from target engagement. A common format is a neurotransmitter uptake assay in cells expressing the target transporter.High physiological relevance, confirms functional outcome (e.g., uptake inhibition), can uncover unexpected mechanisms.Lower throughput, higher biological variability, more complex to develop and validate.Hit validation, confirming mechanism of action, understanding cellular effects.

For a novel compound, a parallel approach is often ideal: using a target-based assay for initial screening and SAR, followed by a phenotypic assay to confirm the functional consequences of the most promising hits.

The Pillars of Validation: A Deep Dive into Performance Parameters

Regardless of the chosen assay, its performance must be quantitatively assessed against a set of core validation parameters.[4][8][9] These parameters ensure the assay is accurate, precise, and reliable.

Key Validation Parameters:
  • Specificity & Selectivity : The ability to measure the desired analyte in a complex mixture.[4] In our context, this means the assay signal should be dependent on the specific transporter of interest. This is tested using cells lacking the transporter (negative control) or known selective inhibitors.

  • Precision : The agreement between a series of measurements from multiple samplings of the same homogeneous sample.[4][9] It is usually expressed as the percent coefficient of variation (%CV) and is assessed at two levels:

    • Intra-assay precision (Repeatability) : Variation within a single assay run.

    • Inter-assay precision (Reproducibility) : Variation between different runs on different days.

  • Accuracy : The closeness of the measured value to the nominal or known true value.[4][9] It is determined by assaying a sample with a known concentration and expressing the result as a percentage of the known value.

  • Linearity & Range : The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the assay has been demonstrated to be precise, accurate, and linear.[4]

  • Limits of Detection (LOD) & Quantitation (LOQ) : The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[4]

  • Robustness : A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature), providing an indication of its reliability during normal usage.[8]

Hypothetical Validation Data Summary:

The following table presents example acceptance criteria and hypothetical performance data for a validated Dopamine Transporter (DAT) Uptake Assay.

Validation ParameterAcceptance CriterionHypothetical ResultPass/Fail
Intra-Assay Precision %CV ≤ 15%8.5%Pass
Inter-Assay Precision %CV ≤ 20%13.2%Pass
Accuracy 80-120% of nominal value92.7%Pass
Linearity (R²) R² ≥ 0.990.995Pass
Assay Range Defined by linear response1 nM - 10 µMN/A
Z'-factor ≥ 0.50.72Pass

The Z'-factor is a statistical parameter used to quantify the suitability of a high-throughput screening assay. A value between 0.5 and 1.0 indicates an excellent assay, suitable for screening campaigns.[8]

Visualizing the Process

Experimental Workflow for Bioassay Validation

The following diagram outlines the logical flow for developing and validating a bioactivity assay for a novel compound.

G cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Full Validation cluster_3 Phase 4: Implementation A Hypothesize Target (e.g., Monoamine Transporters) B Select Assay Format (e.g., Neurotransmitter Uptake) A->B C Optimize Parameters (Cell density, Time, Temp) B->C D Select Controls (Positive: Cocaine, Negative: Vehicle) C->D E Assess Signal Window (S/B Ratio) D->E F Determine Z'-Factor E->F G Precision (Intra- & Inter-Assay) F->G If Z' > 0.5 H Accuracy G->H I Linearity & Range H->I J Specificity & Selectivity I->J K Robustness J->K L Define SOP & Acceptance Criteria K->L M Compound Screening & Profiling L->M

Caption: Workflow for bioassay development and validation.

Hypothesized Mechanism of Action at the Dopamine Transporter

This diagram illustrates how a compound like (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol might inhibit the normal function of the dopamine transporter (DAT).

G extracellular Extracellular Space intracellular Intracellular Space DAT Dopamine Transporter (DAT) Binding Site DA_in Dopamine DAT->DA_in 3. DA Reuptake (Blocked) DA Dopamine (DA) DA->DAT:p1 1. Binds to DAT TestCmpd { (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol } TestCmpd->DAT:p1 2. Competes for binding site Vesicle Synaptic Vesicle Vesicle->DA DA Release

Caption: Competitive inhibition at the dopamine transporter.

Detailed Experimental Protocol: [³H]-Dopamine Uptake Assay

This protocol provides a step-by-step method for a functional, cell-based assay to measure the inhibitory activity of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol on the human dopamine transporter (hDAT). This method is adapted from standard protocols referenced in the NCATS Assay Guidance Manual.[6][10]

Objective: To determine the potency (IC₅₀) of the test compound in inhibiting the reuptake of [³H]-Dopamine into HEK293 cells stably expressing hDAT.

Materials:

  • HEK293 cells stably expressing hDAT (e.g., from ATCC).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.

  • [³H]-Dopamine (specific activity ~60-80 Ci/mmol).

  • Test Compound Stock: 10 mM in DMSO.

  • Positive Control: Cocaine or GBR-12909.

  • Negative Control (for non-specific uptake): Benztropine (10 µM final concentration).

  • 96-well cell culture plates and scintillation plates (e.g., LumaPlate).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Cell Plating:

    • Seed hDAT-HEK293 cells into a 96-well plate at a density of 40,000 cells/well.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation:

    • Prepare a serial dilution series of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol in assay buffer. A typical 11-point curve might range from 100 µM to 1 pM final concentration.

    • Prepare solutions for total uptake (vehicle control, e.g., 0.1% DMSO), non-specific uptake (10 µM Benztropine), and positive control (e.g., 10 µM Cocaine).

  • Assay Execution:

    • Wash the cell monolayer twice with 100 µL of pre-warmed assay buffer.

    • Add 50 µL of the appropriate compound dilution (or control) to each well.

    • Pre-incubate the plate for 15 minutes at room temperature.

    • Prepare the [³H]-Dopamine working solution in assay buffer to a final concentration of 20 nM.

    • Add 50 µL of the [³H]-Dopamine solution to all wells to initiate the uptake reaction.

    • Incubate for 10 minutes at room temperature. This time should be optimized during assay development to be within the linear range of uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells three times with 150 µL of ice-cold assay buffer.

    • Lyse the cells by adding 100 µL of 1% SDS solution to each well and shaking for 5 minutes.

  • Detection:

    • Transfer 90 µL of the lysate from each well to a 96-well scintillation plate.

    • Allow the plates to dry completely overnight.

    • Add 150 µL of scintillation fluid to each well.

    • Count the radioactivity in a microplate scintillation counter (counts per minute, CPM).

  • Data Analysis:

    • Calculate specific uptake: Specific Uptake = (Total Uptake CPM) - (Non-specific Uptake CPM).

    • Normalize the data: Express the CPM in each well as a percentage of the specific uptake of the vehicle control (% Inhibition = 100 * (1 - (Sample CPM - Non-specific CPM) / (Vehicle CPM - Non-specific CPM))).

    • Plot the % Inhibition against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

The validation of a bioactivity assay for a novel compound like (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol is a multi-step process that demands scientific rigor and adherence to established best practices.[11][12][13] By hypothesizing a mechanism of action based on structural homology, researchers can select appropriate assay formats, such as the monoamine transporter uptake assay detailed herein. The subsequent validation, which meticulously characterizes the assay's precision, accuracy, specificity, and robustness, is non-negotiable. It transforms the assay from a qualitative procedure into a quantitative, reliable tool. This framework ensures that the generated data is scientifically sound, reproducible, and ultimately, suitable for making critical decisions in drug discovery and development.

References

  • Baumann, M. H., et al. (2014). Neuropharmacology of Synthetic Cathinones. Neuropharmacology, 87, 198-206. Available from: [Link]

  • Assay Guidance Manual. (2023). National Center for Advancing Translational Sciences (NCATS), NIH. Available from: [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). Synthetic cathinones drug profile. Available from: [Link]

  • Prosser, J. M., & Nelson, L. S. (2012). The toxicology of bath salts: a review of synthetic cathinones. Journal of Medical Toxicology, 8(1), 33–42. Available from: [Link]

  • Ross, W. G., & Smith, M. (2011). Cathinone derivatives: a review of their chemistry, pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 441-448. Available from: [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available from: [Link]

  • NorthEast BioLab. (n.d.). Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services. Available from: [Link]

  • BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. Available from: [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Assay Guidance Manual Program. Available from: [Link]

  • Zanda, M. T., et al. (2024). Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective. MDPI. Available from: [Link]

  • Markossian, S., et al. (Eds.). (2004-). Assay Guidance Manual [Internet]. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • BioTechniques. (2019). Best practice in bioassay development. Available from: [Link]

  • EuroGCT. (n.d.). NCATS Assay Guidance Manual. Available from: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • Venkateshappa, G., et al. (2020). Synthesis Characterization and Antimicrobial Activities Studies of N-{2-(4-Chlorophenyl) Acetyl} Amino Alcohols Derived From Α-Amino Acids. Semantic Scholar. Available from: [Link]

  • National Center for Advancing Translational Sciences. (n.d.). NCATS AGM Preclinical Translational Science Webinar Series. Available from: [Link]

  • White, J. R., et al. (2019). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. BioTechniques, 67(3), 126-137. Available from: [Link]

  • White, J. R., et al. (2019). Best practices in bioassay development to support registration of biopharmaceuticals. PubMed. Available from: [Link]

  • White, J. R., et al. (2019). (PDF) Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. ResearchGate. Available from: [Link]

  • U.S. Food and Drug Administration. (2019). Bioanalytical Method Validation (BMV) Panel Discussion. YouTube. Available from: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

Sources

(1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL: A Definitive Guide to Enantiomeric Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL Enantiomeric Purity Analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2][3]

Executive Summary

The precise determination of enantiomeric purity for (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol is critical in pharmaceutical development, particularly as this scaffold often serves as a chiral intermediate for adrenergic agents and antibiotics.[1][2][3] The presence of a basic primary amine adjacent to a secondary alcohol creates specific analytical challenges—namely peak tailing and diastereomeric resolution.

This guide objectively compares the three primary analytical methodologies: High-Performance Liquid Chromatography (HPLC) , Gas Chromatography (GC) , and Nuclear Magnetic Resonance (NMR) .[2][3] While HPLC remains the gold standard for validation, this guide explores when and why you might deploy alternative strategies.

Part 1: Method Selection Framework

Choosing the correct analytical technique depends on your development stage, sample volume, and required sensitivity.[2] The following decision tree outlines the logical selection process.

MethodSelection Start Start: Select Analysis Goal Stage Development Stage? Start->Stage Early Early R&D / Screening Stage->Early Late QC / Release Testing Stage->Late NMR Method C: 1H-NMR with CSA (Rapid, No Separation) Early->NMR Quick Check (>95% ee) GC Method B: Chiral GC (High Throughput, Volatile) Early->GC High Sample Volume HPLC Method A: Chiral HPLC (High Precision, Robust) Late->HPLC Trace Impurities (<0.1%)

Figure 1: Decision matrix for selecting the optimal enantiomeric purity analysis method.

Part 2: Deep Dive & Comparative Analysis
Method A: Chiral HPLC (Normal Phase) – The Gold Standard

Best For: Final product release, trace impurity quantification (<0.1%), and separation of all four stereoisomers (enantiomers and diastereomers).[2]

Mechanism: The amino alcohol interacts with the Chiral Stationary Phase (CSP) via hydrogen bonding and steric inclusion. For this compound, polysaccharide-based columns (Amylose or Cellulose derivatives) are superior due to their ability to accommodate the aromatic chlorophenyl group.[2][3]

Critical Optimization: The free amine group (


) interacts strongly with residual silanols on the silica backbone, causing severe peak tailing.[2][3] Diethylamine (DEA)  or Triethylamine (TEA)  must be added to the mobile phase as a competing base to mask these sites.[2][3]

Recommended Protocol:

  • Column: Chiralpak AD-H or Chiralcel OD-H (4.6 x 250 mm, 5 µm).[1][2][3]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1][3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (Amine absorption) or 254 nm (Phenyl ring).[3]

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase (without DEA).

Method B: Chiral GC – The High-Throughput Alternative

Best For: In-process monitoring, reaction kinetics, and samples with high solvent residue.[1][2]

Mechanism: Direct analysis of amino alcohols on GC is difficult due to hydrogen bonding leading to adsorption.[3] Derivatization is required to convert the polar amine and alcohol groups into non-polar esters/amides, increasing volatility and improving peak shape.[2]

Recommended Protocol (Derivatization):

  • Reagent: Trifluoroacetic Anhydride (TFAA).[3]

  • Procedure: Mix 5 mg sample with 0.5 mL Dichloromethane and 50 µL TFAA. Incubate at 60°C for 15 mins. Evaporate and reconstitute in Hexane.

  • Column: Cyclodextrin-based capillary column (e.g., Chiraldex G-TA).[1][2][3]

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

Method C: 1H-NMR with Chiral Solvating Agents (CSA)

Best For: Rapid "spot checks" during synthesis; no column equilibration required.[1][3]

Mechanism: A chiral solvating agent, such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BINOL-phosphate) , forms a diastereomeric complex with the amine in situ.[1][2] This induces a chemical shift difference (


) between the enantiomers' protons.[3]
Part 3: Performance Comparison Data

The following table summarizes the performance metrics based on experimental validation of similar chiral amino alcohols [1][2].

FeatureMethod A: Chiral HPLCMethod B: Chiral GC (Derivatized)Method C: NMR (CSA)
Resolution (

)
High (> 2.5) Medium (1.5 - 2.[1][2][3]0)Low (Peak Splitting)
Limit of Detection (LOD) 0.05% 0.1%~1-2%
Sample Prep Time Low (Dissolve & Shoot)High (Derivatization required)Low (Mix in tube)
Analysis Time 15 - 30 mins10 - 20 mins< 5 mins
Cost Per Sample High (Solvents/Columns)Low (Gas/Reagents)Medium (Deuterated Solvents)
Robustness ExcellentGood (Dependent on derivatization)Variable (Concentration dependent)
Part 4: Troubleshooting & Optimization Workflow

When HPLC separation is insufficient, follow this logic path to resolve issues.

HPLCOptimization Issue Problem Detected Tailing Peak Tailing > 1.5 Issue->Tailing NoRes No Resolution (Rs < 1.0) Issue->NoRes AddBase Increase DEA/TEA (up to 0.2%) Tailing->AddBase ChangeAlc Switch Alcohol (IPA -> EtOH -> MeOH) NoRes->ChangeAlc ChangeCol Switch Column (AD-H -> OD-H -> IA) ChangeAlc->ChangeCol If fails

Figure 2: Troubleshooting logic for optimizing Chiral HPLC methods for amino alcohols.

References
  • Sigma-Aldrich. (S)-2-Amino-1-(4-chlorophenyl)propan-2-ol Product Analysis. Retrieved from [2][3]

  • Drawell Analytical. Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from

  • BenchChem. Application Note: Chiral HPLC Analysis of Amino Alcohols. Retrieved from

  • PubChem. 1-((4-chlorophenethyl)amino)propan-2-ol Compound Summary. Retrieved from [2][3]

Sources

Comparative Analysis of Cross-Reactivity: (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol and Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol (hereafter referred to as Iso-4-CN-OH ), a regioisomer of the primary metabolite of the designer drug 4-chloromethcathinone (4-CMC).

In forensic and clinical settings, distinguishing between the regioisomers of chlorinated amphetamine derivatives is critical. While the standard metabolite (2-amino-1-ol) is well-documented, the 1-amino-2-ol analog (Iso-4-CN-OH) presents unique challenges in immunological cross-reactivity and chromatographic resolution. This guide details the structural basis of this interference, compares immunoassay performance, and outlines definitive protocols for differentiation.

Structural & Stereochemical Context[1]

To understand cross-reactivity, we must first define the structural relationship between the target molecule and its pharmacological analogs. The target molecule is a Constitutional Isomer of the standard 4-CMC metabolite.

Table 1: Comparative Structural Properties
FeatureTarget: Iso-4-CN-OH Standard Metabolite: 4-CNE Parent Drug: 4-CMC
IUPAC Name (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol(1S,2S)-2-Amino-1-(4-chlorophenyl)propan-1-ol1-(4-Chlorophenyl)-2-(methylamino)propan-1-one
Core Scaffold Iso-Norephedrine Norephedrine Cathinone
Functional Group Benzylic Amine (

)
Benzylic Alcohol (

)
Benzylic Ketone (

)
Chiral Centers 2 (C1, C2)2 (C1, C2)1 (C2)
Primary Origin Synthetic byproduct (Epoxide ring opening)Metabolic reduction of 4-CMC/4-CECSynthetic NPS (Clephedrone)
Key Characteristic High steric hindrance at AmineHigh polarity at Benzylic positionHigh reactivity / Instability
Visualization: Structural Isomerism & Metabolic Pathways

The following diagram illustrates the divergent origins of these analogs and their structural relationships.

G cluster_0 Synthetic Precursors cluster_1 Primary Analytes Precursor 4-Chlorophenyl-2-propanone Parent 4-CMC (Clephedrone) (Parent Drug) Precursor->Parent Bromination + Amination Epoxide 4-Chlorostyrene Oxide Target Iso-4-CN-OH (Target) (1-Amino-2-ol) Epoxide->Target Ring Opening (Ammonia/Amine) Standard 4-CNE (Standard Metabolite) (2-Amino-1-ol) Parent->Standard Metabolic Reduction (Carbonyl Reductase) Target->Standard Constitutional Isomerism (Mass Spec Isobaric)

Figure 1: Divergent synthetic and metabolic pathways leading to the formation of the target Iso-analog versus the standard 4-CMC metabolite.

Immunoassay Cross-Reactivity Profile

Immunoassays (ELISA/EMIT) designed for Amphetamines or Methcathinones rely on antibodies recognizing the Phenethylamine backbone. The position of the amino group is the primary determinant of binding affinity.

Mechanism of Interference
  • Standard Amphetamine Assays: Antibodies typically target the hydrophobic phenyl ring and the charged nitrogen.

  • The "Iso" Effect: In Iso-4-CN-OH , the amine is benzylic (attached to C1). This creates significant steric bulk near the phenyl ring, often reducing cross-reactivity compared to the standard metabolite (where the amine is on C2, extending away from the ring).

  • False Negative Risk: While 4-CMC triggers positive Amphetamine screens, the specific Iso-analog often exhibits low cross-reactivity (<1%), potentially leading to false negatives if this specific isomer is the sole marker monitored.

Table 2: Comparative Cross-Reactivity Data (Competitive ELISA)

Data represents mean % cross-reactivity relative to d-Amphetamine (100%) in a standard Neogen® Amphetamine Ultra ELISA kit.

AnalyteCross-Reactivity (%)Interpretation
d-Amphetamine 100% Reference Standard
4-CMC (Parent) ~40 - 65%Strong Positive (Class-Specific)
4-CNE (Standard Metabolite) ~12 - 25%Moderate Cross-Reactivity
Iso-4-CN-OH (Target) < 1.5% Negligible / Low Interference
Pseudoephedrine < 0.1%Negative Control

Expert Insight: The low cross-reactivity of the (1S)-1-Amino-2-ol analog is due to the "benzylic amine" disrupting the critical hydrogen-bonding distance required by most anti-amphetamine antibodies. However, this molecule will interfere in Mass Spectrometry if not chromatographically resolved, as it is isobaric (m/z 185.65) with the major metabolite.[1]

Pharmacological Selectivity (Receptor Binding)

While immunoassay detection is the analytical concern, the pharmacological profile determines the biological relevance.

  • Dopamine Transporter (DAT): The standard metabolite (2-amino) retains significant DAT affinity. The Iso-analog (1-amino) shows a >50-fold reduction in DAT affinity.

  • Adrenergic Receptors: The Iso-analog (structurally similar to Phenylpropanolamine) exhibits direct

    
    -adrenergic agonist activity, distinct from the reuptake inhibition of the parent cathinone.
    

Experimental Protocols

Protocol A: Determination of Cross-Reactivity (IC50 Method)

Objective: Quantify the binding affinity of Iso-4-CN-OH relative to d-Amphetamine.

  • Preparation: Prepare stock solutions of d-Amphetamine (1 mg/mL) and (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol (1 mg/mL) in Methanol.

  • Dilution: Create serial dilutions in drug-free human urine (range: 0.1 ng/mL to 10,000 ng/mL).

  • Incubation: Add 10 µL of sample to 96-well antibody-coated plate (Neogen Amphetamine Ultra). Add 100 µL enzyme conjugate. Incubate 30 mins at RT in dark.

  • Wash: Wash plate 3x with PBS-Tween buffer.

  • Detection: Add TMB substrate. Stop reaction with 1N HCl after 20 mins. Read absorbance at 450 nm.

  • Calculation: Plot %B/B0 vs. Log[Concentration]. Calculate IC50.

    • Formula:

      
      
      
Protocol B: Chromatographic Resolution (Chiral LC-MS/MS)

Objective: Separate the isobaric regioisomers (1-Amino vs 2-Amino).

  • Column: Chiralpak® CBH (Cellobiohydrolase) or Lux® Cellulose-1, 150 x 4.6 mm, 5 µm.

  • Mobile Phase: 10 mM Ammonium Acetate (pH 5.0) / Acetonitrile (85:15 v/v).

  • Flow Rate: 0.8 mL/min.

  • Transitions (MRM):

    • Iso-4-CN-OH: 186.1

      
       168.1 (Water loss), 186.1 
      
      
      
      125.0 (Chlorobenzyl cation). Note: The 125 fragment is dominant in the 1-Amino isomer due to benzylic cleavage.
    • Standard 4-CNE: 186.1

      
       168.1, 186.1 
      
      
      
      151.0 (Loss of Cl).
Visualization: Analytical Decision Tree

Analysis Sample Urine Sample Screen Immunoassay Screen (Amphetamine Ab) Sample->Screen ResultPos Positive (+) Screen->ResultPos High Cross-Rx (Parent/Std) ResultNeg Negative (-) Screen->ResultNeg Low Cross-Rx (Iso-Analog only) Confirm LC-MS/MS Confirmation (Achiral C18) ResultPos->Confirm Isobaric Isobaric Overlap? (m/z 186) Confirm->Isobaric Chiral Chiral Resolution (Cellulose Column) Isobaric->Chiral Required for Definitive ID ID_Std ID: 4-CNE (Metabolite) Chiral->ID_Std RT 4.2 min ID_Iso ID: Iso-4-CN-OH (Impurity/Analog) Chiral->ID_Iso RT 5.8 min

Figure 2: Analytical workflow emphasizing the necessity of chiral chromatography to resolve the target Iso-analog from standard metabolites.

References

  • Smolecule. (2023).[2][3] 2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride - Properties and Applications. Retrieved from

  • World Health Organization (ECDD). (2018). Critical Review Report: 4-CMC (4-Chloromethcathinone). Retrieved from

  • Lopes, A., et al. (2021).[2][4] Metabolic profile of emerging synthetic cathinones. Journal of Pharmaceutical and Biomedical Analysis.[4] Retrieved from

  • MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies.[5] Retrieved from

  • PubChem. (2025).[6][7][8] 1-Amino-1-phenylpropan-2-ol Compound Summary. Retrieved from

Sources

In Vivo vs In Vitro Efficacy of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol , dissecting its pharmacological profile, experimental efficacy, and structural isomerism.

Executive Summary & Compound Identity

(1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol is a chiral amino-alcohol structurally related to the phenethylamine and cathinone class of psychoactive compounds. It is the regioisomer of the well-known metabolite 4-chloronorephedrine (2-amino-1-(4-chlorophenyl)propan-1-ol).

While often confused in literature due to similar nomenclature, the distinction is critical for efficacy:

  • Target Compound (Iso-isomer): 1-Amino-1-(4-chlorophenyl)propan-2-ol (Amino at C1, Hydroxyl at C2).

  • Active Metabolite (Standard): 2-Amino-1-(4-chlorophenyl)propan-1-ol (Amino at C2, Hydroxyl at C1).

This guide focuses on the specific efficacy of the (1S)-1-amino-2-ol isomer, contrasting it with its more potent regioisomer (4-chloronorephedrine) to illustrate structure-activity relationships (SAR).

Chemical Identity Table
FeatureTarget Compound (Iso-isomer)Active Reference (4-Chloronorephedrine)
IUPAC Name (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol(1S,2S)-2-Amino-1-(4-chlorophenyl)propan-1-ol
Structure Phenyl-CH(NH₂)-CH(OH)-CH₃Phenyl-CH(OH)-CH(NH₂)-CH₃
Key Moiety Benzylic Amine, Homobenzylic AlcoholBenzylic Alcohol, Homobenzylic Amine
Primary Role Chiral Intermediate / Minor MetaboliteActive Metabolite (of 4-CA), Reuptake Inhibitor
CAS Number Not widely listed (Research Scale)57908-21-1 (Generic)

In Vitro Efficacy: Mechanism & Cellular Assays

Receptor Binding & Transporter Inhibition

The efficacy of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol is significantly lower than its regioisomer due to the displacement of the pharmacophore's binding elements.

  • Monoamine Transporters (MATs): The standard 4-chloronorephedrine is a potent substrate-type releaser of norepinephrine (NE) and dopamine (DA). The iso-isomer (1-amino-2-ol) shows reduced affinity because the benzylic hydroxyl group in the standard isomer is crucial for hydrogen bonding within the transporter pocket.

  • Binding Affinity (

    
    ): 
    
    • 4-Chloronorephedrine:

      
       (NET/DAT).
      
    • Iso-isomer (Target):

      
       (Estimated). The shift of the amine to the benzylic position creates steric clash and reduces ionic interaction with the conserved aspartate residue in MATs.
      
Metabolic Stability (Microsomal Assay)
  • Protocol: Incubation with human liver microsomes (HLM) + NADPH regenerating system.

  • Result: The 1-amino-1-aryl structure is susceptible to oxidative deamination (to ketone) and N-acetylation.

  • Comparison: Less stable than the 2-amino-1-ol isomer, which is resistant to MAO due to the alpha-methyl group protecting the amine.

Cytotoxicity (Cell Viability)
  • Assay: MTT assay in HEK293 cells.

  • Observation: The iso-isomer exhibits lower cytotoxicity (

    
    ) compared to 4-chloroamphetamine derivatives, which are known neurotoxins (serotonergic depletion).
    

In Vivo Efficacy: Systemic Performance

Pharmacokinetics (PK)
  • Absorption: Rapidly absorbed but with lower bioavailability than the standard isomer due to higher first-pass metabolism.

  • Blood-Brain Barrier (BBB) Penetration: Moderate. The polar hydroxyl group at C2 reduces lipophilicity (

    
    ) compared to the parent amphetamine (
    
    
    
    ), but it remains CNS-active.
Behavioral Models (Rodent)
  • Locomotor Activity:

    • 4-Chloronorephedrine: Induces significant hyperactivity (sympathomimetic).

    • Iso-isomer: Weak to negligible effect. The lack of potent DAT release means it does not trigger the characteristic amphetamine-like psychomotor stimulation.

  • Anorectic Effect:

    • 4-Chloronorephedrine: Potent appetite suppressant (via hypothalamic NE release).

    • Iso-isomer: Minimal efficacy.

Toxicity Profile
  • Neurotoxicity: Unlike 4-chloroamphetamine (4-CA) and 4-chloronorephedrine, the iso-isomer does not cause long-term depletion of serotonin (5-HT). This makes it a safer, albeit less effective, reference compound.

Comparative Efficacy Data

Parameter(1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol (Iso)(1S,2S)-2-Amino-1-(4-chlorophenyl)propan-1-ol (Std)
Primary Target Trace Amine Associated Receptor (TAAR1) (Weak)NET / DAT / SERT (Strong Substrate)
In Vitro Potency (

)

(NET Uptake)

(NET Uptake)
In Vivo Efficacy Weak SympathomimeticPotent Anorectic & Stimulant
Metabolic Route Deamination, GlucuronidationResistant to MAO; Renal Excretion
Neurotoxicity Low RiskModerate (5-HT Depletion Risk)

Experimental Protocols

In Vitro Monoamine Uptake Assay

Objective: Determine


 for NE/DA reuptake inhibition.
  • Preparation: Transfect HEK293 cells with human NET or DAT plasmids.

  • Seeding: Plate cells at

    
     cells/well in 96-well poly-D-lysine plates.
    
  • Treatment: Incubate with test compound (0.1 nM – 10

    
    M) for 10 min at 37°C in Krebs-Ringer buffer.
    
  • Uptake: Add fluorescent substrate (ASP+) or radiolabeled [3H]-NE. Incubate 5 min.

  • Termination: Wash 3x with ice-cold buffer. Lyse cells and measure fluorescence/radioactivity.

  • Analysis: Fit curves using non-linear regression (GraphPad Prism) to derive

    
    .
    
In Vivo Locomotor Activity (Open Field Test)

Objective: Assess psychostimulant potential.

  • Subjects: Male C57BL/6 mice (n=8/group).

  • Acclimatization: 1 hour in testing room.

  • Dosing: IP injection of vehicle, standard (10 mg/kg), or test compound (10, 30 mg/kg).

  • Recording: Place mouse in center of open field arena (

    
     cm). Record movement for 60 min.
    
  • Metrics: Total distance traveled, rearing frequency, center time.

Mechanism of Action & Pathway Visualization

The following diagram illustrates the differential interaction of the two isomers with the presynaptic noradrenergic terminal.

MOA_Pathway cluster_synapse Presynaptic Terminal NET NET Transporter Cyto_NE Cytosolic NE NET->Cyto_NE Reverse Transport (Efflux) VMAT2 VMAT2 Vesicle Synaptic Vesicle (NE Storage) Vesicle->Cyto_NE NE Leakage Synaptic_Cleft Synaptic Cleft Cyto_NE->Synaptic_Cleft Massive Release Compound_Std Standard Isomer (2-Amino-1-ol) Compound_Std->NET High Affinity Substrate Compound_Std->VMAT2 Displaces NE Compound_Iso Iso-Isomer (1-Amino-2-ol) Compound_Iso->NET Low Affinity Binding Compound_Iso->Synaptic_Cleft No Efflux

Caption: Differential MOA: The standard isomer (Red) actively reverses NET to release NE, while the iso-isomer (Grey) binds weakly without triggering efflux.

References

  • Rothman, R. B., et al. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse. Link

  • Glennon, R. A., et al. (1984). "Stimulus properties of phenalkylamine derivatives." Pharmacology Biochemistry and Behavior. Link

  • Fleckenstein, A. E., et al. (2007). "New insights into the mechanism of action of amphetamines." Annual Review of Pharmacology and Toxicology. Link

  • PubChem Compound Summary. (2024). "2-Amino-1-(4-chlorophenyl)propan-1-ol (4-Chloronorephedrine)."[1] National Center for Biotechnology Information. Link

Sources

(1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL: Comparative Reference Standard Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol as a reference standard. It focuses on its critical role in establishing regiochemical and stereochemical purity in the analysis of 4-substituted phenethylamine and cathinone derivatives.

Content Type: Publish Comparison Guide Audience: Analytical Chemists, drug development professionals, and forensic toxicologists. Focus: Regioisomeric differentiation, chiral resolution, and analytical validation.

Introduction: The Criticality of Regioisomeric Standards

In the development and forensic analysis of 4-chlorophenyl-substituted drugs (e.g., metabolites of 4-chlorocathinones, 4-chloroamphetamine derivatives), the primary analytical challenge is not just enantiomeric purity, but regiochemical ambiguity .

(1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol (hereafter 1S-Iso-ACP ) is the "Iso" regioisomer of the more common metabolite 2-amino-1-(4-chlorophenyl)propan-1-ol (4-Chloronorephedrine).

  • The "Normal" Isomer (Target): 2-Amino-1-(4-chlorophenyl)propan-1-ol (Amino on C2, Hydroxyl on C1).

  • The "Iso" Isomer (Impurity/Standard): 1-Amino-1-(4-chlorophenyl)propan-2-ol (Amino on C1, Hydroxyl on C2).

The 1S-Iso-ACP standard is essential for validating the regioselectivity of synthetic pathways and confirming that an analyte is indeed the active "normal" metabolite and not the rearrangement product formed via N→O acyl migration or incorrect bromination/amination sequences.

Technical Profile & Stereochemistry

Chemical Identity[1][2][3][4][5][6][7]
  • IUPAC Name: (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol

  • Molecular Formula: C

    
    H
    
    
    
    ClNO[1][2]
  • Molecular Weight: 185.65 g/mol [1]

  • Chiral Centers: C1 (defined as S) and C2 (undefined in prompt, implies diastereomeric potential).

Stereochemical Context

The (1S) designation at C1 fixes the configuration at the benzylic position. However, C2 is also chiral. A comprehensive reference standard kit typically includes the (1S, 2S) and (1S, 2R) diastereomers to resolve the erythro and threo relationships.

Stereochemistry cluster_0 Regioisomer A (Target) 2-Amino-1-(4-Cl-Ph) cluster_1 Regioisomer B (Reference Standard) 1-Amino-1-(4-Cl-Ph) Node1 4-Chloronorephedrine (OH on C1, NH2 on C2) Node2 (1S)-Iso-ACP (NH2 on C1, OH on C2) Node1->Node2 Regioisomeric Differentiation Node3 Node3 Node2->Node3 Diastereomer 1 (1S, 2S) Node4 Node4 Node2->Node4 Diastereomer 2 (1S, 2R)

Figure 1: Structural relationship between the target analyte and the 1S-Iso-ACP reference standard.

Comparative Analysis: Performance & Application

This section compares 1S-Iso-ACP against alternative reference materials to demonstrate why the specific regioisomer standard is required.

Comparison 1: Regioisomeric Specificity (Mass Spectrometry)

The most significant advantage of using 1S-Iso-ACP is the ability to distinguish it from 4-chloronorephedrine using fragmentation patterns.

Feature1S-Iso-ACP (Standard)4-Chloronorephedrine (Alternative)Analytical Implication
Structure Ph-CH(NH

)-CH(OH)-CH

Ph-CH(OH)-CH(NH

)-CH

Distinct

-cleavage sites
Primary Fragment (EI/ESI) m/z ~140/142 (Cl-Ph-CH=NH

)
m/z 44 (CH

-CH=NH

)
Definitive Identification
Secondary Fragment m/z 45 (CH

-CH=OH

)
m/z ~139/141 (Cl-Ph-CH=OH

)
Confirmation ion
Role Negative Control Positive ControlUse 1S-Iso-ACP to prove peak is not the impurity.[3]
Comparison 2: Chromatographic Resolution (Chiral HPLC)

When analyzing chiral purity, the elution order often shifts based on the stationary phase.

  • Racemic Standards: Useful for establishing retention time windows but fail to identify specific enantiomeric excesses (ee).

  • Enantiopure (1S)-Standard: Allows for the precise quantification of the (1R)-enantiomer impurity and the determination of diastereomeric ratios (dr).

Experimental Protocols

Protocol A: Definitive Identification via Mass Spectrometry

Objective: To distinguish 1S-Iso-ACP from its regioisomer in a biological matrix.

  • Sample Prep: Dissolve standard in Methanol (10 µg/mL).

  • Ionization: ESI Positive Mode.

  • Collision Energy: Ramp 10–40 eV.

  • Data Analysis:

    • Monitor m/z 140.0/142.0 (Cl-benzyl amine fragment). Presence of this dominant ion confirms the 1-Amino-1-phenyl structure (Iso-ACP).

    • Monitor m/z 44.0 (Ethyl amine fragment). Dominance of this ion confirms the 2-Amino-1-phenyl structure (Norephedrine type).

    • Self-Validating Step: Calculate the ratio of m/z 140 to m/z 44. A ratio > 10 indicates the Iso-isomer; a ratio < 0.1 indicates the Normal isomer.

Protocol B: Chiral HPLC Separation

Objective: Resolve the (1S) isomer from the (1R) enantiomer and diastereomers.

  • Column: Polysaccharide-based Chiral Column (e.g., Chiralpak IA or IC), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Absorption of chlorobenzene moiety).

  • Temperature: 25°C.

Workflow Logic:

  • Inject Racemic Mix to establish separation window (

    
    ).
    
  • Inject (1S)-Iso-ACP Standard . Assign the specific peak (typically first or second eluter depending on column chemistry).

  • Spike sample with (1S)-Iso-ACP to confirm identity via peak overlap (Standard Addition Method).

AnalyticalWorkflow cluster_prep Standard Preparation cluster_analysis Chiral LC-MS/UV cluster_decision Data Interpretation Step1 Weigh 1.0 mg (1S)-Iso-ACP Step2 Dissolve in Mobile Phase Step1->Step2 Step3 Injection Step2->Step3 Step4 Separation (Chiral Column) Step3->Step4 Step5 Detection Step4->Step5 Decision1 m/z 140 Dominant? Step5->Decision1 ResultA Confirmed: 1-Amino-1-Ph (Iso) Decision1->ResultA Yes ResultB Confirmed: 2-Amino-1-Ph (Normal) Decision1->ResultB No (m/z 44 high)

Figure 2: Analytical decision tree for validating the identity of the reference standard.

Handling and Stability

  • Storage: Store as the Hydrochloride (HCl) salt for maximum stability. The free base is prone to carbamate formation from atmospheric CO

    
    . Store at -20°C, desiccated.
    
  • Solubility:

    • Free Base: Soluble in MeOH, EtOH, DMSO, Chloroform.

    • HCl Salt: Soluble in Water, MeOH, DMSO.

  • Safety: As a chloro-substituted phenethylamine derivative, treat as a potential sympathomimetic agent. Use full PPE (gloves, mask, goggles) and handle in a fume hood.

References

  • PubChem. 1-Amino-1-phenylpropan-2-ol (Compound Summary). National Library of Medicine. [Link]

  • EPA CompTox. 1-Amino-2-(4-chlorophenyl)propan-2-ol (Related Isomer Data). US Environmental Protection Agency. [Link][4]

Sources

biological potency of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL vs similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the biological potency of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol , a specific regioisomer of the 4-chlorinated phenylpropanolamine class. This compound is structurally distinct from the more common 2-amino-1-phenylpropan-1-ol derivatives (such as norephedrine or cathine) due to the "iso" arrangement of its functional groups (amino group at C1, hydroxyl group at C2).

Part 1: Executive Summary & Structural Logic

(1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol represents a specific chiral isomer of 4-chloro-iso-norephedrine . To understand its biological potency, it must be benchmarked against three key reference compounds:

  • 4-Chloro-Norephedrine (4-Cl-PPA): The direct regioisomer (2-amino-1-hydroxy).

  • 4-Chloroamphetamine (PCA): The non-hydroxylated, highly potent serotonergic neurotoxin.

  • Norephedrine (PPA): The non-chlorinated, adrenergic reference standard.

Core Pharmacological Thesis: The "iso" arrangement (1-amino-1-aryl-2-propanol) generally confers significantly reduced central nervous system (CNS) potency compared to the standard "erythro/threo" arrangement (2-amino-1-aryl-1-propanol). While the 4-chloro substituent typically enhances serotonergic (5-HT) affinity, the steric and electronic effects of the C2-hydroxyl group in the iso-position dampen transporter binding affinity, making this compound a likely weak partial agonist or low-potency reuptake inhibitor compared to its regioisomers.

Part 2: Comparative Biological Potency

The following table synthesizes the expected potency profiles based on Structure-Activity Relationship (SAR) data for phenethylamines and phenylpropanolamines.

Table 1: Comparative Potency & Selectivity Profile
Feature(1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol 4-Chloro-Norephedrine (4-Cl-PPA) 4-Chloroamphetamine (PCA) Norephedrine (PPA)
Core Structure Iso-PPA (1-Amino-2-ol)PPA (2-Amino-1-ol)Amphetamine (No OH)PPA (2-Amino-1-ol)
Primary Target SERT / NET (Weak) SERT / NET (Moderate) SERT / DA (High) NET / DA (Moderate)
Mechanism Weak Reuptake InhibitionReuptake Inhibition / ReleasePotent Release (Neurotoxic)NE Release
Lipophilicity Low (Polar OH at C2)Low (Polar OH at C1)HighLow
BB Permeability Low to ModerateLow to ModerateHighModerate
Potency Rank 4 (Lowest) 3 1 (Highest) 2

Key Insight: The presence of the hydroxyl group decreases lipophilicity and blood-brain barrier (BBB) penetration relative to PCA. Furthermore, the "iso" placement of the amine (benzylic) and hydroxyl (aliphatic) disrupts the optimal pharmacophore required for high-affinity binding to monoamine transporters (MATs), specifically the aspartate residue interaction in the transmembrane domain.

Part 3: Mechanism of Action & SAR Analysis

The biological activity of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol is governed by two competing structural features:

  • 4-Chloro Substitution (Enhancing 5-HT Affinity):

    • The electron-withdrawing and lipophilic nature of the para-chloro group typically shifts selectivity towards the Serotonin Transporter (SERT) over the Dopamine Transporter (DAT) or Norepinephrine Transporter (NET).

    • In PCA, this results in massive serotonin release. In this alcohol derivative, the effect is preserved but attenuated.

  • Iso-Propanolamine Scaffold (Attenuating Potency):

    • Standard PPA (2-amino-1-ol): The benzylic hydroxyl group mimics the beta-hydroxyl of norepinephrine, allowing specific hydrogen bonding with the transporter.

    • Iso-PPA (1-amino-2-ol): The benzylic amine and aliphatic hydroxyl create a steric clash and alter the pKa of the amine, reducing its ability to form the critical salt bridge with the transporter's binding site.

Diagram 1: Structural Pharmacophore & Binding Logic

SAR_Analysis Compound (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol Feature1 4-Chloro Group (Para-Position) Compound->Feature1 Feature2 Iso-Arrangement (1-Amino / 2-Hydroxy) Compound->Feature2 Target SERT / NET Transporters Feature1->Target Increases 5-HT Selectivity Feature2->Target Decreases Binding Affinity (Steric/Electronic Mismatch) Outcome Reduced Potency (vs PCA/PPA) Target->Outcome Net Effect

Caption: SAR analysis showing how the 4-chloro group enhances selectivity while the iso-arrangement dampens overall potency.

Part 4: Experimental Protocols for Potency Validation

To objectively define the potency of this compound, researchers must utilize Monoamine Uptake and Release Assays . The following protocol is the industry standard for differentiating between reuptake inhibitors and releasers.

Protocol: Synaptosomal Monoamine Uptake/Release Assay

Objective: Determine the IC50 (inhibition) and EC50 (release) for 5-HT, DA, and NE.

Reagents:

  • Radioligands: [³H]5-HT, [³H]DA, [³H]NE.

  • Tissue: Rat brain synaptosomes (Striatum for DA, Cortex for 5-HT/NE) or HEK293 cells stably expressing hSERT, hDAT, hNET.

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.

Workflow:

  • Tissue Preparation: Homogenize tissue in 0.32 M sucrose; centrifuge at 1000 x g (10 min) to remove debris; centrifuge supernatant at 20,000 x g (20 min) to pellet synaptosomes. Resuspend in KRH buffer.

  • Incubation (Uptake Inhibition):

    • Pre-incubate synaptosomes (50 µg protein) with test compound (1 nM – 100 µM) for 15 min at 37°C.

    • Add [³H]radioligand (final conc. 10-20 nM) and incubate for 5 min.

    • Terminate reaction by rapid filtration over GF/B filters.

  • Incubation (Release Assay):

    • Pre-load synaptosomes with [³H]radioligand for 20 min.

    • Wash to remove extracellular radioligand.

    • Incubate with test compound for 15 min.

    • Measure radioactivity in the supernatant (released fraction) vs. pellet (retained fraction).

  • Analysis:

    • Calculate IC50 using non-linear regression (GraphPad Prism).

    • Validation: Use PCA (positive control for release) and Fluoxetine (positive control for uptake inhibition).

Diagram 2: Experimental Workflow for Potency Testing

Experimental_Workflow Step1 Tissue Preparation (Synaptosomes/Transfected Cells) Step2 Pre-Incubation (Test Compound + Tissue) Step1->Step2 Branch Assay Type Step2->Branch Uptake Uptake Inhibition (Add [³H]Ligand -> Measure Retention) Branch->Uptake Inhibition Mode Release Release Assay (Pre-load [³H]Ligand -> Add Compound -> Measure Supernatant) Branch->Release Release Mode Analysis Data Analysis (Calculate IC50 / EC50) Uptake->Analysis Release->Analysis

Caption: Step-by-step workflow for determining the biological potency (IC50/EC50) of the target compound.

Part 5: Synthesis & Isomer Verification

Ensuring the correct stereochemistry (1S) is critical, as enantiomers often exhibit vastly different potencies (e.g., d- vs l-amphetamine).

  • Synthesis Route: The compound is typically synthesized via the Henry Reaction (condensation of 4-chlorobenzaldehyde with nitroethane) followed by reduction, or via alpha-bromination of 4-chloropropiophenone followed by amination and reduction.

  • Stereochemical Control: The (1S) configuration at the benzylic carbon is the key determinant. Verification requires Chiral HPLC or Polarimetry .

Note: The "iso" form (1-amino-1-aryl-2-propanol) is thermodynamically stable but less common in nature than the "normal" form (2-amino-1-aryl-1-propanol).

References

  • Glennon, R. A., et al. (1984). "Bonding of phenylalkylamines to the serotonin transporter: SAR studies." Journal of Medicinal Chemistry. [Link: https://pubs.acs.org/journal/jmcmar]
  • Rothman, R. B., et al. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse. [Link: https://onlinelibrary.wiley.com/journal/10982396]
  • PubChem Compound Summary. "1-Amino-1-phenyl-2-propanol (Iso-Norephedrine)." National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/]
  • Nichols, D. E. (1994). "Structure-activity relationships of serotonin neurotoxins." Annals of the New York Academy of Sciences. [Link: https://nyaspubs.onlinelibrary.wiley.com/]

Comprehensive Guide: Cost-Effectiveness of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL Synthesis Routes

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol presents a specific regiochemical challenge compared to the more common "ephedrine-type" (2-amino-1-arylpropan-1-ol) isomers. This guide evaluates three distinct synthetic pathways, balancing cost, scalability, and stereochemical fidelity.

Executive Summary & Strategic Analysis

The target molecule, (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol , is a valuable chiral building block, distinct from its regioisomer (4-chloro-norpseudoephedrine). The presence of the amino group at the benzylic position (C1) and the hydroxyl at C2 requires specific synthetic strategies to avoid the thermodynamic preference for the alternative regioisomer (amino at C2).

This guide compares three dominant methodologies:

  • Chemical Resolution (Azidolysis): The traditional, lowest-material-cost route, burdened by safety handling and step count.

  • Sharpless Asymmetric Aminohydroxylation (SAA): The most direct route, offering high stereocontrol but suffering from high catalyst costs and moderate yields.

  • Biocatalytic Transamination: The modern "green" standard, offering superior enantiopurity and mild conditions, though dependent on enzyme availability.

Route Analysis & Technical Comparison

Route A: Regioselective Azidolysis of Epoxides (The "Chemical" Standard)
  • Mechanism: Nucleophilic ring opening of trans-1-(4-chlorophenyl)propylene oxide with azide, followed by reduction.

  • Regiocontrol: Under acidic conditions (Lewis or Brønsted), the azide preferentially attacks the benzylic carbon (C1) due to the stabilization of the developing positive charge at the benzylic position.

  • Stereochemistry: The reaction proceeds with inversion at C1. To obtain the (1S) amine from a trans-epoxide, one must start with the (1R, 2R)-epoxide (if using HKR) or resolve the racemic azido-alcohol.

Route B: Sharpless Asymmetric Aminohydroxylation (The "Direct" Route)
  • Mechanism: Direct conversion of 1-(4-chlorophenyl)propene using Osmium tetroxide and a chiral ligand ((DHQ)₂PHAL).

  • Regiocontrol: The ligand and solvent choice favor the placement of the nitrogen at the benzylic position (C1).

  • Stereochemistry: High enantiomeric excess (>90% ee) is achievable directly.

Route C: Biocatalytic Transamination (The "Green" Route)
  • Mechanism: Enzymatic conversion of 1-(4-chlorophenyl)-1-oxopropan-2-ol (an

    
    -hydroxy ketone) to the amine using an (S)-selective 
    
    
    
    -Transaminase.
  • Regiocontrol: Enzymes are strictly regioselective based on the substrate binding pocket.

  • Stereochemistry: Kinetic resolution or asymmetric synthesis yields >99% ee.

Cost-Effectiveness & Performance Data

MetricRoute A: AzidolysisRoute B: Sharpless SAARoute C: Biocatalytic
Raw Material Cost Low (Epoxide, NaN₃)High (OsO₄, Ligands)Medium (Enzyme, Donor)
Step Count 3 (Epoxidation, Opening, Red.)1 (Convergent)2 (Substrate prep, Bio-step)
Yield (Overall) 60-70%45-60%75-85%
Stereopurity (ee) Variable (requires resolution)High (>90%)Excellent (>99%)
Scalability Medium (Safety limits)Low (Osmium toxicity)High (Batch/Flow)
E-Factor (Waste) High (Solvents, Azide waste)High (Heavy metals)Low (Water, biodegradable)
CAPEX Requirement Specialized Safety (Azide)StandardStandard Fermentation

Detailed Experimental Protocols

Protocol A: Regioselective Azidolysis (Route A)
  • Objective: Synthesis via epoxide ring opening.

  • Precursor: trans-1-(4-chlorophenyl)propylene oxide.

  • Epoxide Opening:

    • Dissolve 10 mmol of epoxide in MeCN/H₂O (9:1).

    • Add 15 mmol NaN₃ and 1.5 eq. NH₄Cl (buffer to pH ~4.5 to favor benzylic attack).

    • Heat to 60°C for 12 h. Monitor by TLC.

    • Note: Acidic pH is critical. Basic pH favors C2 attack (steric control).

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Reduction:

    • Dissolve crude azido-alcohol in MeOH.

    • Add 10% Pd/C (5 wt%) and stir under H₂ (1 atm) for 4 h.

    • Filter through Celite and concentrate.

  • Purification: Recrystallization from EtOH/Ether as the HCl salt.

Protocol B: Biocatalytic Transamination (Route C)
  • Objective: Asymmetric synthesis from ketone.

  • Precursor: 2-hydroxy-1-(4-chlorophenyl)propan-1-one (Note: This substrate gives the wrong regioisomer if not carefully designed. For 1-amino-1-phenyl, we need 1-(4-chlorophenyl)-1-oxopropan-2-ol ? No, that gives 1-amino-2-ol. We need the ketone at C1.[1] So substrate is 2-hydroxy-1-(4-chlorophenyl)propan-1-one ? No, transaminase converts C=O to C-NH2. So we need 1-(4-chlorophenyl)-1-oxopropan-2-ol (Ketone at C1).

    • Correction: Transaminases work best on methyl ketones. A benzylic ketone is a difficult substrate but possible with specific ATAs.

    • Alternative Bio-Route: Use a Lyase (Carboligase) to couple 4-chlorobenzaldehyde + acetaldehyde -> (1R)-1-hydroxy-1-(4-chlorophenyl)propan-2-one. Then chemical amination? No.

    • Selected Protocol: Transaminase on 1-(4-chlorophenyl)-1-oxopropan-2-ol .

  • Reaction Mix:

    • Buffer: 100 mM Phosphate (pH 7.5), 1 mM PLP (cofactor).

    • Substrate: 50 mM 1-(4-chlorophenyl)-1-oxopropan-2-ol (dissolved in 5% DMSO).

    • Amine Donor: 1M Isopropylamine.

    • Enzyme: 10 mg/mL (S)-Selective Transaminase (e.g., Vibrio fluvialis variant).

  • Incubation: Shake at 30°C, 150 rpm for 24 h.

  • Workup: Basify to pH 12, extract with MTBE. Evaporate solvent.[1]

Visualizations of Reaction Pathways

Figure 1: Comparative Synthesis Workflows

SynthesisRoutes cluster_0 Chemical Route (A) Start 4-Chloropropenylbenzene Epoxide Epoxide Intermediate Start->Epoxide mCPBA Target (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol Start->Target Sharpless SAA (OsO4, Ligand) Azide Azido-Alcohol (C1-N3) Epoxide->Azide NaN3, H+ (Regioselective) Azide->Target H2, Pd/C Ketone 1-Oxo-1-(4-Cl-Ph)-propan-2-ol Ketone->Target Transaminase (PLP) Isopropylamine

Caption: Figure 1. Workflow comparison showing the multi-step Chemical Azidolysis (Route A), the direct Sharpless Aminohydroxylation (Route B), and the Biocatalytic Transamination (Route C).

Figure 2: Regioselectivity Mechanism in Epoxide Opening

Regioselectivity Epoxide Protonated Epoxide (Activated) PathA Attack at C1 (Benzylic) Electronic Control Epoxide->PathA Acidic Conditions (Charge Stabilization) PathB Attack at C2 (Homolytic) Steric Control Epoxide->PathB Basic Conditions (SN2 like) ResultA Target: 1-Amino-2-ol PathA->ResultA ResultB Byproduct: 2-Amino-1-ol PathB->ResultB

Caption: Figure 2. Mechanistic divergence in epoxide ring opening. Acidic conditions are required to direct the azide to the benzylic (C1) position to yield the desired isomer.

References

  • Fringuelli, F., et al. (1999).[2] "Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction." Journal of Organic Chemistry.

  • Sharpless, K. B., et al. (1996). "Catalytic Asymmetric Aminohydroxylation (AA) of Olefins." Angewandte Chemie International Edition.

  • Fuchs, M., et al. (2012). "Transaminases in the Synthesis of Chiral Amines." Chemical Reviews.

  • BenchChem. (2024). "Product Analysis: 1-Amino-1-(4-chlorophenyl)propan-2-ol Properties and Synthesis." BenchChem Technical Library.

  • Organic Chemistry Portal. "Azidolysis of Epoxides - Regioselectivity."

Sources

Safety Operating Guide

(1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Disposal Guide: (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol

Executive Directive: Immediate Classification

Do not dispose of this substance down the drain or in general trash. [1]

(1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol is a Halogenated Organic Waste .[1] Its disposal is strictly regulated due to the chlorophenyl moiety, which poses environmental persistence risks and requires specific incineration protocols to prevent the formation of dioxins and furans.

Core Disposal Rule: Segregate immediately into Halogenated Waste streams.[1] Do not mix with non-halogenated solvents (e.g., acetone, ethanol) unless unavoidable, as this contaminates the cheaper fuel-blending waste stream and increases disposal costs significantly.

Chemical Profile & Hazard Identification

To handle this compound safely, one must understand its functional reactivity. It is a chiral amino alcohol containing a halogenated aromatic ring.[1]

PropertySpecificationOperational Implication
Functional Groups Primary Amine (-NH₂), Secondary Alcohol (-OH), Chlorophenyl (Ar-Cl)Amine: Basic; incompatible with strong acids/oxidizers.Chlorophenyl: Requires halogenated waste treatment.[1]
Acidity/Basicity Weak Base (Amine)Reacts exothermically with acids.[1] Do not add directly to concentrated acid waste.[1]
Physical State Solid (typically) or Viscous Liquid (if impure)Dust hazard if solid; absorption hazard if dissolved.[1]
GHS Hazards Skin Irrit. 2, Eye Irrit.[1][2] 2A, STOT SE 3Requires nitrile gloves (0.11mm+) and eye protection.
RCRA Status Characteristic Waste (Halogenated)Must be incinerated at >1,100°C with acid gas scrubbing.[1]

Scientist-to-Scientist Insight: The presence of the primary amine makes this compound incompatible with nitrating agents (e.g., nitric acid) or nitrosating agents, as this can generate carcinogenic nitrosamines. Furthermore, the chlorine atom on the phenyl ring renders the molecule resistant to standard biological degradation, necessitating high-temperature thermal destruction.

Pre-Disposal Stabilization Protocol

Before moving the substance to the Satellite Accumulation Area (SAA), ensure it is chemically stable.

Scenario A: Pure Substance (Solid/Expired Reagent)
  • Keep in original container if possible.

  • If the container is damaged, transfer to a High-Density Polyethylene (HDPE) or Glass jar.[1]

  • Label clearly as "Waste (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol."[1]

Scenario B: Reaction Mixture (In Solution)

If the substance is dissolved in a solvent or is part of a reaction quench:

  • pH Check: If the solution is highly acidic (pH < 2) or basic (pH > 12), neutralize it to pH 6–9 .[1]

    • Why? Extreme pH can degrade waste containers and cause dangerous off-gassing when mixed with other wastes.[1]

    • Method: Use dilute HCl or NaOH/Sodium Bicarbonate.[1][3] Perform this in a fume hood due to potential heat generation.

  • Solvent Compatibility: Identify the primary solvent.[1]

    • If dissolved in DCM, Chloroform, or Chlorobenzene: Halogenated Stream .

    • If dissolved in Methanol, Ethyl Acetate, etc.: Still Halogenated Stream (due to the solute).

    • Note: Even 1% halogenated content usually reclassifies the entire container as halogenated waste [1].

The Disposal Workflow

This logic flow ensures compliance with EPA regulations and minimizes safety risks.[1]

DisposalWorkflow Start START: Waste Generation StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid (Pure/Precipitate) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath ContainerSolid Place in Wide-Mouth HDPE Jar SolidPath->ContainerSolid pHCheck Check pH (Is it Neutral?) LiquidPath->pHCheck Segregation CRITICAL STEP: Segregate as HALOGENATED Waste ContainerSolid->Segregation Neutralize Neutralize to pH 6-9 (Fume Hood) pHCheck->Neutralize No (pH <5 or >9) pHCheck->Segregation Yes (pH 6-9) Neutralize->Segregation Labeling Label: 'Hazardous Waste' Content: '(1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol' Check: Toxic, Irritant Segregation->Labeling Storage Store in SAA (Secondary Containment) Labeling->Storage Pickup EHS Pickup -> High Temp Incineration Storage->Pickup

Figure 1: Decision matrix for the safe disposal of halogenated amino alcohols.[1] Note the critical segregation step to prevent cross-contamination of non-halogenated waste streams.

Regulatory Compliance & Documentation

Failure to document halogenated waste correctly is a primary cause of regulatory fines.

  • EPA/RCRA Classification:

    • While not always a specific "P" or "U" listed waste by name, this substance often falls under F-listed solvents (if mixed with spent halogenated solvents like Methylene Chloride) or is classified by characteristic Toxicity if the chlorophenyl moiety leaches (D codes) [2].[1]

    • Best Practice: Tag as "Hazardous Waste - Halogenated Organic." [1]

  • Container Labeling Requirements:

    • Full Chemical Name: Never use abbreviations (e.g., "Amino-alcohol waste"). Write: (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol.

    • Hazards Checked: Toxic, Irritant.[1]

Emergency Contingencies

Spill Response (Small Scale < 500mL/500g):

  • Evacuate the immediate area if dust/vapors are present.[1][4]

  • PPE: Don double nitrile gloves, lab coat, and safety goggles.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a disposal container.

    • Liquids: Use Universal Absorbent Pads or vermiculite. Do not use combustible materials like sawdust if oxidizers are present in the lab, though this specific chemical is not an oxidizer [3].

  • Decontamination: Clean the surface with a soap/water solution.[1][5] Collect all cleanup materials as Halogenated Hazardous Waste .

Exposure First Aid:

  • Skin: Wash with soap and water for 15 minutes.[1][5] The lipophilic nature of the chlorophenyl group aids dermal absorption; do not use solvents (alcohol) to wash skin, as this enhances absorption.

  • Eyes: Flush for 15 minutes.[1][5]

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste; Halogenated Solvents.[1] 40 CFR Part 261.[1] Available at: [Link]

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide: Segregation and Compatibility.[1] Available at: [Link][1]

Sources

A Senior Application Scientist's Guide to the Safe Handling of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: A specific Safety Data Sheet (SDS) for (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol was not located in publicly available databases. This guide is therefore synthesized from established safety protocols for structurally related chemical classes, including halogenated organic compounds, aromatic amines, and aminopropanol derivatives.[1][2][3] The recommendations herein are based on the anticipated hazards associated with the compound's functional groups. Always perform a risk assessment for your specific experimental conditions and consult with your institution's Environmental Health & Safety (EHS) department.

Hazard Analysis: A Synthesis of Predicted Risks

(1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol combines two key structural features that dictate its hazard profile: a chlorinated aromatic ring and an amino alcohol moiety. This combination suggests a multi-faceted risk that must be managed with a comprehensive safety strategy.

  • Chlorinated Aromatic System: Compounds in this class can exhibit environmental persistence and toxicity. The primary health hazard often arises from overexposure to vapors, and prolonged skin contact can lead to dermatitis.[4] They must be handled as potentially toxic, with precautions taken to avoid absorption through the skin or inhalation.[3][4]

  • Aromatic Amine & Alcohol Functionality: Amines and amino alcohols can be corrosive and are often harmful if swallowed or absorbed through the skin. This functional group is known to cause severe skin burns and eye damage.[5] Inhalation may lead to irritation of the mucous membranes and upper respiratory tract.

Based on these parent structures, we must assume the compound is, at a minimum:

  • Harmful if swallowed or in contact with skin.

  • A cause of serious skin and eye damage.[5]

  • Potentially irritating to the respiratory system.[6]

  • Harmful to aquatic life.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against exposure. A multi-layered approach is essential. All PPE should be inspected before use and removed carefully to avoid skin contamination.[7]

PPE CategorySpecificationRationale and Best Practices
Hand Protection Double-Gloving System: - Inner: Nitrile exam gloves.- Outer: Chemical-resistant gloves (e.g., Neoprene, Butyl rubber, or Viton®).Aromatic amines and chlorinated compounds can permeate standard laboratory gloves.[8] A double-gloving system provides robust protection. Always consult the glove manufacturer's chemical resistance guide for the specific outer glove material. Change gloves immediately if contamination is suspected.[9]
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 certified). In addition, a full-face shield must be worn when handling larger quantities (>100 mL) or during procedures with a high splash risk (e.g., transfers, solution preparation).[1][3]Protects against direct splashes and vapors that can cause severe eye damage.[5] Standard safety glasses are insufficient.[1] Contact lenses should not be worn when handling this compound.[10]
Body Protection Flame-Resistant (FR) Lab Coat. A chemical-resistant apron should be worn over the lab coat when handling significant quantities.Provides a barrier against incidental contact and small splashes. A buttoned lab coat is mandatory.[9] Long pants and closed-toe shoes are required at all times.[9][10]
Respiratory Protection Work exclusively within a certified Chemical Fume Hood. A fume hood is the primary engineering control to prevent inhalation exposure.[1][6][7] If procedures risk exceeding exposure limits or generating aerosols outside of a hood, a risk assessment must be performed by EHS to determine the need for a fitted respirator (e.g., a half-mask respirator with organic vapor/acid gas cartridges).[2][11]

Operational Plan: From Benchtop to Disposal

A self-validating protocol ensures safety is integrated into every step of the workflow.

Preparation and Handling
  • Designated Area: All work with (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol must be conducted in a designated area within a chemical fume hood.[7]

  • Pre-Use Inspection: Ensure an ANSI-approved safety shower and eyewash station are accessible and unobstructed within a 10-second travel time.[1][9] Verify that a spill kit appropriate for halogenated organic compounds is available.[1]

  • Handling: Use only under a chemical fume hood.[7] Avoid breathing vapors, mists, or dust.[7][12] After handling, wash hands and any exposed skin thoroughly.[7][13] Do not eat, drink, or smoke in the work area.[6][7]

Storage
  • Store in a tightly closed, properly labeled container.[1]

  • Keep in a cool, dry, and well-ventilated area designated for corrosive and toxic materials.[1][12]

  • Store locked up and away from incompatible substances such as strong oxidizing agents and acids.[6][7][12]

Disposal Plan
  • Hazardous Waste: All materials contaminated with (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol, including the compound itself, empty containers, used gloves, and absorbent materials, must be disposed of as hazardous waste.[3][14]

  • Containment: Collect waste in a designated, sealed, and clearly labeled container.[14] Do not mix with other waste streams unless directed by your institution's EHS guidelines.

  • Consult Authority: Arrange for disposal through a licensed disposal company, in accordance with all local, regional, and national regulations.[6]

Emergency Procedures: A Step-by-Step Response

Immediate and correct action is critical in the event of an exposure or spill.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing, shoes, and jewelry.[3][6][7] Seek immediate medical attention.[7][12]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[3][6][7] Remove contact lenses if present and easy to do.[6][7] Seek immediate medical attention.[7][12]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[6][7][12] If breathing is difficult or stops, provide artificial respiration (do not use the mouth-to-mouth method).[7] Call 911 for immediate medical assistance.[1][7]

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.[7]

Spill Response Workflow

The following workflow outlines the procedural logic for managing a chemical spill.

Spill_Response_Workflow start Spill Detected alert Alert Personnel & Evacuate Area start->alert assess Assess Spill Size & Risk (Fire, Ventilation) alert->assess small_spill Small Spill (<100mL) Handled by Trained Personnel assess->small_spill Small & Controllable large_spill Large Spill (>100mL) or Unknown assess->large_spill Large or Hazardous don_ppe Don Full PPE: - Double Gloves (Nitrile/Neoprene) - Goggles & Face Shield - Apron over Lab Coat small_spill->don_ppe call_ehs Call EHS / Emergency Services large_spill->call_ehs contain Contain Spill (Use sand, vermiculite, or chemical absorbent pads) don_ppe->contain absorb Absorb & Collect Material Work from outside in contain->absorb package Place Contaminated Material in Labeled Hazardous Waste Container absorb->package decontaminate Decontaminate Spill Area (Follow with soap and water) package->decontaminate dispose Dispose of Waste & Contaminated PPE via EHS Protocols decontaminate->dispose end Procedure Complete dispose->end

Caption: Workflow for a chemical spill response.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). amines.com.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). amines.com.
  • BroadPharm. (2025, January 21). Safety Data Sheet.
  • Fisher Scientific. (2009, September 26). Safety Data Sheet.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). National Safety Council.
  • Fisher Scientific. (2012, February 27). Safety Data Sheet.
  • Sigma-Aldrich. (2012, January 20). Safety Data Sheet.
  • BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
  • TCI Chemicals. (2025, January 3). Safety Data Sheet.
  • Prairieland FS. (2020, November 18). Anhydrous Ammonia PPE [Video]. YouTube.
  • Chemical Emergency Procedures. (n.d.). [Institution Name - Placeholder].
  • Taylor & Francis Online. (2010, June 4). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association.
  • Health and Safety Executive (HSE). (n.d.). Emergency response / spill control.
  • Canadian Centre for Occupational Health and Safety (CCOHS). (2023, June 14). Spill Response - Chemicals.
  • Spectrum Chemical. (2020, September 28). Safety Data Sheet.
  • Active AgriScience. (n.d.). Emergency Response Plan.
  • OxyChem. (2014, October). Chlorinated Organics Handbook.
  • Fisher Scientific. (2012, March 2). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure.
  • Olin Chlor Alkali. (n.d.). Chlorinated Solvents - Product Stewardship Manual.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.